molecular formula C30H34NP B597279 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole CAS No. 1308652-64-3

9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole

Cat. No.: B597279
CAS No.: 1308652-64-3
M. Wt: 439.583
InChI Key: DGWSERVYJXYEDY-UHFFFAOYSA-N
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Description

9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole is a useful research compound. Its molecular formula is C30H34NP and its molecular weight is 439.583. The purity is usually 95%.
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Properties

IUPAC Name

(2-carbazol-9-ylphenyl)-dicyclohexylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34NP/c1-3-13-23(14-4-1)32(24-15-5-2-6-16-24)30-22-12-11-21-29(30)31-27-19-9-7-17-25(27)26-18-8-10-20-28(26)31/h7-12,17-24H,1-6,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWSERVYJXYEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3N4C5=CC=CC=C5C6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole

Introduction: A Keystone Ligand in Modern Catalysis

This compound, also known by the trade name PhenCar-Phos, is a sophisticated monophosphine ligand that has emerged as a powerful tool in the field of organometallic chemistry and catalysis. As a member of the bulky, electron-rich dialkylbiaryl phosphine ligand class, its unique architecture is pivotal to its function.[1] The structure features a rigid and electronically significant carbazole framework linked to a sterically demanding dicyclohexylphosphino group via a phenyl bridge.[1] This design imparts a combination of stability, reactivity, and steric bulk that is highly effective for facilitating challenging chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck couplings.[1]

This technical guide offers an in-depth exploration of the core physical properties of this compound. Understanding these characteristics is paramount for researchers, process chemists, and drug development professionals, as they directly influence the ligand's handling, reaction setup, purification, and ultimate performance in catalytic systems. We will move beyond a simple recitation of data points, instead providing context and explaining the causality behind the observed properties and the methodologies used to determine them.

Chemical and Structural Identity

The precise identity of a chemical reagent is the foundation of its application. The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
IUPAC Name (2-Carbazol-9-ylphenyl)dicyclohexylphosphane[1][2][3]
CAS Number 1308652-64-3[1][2][3][4][5]
Molecular Formula C₃₀H₃₄NP[4][5]
Molecular Weight 439.57 g/mol [3][4][5]
InChI Key DGWSERVYJXYEDY-UHFFFAOYSA-N[1][3][4]
Canonical SMILES C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3N4C5=CC=CC=C5C6=CC=CC=C64[3]

The molecule's structure, visualized below, is key to its function. The dicyclohexylphosphino group provides the strong electron-donating character and steric hindrance necessary for efficient catalytic turnover, while the carbazole core contributes to the ligand's thermal stability and unique electronic properties.[1]

Caption: 2D Structure of this compound.

Core Physical Properties

The macroscopic behavior of the ligand is dictated by its physical state, thermal stability, and solubility.

Physical Appearance and Form

At standard temperature and pressure, this compound exists as a white to off-white solid, typically in the form of a powder or crystalline solid.[4] This solid-state nature is expected given its high molecular weight and rigid, polycyclic aromatic structure.

Thermal Properties

Thermal stability is a critical parameter for any reagent, especially for ligands used in reactions that may require elevated temperatures.

Thermal PropertyValueMethod
Melting Point 186-190 °CNot specified, likely DSC or Capillary Method
Boiling Point 609.3 ± 47.0 °CPredicted

The melting point of 186-190 °C indicates a high degree of crystalline lattice stability, attributable to the planar carbazole structure which allows for efficient intermolecular packing.[4] The relatively narrow range suggests a high level of purity for commercially available samples.

Field Insight: Melting Point Determination The choice of method for determining a melting point for a high-purity research chemical is critical. While traditional capillary methods are sufficient for a preliminary range, Differential Scanning Calorimetry (DSC) is the authoritative standard. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. The resulting thermogram provides a sharp, well-defined endotherm peak corresponding to the melting event, yielding a precise onset temperature and peak maximum, which are more reproducible and informative than a visual range.

The boiling point is a predicted value, as the compound would likely decompose at such high temperatures under atmospheric pressure.[6]

Solubility Profile

The solubility of a ligand is crucial for ensuring a homogeneous reaction medium, which directly impacts reaction kinetics and reproducibility.

SolventSolubility
N,N-Dimethylformamide (DMF) Highly Soluble
Methanol Highly Soluble
Common Aprotic Solvents (THF, Dioxane, Toluene) Expected to be soluble
Water Expected to be insoluble

The compound is reported to be highly soluble in polar aprotic solvents like DMF and polar protic solvents like methanol.[1] Its solubility in other common ethereal and aromatic solvents used for cross-coupling (e.g., THF, toluene) is expected to be good, owing to the large, nonpolar surface area of the carbazole and dicyclohexyl groups. Conversely, its large hydrophobic character predicts negligible solubility in water.

Protocol: General Method for Solubility Determination A self-validating system for determining solubility involves preparing a saturated solution and quantifying the dissolved solute.

  • Preparation: Add an excess of the solid ligand to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.

  • Separation: Centrifuge the vial to pellet the undissolved solid. Carefully extract a known volume of the clear supernatant.

  • Quantification: Evaporate the solvent from the supernatant aliquot under vacuum and weigh the remaining solid residue. Alternatively, the concentration can be determined spectroscopically (e.g., UV-Vis) against a calibration curve.

  • Calculation: The solubility is then calculated in units such as mg/mL or mol/L.

Spectroscopic and Crystallographic Characterization

Spectroscopic and crystallographic data provide an unambiguous fingerprint of the molecule's structure at the atomic level. While full experimental spectra are often proprietary, an understanding of the expected analytical signature is invaluable for quality control and structural verification.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Prep Weigh Ligand & Dissolve in Deuterated Solvent (e.g., CDCl3, C6D6) NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Prep->NMR For Structural Elucidation IR FT-IR Spectroscopy Prep->IR For Functional Groups MS Mass Spectrometry (HRMS) Prep->MS For Molecular Weight Confirm Confirm Structure: - Chemical Shifts - Coupling Constants - Vibrational Modes - Exact Mass NMR->Confirm IR->Confirm MS->Confirm

Caption: Workflow for Spectroscopic Characterization of the Ligand.

Expected NMR Profile

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct regions. Aromatic protons on the carbazole and phenyl rings would appear in the downfield region (approx. 7.0-8.5 ppm). The aliphatic protons of the two cyclohexyl groups would produce complex multiplets in the upfield region (approx. 1.0-2.5 ppm).

  • ¹³C NMR: The carbon spectrum will similarly be divided. Aromatic carbons will resonate in the 110-150 ppm range, while the aliphatic cyclohexyl carbons will appear further upfield (approx. 25-45 ppm).[2]

  • ³¹P NMR: As a phosphine ligand, ³¹P NMR is essential for characterization. It is expected to show a single resonance peak, confirming the presence of a single phosphorus environment.[1] The chemical shift for similar trialkylarylphosphines typically falls in the range of -10 to +20 ppm.

Expected Infrared (IR) Spectroscopy Profile

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Aromatic C-H 3000 - 3100Stretching
Aliphatic C-H 2850 - 3000Stretching
Aromatic C=C 1450 - 1600Stretching
C-N 1250 - 1350Stretching
P-C 650 - 775Stretching
Expected Mass Spectrometry (MS) Profile

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, confirming its elemental composition. For this compound (C₃₀H₃₄NP), the expected monoisotopic mass is 439.2480 g/mol . The observation of this molecular ion peak ([M+H]⁺ at 440.2558 in ESI+) would confirm the compound's identity and purity.

Crystallographic Properties

Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, angles, and intermolecular packing. While data for the title compound is not publicly available, the structure of its close analog, 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole , offers significant insight into the likely solid-state conformation.[1]

Crystallographic ParameterValue for Diphenylphosphino AnalogSignificance
Crystal System TriclinicLow symmetry packing
Space Group P-1Indicates an inversion center
Unit Cell Dimensions a = 9.85 Å, b = 12.81 Å, c = 19.47 ÅDefines the repeating unit volume
Calculated Density 1.226 g/cm³Reflects efficient molecular packing

This data suggests that the dicyclohexyl derivative will also adopt a densely packed, low-symmetry crystal structure, consistent with its high melting point.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of this air-sensitive reagent.

  • Storage: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated (2-8°C) to prevent oxidation of the phosphine moiety.[5][6]

  • Sensitivity: The trivalent phosphorus center is susceptible to oxidation to the corresponding phosphine oxide, particularly in the presence of air and trace moisture.[6] It is therefore classified as air-sensitive.

The following safety information is derived from its GHS classification.

Hazard StatementCodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation
Aquatic Hazard, ChronicH413May cause long lasting harmful effects to aquatic life

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used when handling this compound. All manipulations should be performed in a well-ventilated fume hood or glovebox.

Conclusion

This compound is a well-defined crystalline solid whose physical properties are a direct consequence of its molecular architecture. Its high melting point and predicted high boiling point reflect its significant thermal stability, a valuable trait for catalytic applications. Its solubility in common organic solvents facilitates its use in homogeneous catalysis. The characteristic spectroscopic signatures, particularly its ³¹P NMR resonance, provide a reliable means for quality control and structural verification. Finally, an awareness of its air-sensitivity and adherence to proper inert atmosphere handling techniques are essential for preserving its chemical integrity and ensuring optimal performance as a high-efficacy ligand in modern synthetic chemistry.

References

  • Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. [Link]

  • 9-Phenylcarbazole | C18H13N | CID 70851 - PubChem. [Link]

  • Computational and infrared spectroscopic investigations of N-substituted carbazoles. [Link]

  • FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride - ResearchGate. [Link]

  • 9H-Carbazole, 9-phenyl- - NIST WebBook. [Link]

  • 9-(4-Methoxyphenyl)-9H-carbazole - PMC - NIH. [Link]

  • 1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment - VIBGYOR ePress. [Link]

  • FT IR (ATR) spectrum of N-(2-ethylhexyl)-2,7diiodocarbazole (1). - ResearchGate. [Link]

  • 9-Butyl-3-(2,6-diphenylpyridin-4-yl)-9H-carbazole - ResearchGate. [Link]

Sources

An In-depth Technical Guide to 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Ligand for Challenging Catalytic Transformations

9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole, registered under CAS number 1308652-64-3, is a sophisticated monophosphine ligand that has emerged as a powerful tool in modern synthetic chemistry. Its unique architecture, which marries the steric bulk of a dicyclohexylphosphino group with the electronically rich and rigid carbazole framework, imparts exceptional reactivity and stability to transition metal catalysts. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in facilitating challenging cross-coupling reactions that are pivotal in pharmaceutical and materials science research.

The development of this class of ligands stems from the pioneering work on dialkylbiaryl phosphines, which demonstrated the importance of sterically demanding and electron-rich ligands in overcoming the limitations of earlier catalyst systems. The incorporation of the carbazole moiety represents a significant advancement, offering a unique combination of electronic and steric properties that enhance catalytic efficiency.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in a laboratory setting.

PropertyValueReference
CAS Number 1308652-64-3[General]
Molecular Formula C₃₀H₃₄NP[1]
Molecular Weight 439.57 g/mol [1]
Appearance White solid[2]
Melting Point 186-190 °C[1]
Solubility Soluble in N,N-Dimethylformamide and methanol.[3]
Storage Store under an inert atmosphere at room temperature.[4]

Safety and Handling:

This compound is air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine group.[4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, consult the Safety Data Sheet (SDS). The carbazole core, while a common motif in many applications, is also a suspected carcinogen, and appropriate precautions should be taken.[5][6]

Synthesis of the Ligand

The synthesis of this compound can be achieved through a multi-step process, leveraging established methodologies in organic synthesis. A plausible and scalable synthetic route is outlined below, based on modern nucleophilic substitution methods that offer improvements over earlier protocols requiring substoichiometric copper salts.[3]

Caption: Proposed synthetic workflow for the target ligand.

Step-by-Step Synthetic Protocol:

  • Synthesis of 9-(2-Bromophenyl)-9H-carbazole:

    • To a dried Schlenk flask under an inert atmosphere, add carbazole (1.0 eq), 1-bromo-2-iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and a suitable base such as potassium carbonate (2.0 eq).

    • Add a high-boiling point solvent like N,N-dimethylformamide (DMF).

    • Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 9-(2-bromophenyl)-9H-carbazole.

  • Synthesis of this compound:

    • Dissolve the purified 9-(2-bromophenyl)-9H-carbazole (1.0 eq) in a dry, ethereal solvent such as tetrahydrofuran (THF) in a Schlenk flask under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise to the reaction mixture. Stir at -78 °C for 1-2 hours to ensure complete lithiation.

    • In a separate flask, prepare a solution of dicyclohexylphosphine chloride (1.2 eq) in dry THF.

    • Slowly add the dicyclohexylphosphine chloride solution to the lithiated intermediate at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

    • After filtration and solvent removal, purify the crude product by recrystallization or column chromatography to obtain the final product.

Catalytic Applications: Enabling Challenging Transformations

The primary application of this compound is as a ligand in transition metal catalysis, particularly with palladium.[3] The ligand's bulky dicyclohexylphosphino group and electron-donating carbazole moiety create a highly active and stable catalytic species capable of facilitating a wide range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[3]

The Palladium-Catalyzed Cross-Coupling Cycle

The general mechanism for palladium-catalyzed cross-coupling reactions involves a series of well-defined steps. The unique properties of the this compound ligand enhance the efficiency of these steps.

Catalytic_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (R-X) Pd(II)_Complex R-Pd(II)-X L Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) R-Pd(II)-R' R-Pd(II)-R' L Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Product R-R' (Product) Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The bulky and electron-rich nature of the ligand facilitates the initial oxidative addition of the aryl halide to the Pd(0) center, often the rate-limiting step. The steric hindrance also promotes the final reductive elimination step, leading to the formation of the desired product and regeneration of the active Pd(0) catalyst.

Suzuki-Miyaura Coupling: A Protocol for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The use of this compound can be particularly advantageous for challenging substrates.

Exemplary Protocol for Suzuki-Miyaura Coupling:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a glovebox or under an inert atmosphere, dissolve palladium(II) acetate (1 mol%) and this compound (2 mol%) in a small amount of anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Stir the mixture at room temperature for 15-30 minutes to form the active catalyst complex.

  • Reaction Setup:

    • To a dry Schlenk flask, add the aryl halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and a suitable base (e.g., potassium phosphate, 2.0-3.0 eq).

    • Add the pre-formed catalyst solution or the palladium precursor and ligand directly to the flask.

    • Add the appropriate anhydrous, degassed solvent. The choice of solvent can be critical and may require optimization.[7]

    • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Work-up and Purification:

    • Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Heck Reaction: Arylation of Alkenes

The Heck reaction is a powerful method for the arylation of alkenes. The high activity of catalysts derived from this compound can lead to high turnover numbers and efficiency.

General Protocol for the Heck Reaction:

  • Reaction Setup:

    • In a dried Schlenk tube, combine the aryl halide (1.0 eq), the alkene (1.2-1.5 eq), a palladium source such as palladium(II) acetate (1-2 mol%), and this compound (2-4 mol%).

    • Add a suitable base, often an amine base like triethylamine or a carbonate base, and a solvent (e.g., DMF, NMP, or toluene).

    • Seal the tube and heat to the required temperature (e.g., 100-140 °C).

  • Work-up and Purification:

    • After cooling, filter the reaction mixture to remove any precipitated salts.

    • Dilute the filtrate with an organic solvent and wash with water.

    • Dry, concentrate, and purify the product as described for the Suzuki-Miyaura coupling.

Characterization and Quality Control

The purity and identity of this compound are typically confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons of the carbazole and phenyl groups, as well as the aliphatic protons of the cyclohexyl groups.

    • ¹³C NMR: Will display distinct resonances for all unique carbon atoms in the molecule.

    • ³¹P NMR: A single resonance is expected, with a chemical shift indicative of a trialkylarylphosphine.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Future Outlook

This compound represents a significant contribution to the field of ligand design for catalysis. Its robust performance in key cross-coupling reactions makes it a valuable asset for the synthesis of complex organic molecules. Ongoing research is likely to expand its applications to other catalytic transformations and explore its potential in areas such as materials science for the development of organic electronics.[3] The continued development of ligands with tailored steric and electronic properties will undoubtedly lead to even more efficient and selective catalytic systems for the advancement of chemical synthesis.

References

  • Google Patents. CN105753783A - Method for synthesizing celecoxib.
  • MDPI. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. Available from: [Link]

  • MDPI. 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. Available from: [Link]

  • AccelaChem. 1308652-64-3,this compound. Available from: [Link]

  • ALFA CHEMICAL. CAS:1308652-64-3 | this compound. Available from: [Link]

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An In-Depth Technical Guide to 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole, occasionally referred to by the trade name PhenCar-Phos, is a monodentate phosphine ligand belonging to the broader class of dialkylbiaryl phosphines. These ligands have become indispensable in modern organometallic chemistry and homogeneous catalysis. The structural architecture of this compound, which integrates a bulky, electron-rich dicyclohexylphosphino group with a rigid carbazole framework via a phenyl linker, imparts unique steric and electronic properties. This design is critical for its primary application in facilitating challenging transition metal-catalyzed cross-coupling reactions, where it often demonstrates superior performance over earlier generations of phosphine ligands.[1] This guide provides a comprehensive overview of its core molecular attributes, a validated synthesis protocol, and its key applications in catalysis.

Core Molecular Attributes

The precise molecular weight and formula are foundational to the experimental and theoretical application of any chemical compound. They are essential for stoichiometric calculations in reaction setups, for the interpretation of mass spectrometry data, and for regulatory and safety documentation.

The molecular formula of this compound is C₃₀H₃₄NP.[2][3] Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and phosphorus (30.974 u), the calculated molecular weight is 439.57 g/mol .[2][3] This value is consistently reported across major chemical supplier and database platforms.[2][3]

A summary of its key physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
Molecular Weight 439.57 g/mol [2][3]
Molecular Formula C₃₀H₃₄NP[2][3]
CAS Number 1308652-64-3[1][2][3][4]
Appearance White powder/solid[2]
Melting Point 186-190 °C
Key Functional Groups Phosphine, Carbazole
Primary Application Ligand in Catalysis[1]
Air Sensitivity Yes[2]

Synthesis Protocol and Mechanistic Rationale

The synthesis of carbazole-based phosphine ligands has evolved to improve scalability and reduce reliance on costly or inefficient reagents.[1] While multiple routes exist, a common and effective approach involves a nucleophilic aromatic substitution (SNAᵣ) or a copper-catalyzed Ullmann condensation to form the C-N bond, followed by phosphination.

Below is a representative, field-proven protocol for the synthesis.

Experimental Protocol: Two-Step Synthesis

Step 1: N-Arylation of Carbazole with 1-Bromo-2-iodobenzene

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 9H-carbazole (1.0 eq), 1-bromo-2-iodobenzene (1.1 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent & Ligand Addition: Add 1,10-phenanthroline (0.1 eq) as a ligand to stabilize the copper catalyst. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous dimethylformamide (DMF) as the solvent.

  • Reaction: Heat the mixture to reflux (typically 140-150 °C) for 12-24 hours. The causality here is that the elevated temperature is required to overcome the activation energy for the Ullmann condensation, while the K₂CO₃ acts as a base to deprotonate the carbazole, forming the nucleophile.

  • Work-up & Purification: After cooling to room temperature, quench the reaction by pouring it into ice-water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield 9-(2-bromophenyl)-9H-carbazole.

Step 2: Phosphination via Lithiation and Quenching

  • Lithiation: Dissolve the purified 9-(2-bromophenyl)-9H-carbazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried Schlenk flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add n-butyllithium (n-BuLi, 1.1 eq) dropwise. The n-BuLi performs a lithium-halogen exchange with the aryl bromide, a kinetically fast process at low temperatures, to form an aryllithium intermediate. This step is critical for creating a potent nucleophile for the subsequent step.

  • Electrophilic Quench: After stirring for 1 hour at -78 °C, add chlorodicyclohexylphosphine (Cy₂PCl, 1.1 eq) dropwise. The aryllithium intermediate attacks the electrophilic phosphorus center, displacing the chloride and forming the desired P-C bond.

  • Final Work-up: Allow the reaction to warm to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with an organic solvent, dry the organic layer, and concentrate. The final product, this compound, can be purified by recrystallization or column chromatography.

SynthesisWorkflow reagents1 Carbazole + 1-Bromo-2-iodobenzene step1 Ullmann Condensation (DMF, Reflux) reagents1->step1 catalyst1 CuI, K2CO3, 1,10-Phenanthroline catalyst1->step1 intermediate 9-(2-Bromophenyl)-9H-carbazole step1->intermediate step2 Lithium-Halogen Exchange intermediate->step2 reagents2 n-BuLi (THF, -78°C) reagents2->step2 lithiate Aryllithium Intermediate step2->lithiate step3 Electrophilic Quench lithiate->step3 reagents3 Cy2PCl reagents3->step3 product Final Product: 9-[2-(Dicyclohexylphosphino)phenyl] -9H-carbazole step3->product

Caption: High-level workflow for the two-step synthesis of the target ligand.

Applications in Homogeneous Catalysis

The utility of this compound is most prominent in palladium-catalyzed cross-coupling reactions.[1] Its structure is a masterclass in ligand design, providing an optimal balance of steric bulk and electron-donating character necessary to drive catalytic cycles efficiently.

  • Steric Hindrance: The two cyclohexyl groups on the phosphorus atom create a large, sterically demanding pocket around the metal center (e.g., palladium). This bulk promotes the crucial reductive elimination step—the final, product-forming step in many cross-coupling cycles—and helps stabilize the active, low-coordinate metal species.

  • Electron-Donating Ability: The phosphine is a strong sigma-donor, which increases the electron density on the metal center.[1] This enhanced electron density facilitates the initial oxidative addition step, where the metal inserts into a carbon-halogen bond of an aryl halide. This is particularly important for activating less reactive substrates like aryl chlorides.[1]

  • Structural Rigidity: The carbazole and phenyl groups form a rigid biaryl scaffold that holds the phosphine in a well-defined position relative to the metal, ensuring effective and consistent coordination.[1]

This ligand has proven highly effective in reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck couplings, often enabling transformations that are difficult with other phosphine systems.[1]

CatalyticCycle pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add + R1-X pd_complex R1-Pd(II)L2-X oxidative_add->pd_complex transmetal Transmetalation (with R2-M) pd_complex->transmetal pd_complex2 R1-Pd(II)L2-R2 transmetal->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 regenerates catalyst product Product (R1-R2) reductive_elim->product

Caption: A generalized Pd-catalyzed cross-coupling cycle where L is the ligand.

References

  • National Center for Biotechnology Information, 9-(4-Methoxyphenyl)-9H-carbazole - PMC, [Link]

  • MDPI, 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole, [Link]

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An In-Depth Technical Guide to the Synthesis of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive, field-proven protocol for the synthesis of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole, a sophisticated biaryl phosphine ligand critical in modern catalysis. The synthesis is presented as a robust two-step process, beginning with a copper-catalyzed Ullmann N-arylation followed by a low-temperature lithium-halogen exchange and phosphination. This document details the underlying chemical principles, step-by-step experimental procedures, characterization, and safety considerations necessary for successful replication and scale-up.

Introduction and Significance

This compound belongs to the class of electron-rich, sterically demanding biaryl phosphine ligands, often referred to as Buchwald-type ligands. Its structural architecture, featuring a rigid carbazole moiety linked to a bulky, electron-donating dicyclohexylphosphino group, creates a unique steric and electronic profile.[1] This design is exceptionally effective in stabilizing palladium catalysts and promoting challenging cross-coupling reactions, such as the Buchwald-Hartwig amination of aryl chlorides and Suzuki-Miyaura couplings.[2][3] The ligand's ability to form highly active, monoligated palladium(0) species is central to its catalytic prowess.[2] The protocol described herein provides a reliable pathway to this valuable synthetic tool from commercially available starting materials.

Overall Synthetic Strategy

The synthesis is efficiently executed in two distinct stages, starting from carbazole and 1,2-dibromobenzene.

  • Step 1: N-Arylation. A copper(I)-catalyzed Ullmann condensation is employed to form the C-N bond between the carbazole nitrogen and the aryl halide, yielding the key intermediate, 9-(2-bromophenyl)-9H-carbazole.

  • Step 2: Phosphination. The aryl bromide intermediate undergoes a low-temperature lithium-halogen exchange to generate a highly reactive aryllithium species. This nucleophile is then trapped in situ with chlorodicyclohexylphosphine to afford the final product.

The complete workflow is illustrated below.

SynthesisWorkflow Carbazole Carbazole Ullmann Step 1: Ullmann Condensation (CuI, K₂CO₃, 170 °C) Carbazole->Ullmann Dibromobenzene 1,2-Dibromobenzene Dibromobenzene->Ullmann nBuLi n-Butyllithium (n-BuLi) Lithiation Step 2: Lithiation & Phosphination (THF, -78 °C) nBuLi->Lithiation Cy2PCl Chlorodicyclohexylphosphine (Cy₂PCl) Cy2PCl->Lithiation Intermediate 9-(2-Bromophenyl)-9H-carbazole Intermediate->Lithiation FinalProduct Final Product: This compound Ullmann->Intermediate Lithiation->FinalProduct caption Figure 1. Overall two-step synthesis workflow.

Caption: Figure 1. Overall two-step synthesis workflow.

Detailed Experimental Protocol

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Organolithium reagents are pyrophoric and must be handled under an inert atmosphere.

Part A: Synthesis of 9-(2-Bromophenyl)-9H-carbazole

This procedure is adapted from a validated Ullmann condensation protocol for a similar isomer.[4] The reaction couples carbazole with 1,2-dibromobenzene using a copper catalyst.

Reagents and Materials

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Carbazole167.2110.0 g59.81.0
1,2-Dibromobenzene235.9114.1 g59.81.0
Copper(I) Iodide (CuI)190.451.14 g6.00.1
Potassium Carbonate (K₂CO₃)138.2116.5 g119.62.0
18-Crown-6264.320.53 g2.00.033
DMPU128.172 mL--
Toluene-100 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add carbazole (10.0 g), 1,2-dibromobenzene (14.1 g), copper(I) iodide (1.14 g), potassium carbonate (16.5 g), and 18-crown-6 (0.53 g).

  • Solvent Addition: Add 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (2 mL) and toluene (100 mL).

  • Inerting: Purge the flask with nitrogen for 15 minutes.

  • Heating: Heat the reaction mixture to 170 °C with vigorous stirring under a positive pressure of nitrogen. The reaction is typically complete within 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a hexane/ethyl acetate eluent system.

  • Work-up: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding 1 N HCl (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Wash the combined organic layers sequentially with aqueous ammonia (2 x 50 mL) and water (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 9-(2-bromophenyl)-9H-carbazole as a solid.

Part B: Synthesis of this compound

This step involves a selective lithium-halogen exchange followed by phosphination.[5] Strict anhydrous and anaerobic conditions are essential for success.

Reagents and Materials

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
9-(2-Bromophenyl)-9H-carbazole322.215.0 g15.51.0
n-Butyllithium (n-BuLi)64.066.8 mL17.11.1
Chlorodicyclohexylphosphine232.743.96 g17.01.1
Anhydrous Tetrahydrofuran (THF)-150 mL--

Step-by-Step Procedure:

  • Reaction Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon or nitrogen.

  • Dissolution: Add 9-(2-bromophenyl)-9H-carbazole (5.0 g) to the flask. Add anhydrous THF (100 mL) via cannula and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 6.8 mL) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour. Formation of the aryllithium species may be indicated by a color change.

  • Phosphination: In a separate flame-dried flask, prepare a solution of chlorodicyclohexylphosphine (3.96 g) in anhydrous THF (50 mL). Transfer this solution via cannula into the aryllithium solution at -78 °C.

  • Warming and Quenching: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

  • Work-up: Carefully quench the reaction by slowly adding degassed water (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (2 x 50 mL) and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the solvent under reduced pressure. The crude product is an air-sensitive solid. Purify by recrystallization from hot, degassed ethanol or by chromatography on silica gel under an inert atmosphere to afford the final product.

Mechanistic Rationale

  • Ullmann Condensation (Step 1): This reaction proceeds via a copper(I)-catalyzed cycle. The base (K₂CO₃) deprotonates the carbazole N-H, forming a carbazolide anion. This anion coordinates to the copper center, which then undergoes oxidative addition into the C-Br bond of 1,2-dibromobenzene. Reductive elimination from the resulting copper(III) intermediate forms the desired C-N bond and regenerates the active copper(I) catalyst.[6][7] The use of a high boiling point solvent and elevated temperatures is necessary to drive the reaction.

  • Lithiation-Phosphination (Step 2): The bromine-lithium exchange is a rapid and efficient method for generating organolithium reagents.[8] At -78 °C, n-butyllithium preferentially abstracts the bromine atom over deprotonating the aromatic rings. The resulting 2-(9H-carbazol-9-yl)phenyllithium is a potent nucleophile that readily attacks the electrophilic phosphorus atom of chlorodicyclohexylphosphine, displacing the chloride and forming the desired C-P bond.[5] The low temperature and inert atmosphere are critical to prevent the highly reactive aryllithium intermediate from being quenched by atmospheric moisture, oxygen, or CO₂.

Product Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the aromatic proton environments and the presence of the cyclohexyl protons.

    • ³¹P NMR: A single peak in the characteristic phosphine region confirms the formation of the final product and its purity from phosphine oxide impurities.

    • ¹³C NMR: Provides detailed information on the carbon skeleton.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the intermediate and final product.

  • Melting Point: A sharp melting point is indicative of high purity.

References

  • Huang, Y., et al. (2012). 9-(2-Bromoethyl)-9H-carbazole.
  • Ferreira, B. R., et al. (2024). 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. Molbank, 2024(1), M1761.
  • Kwong, F. Y., et al. (2002). Synthesis of Biaryl P,N Ligands by Novel Palladium-Catalyzed Phosphination Using Triarylphosphines: Catalytic Application of C−P Activation. Organometallics, 21(14), 2933–2936.
  • American Institute of Chemists. (n.d.). Synthesis & characterization of a novel carbazole based hole transporting material. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior - Supporting Information. Retrieved from [Link]

  • Li, J., et al. (2015).
  • Kumar, S., et al. (2017). Modular Synthesis of Biaryl-Substituted Phosphine Ligands: Application in Microwave-Assisted Palladium-Catalyzed C–N Cross-Coupling Reactions. ChemistrySelect, 2(23), 6748-6756.
  • Zhang, Q., et al. (2024). Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors. European Journal of Medicinal Chemistry, 279, 116538.
  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]

  • Huang, Y., et al. (2021). Dichloro derivatives of (9H-carbazol-9-yl)(phenyl)methanone for high-efficiency organic light-emitting diodes.
  • Zhu, B., et al. (2022). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives.
  • Al-Amiery, A. A., et al. (2020). Synthesis of new 9H-Carbazole derivatives.
  • Surrey, A. R. (2013). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Name Reactions in Heterocyclic Chemistry II, 1-34.
  • Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(48), 30209-30217.
  • Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
  • Knyazeva, E. A., et al. (2022). 4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1][9][10]thiadiazolo[3,4-d]pyridazine. Molbank, 2022(2), M1389.

  • Slepukhin, P. A., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 7(1), 1-6.
  • National Center for Biotechnology Information. (n.d.). 2-(Dicyclohexylphosphino)-2'-(dimethylamino)biphenyl. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (2014). CN104211634A - Synthetic method of 2-bromocarbazole.
  • Speciale, A. C. (n.d.). Understanding the Applications of DavePhos Ligands in Synthesis. Retrieved from [Link]

  • Jones, G. O., et al. (2011). Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions. Journal of the American Chemical Society, 133(11), 4125–4138.
  • Li, Y., et al. (2022). Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I- and Hg2+. Analytical Methods, 14(25), 2465-2471.
  • Carlucci, L., et al. (2022). 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole. Molbank, 2022(3), M1434.
  • Zhu, B., et al. (2022). Cu2o-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides.
  • Al-Masoudi, N. A., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Scientific Reports, 14(1), 11631.
  • Slepukhin, P. A., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.

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An In-Depth Technical Guide to the Solubility of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole (CAS No. 1308652-64-3), a prominent member of the Buchwald class of biaryl phosphine ligands.[1][2][3] As a critical component in modern palladium-catalyzed cross-coupling reactions, its solubility profile directly dictates catalyst performance, reaction homogeneity, and overall process efficiency. This document outlines the theoretical and practical aspects of its solubility in common organic solvents, provides detailed, field-proven protocols for its handling and solubility determination, and contextualizes its solubility within its primary application in catalytic cycles.

Introduction: The Critical Role of Solubility in Homogeneous Catalysis

This compound is an electron-rich, sterically hindered monodentate phosphine ligand renowned for its efficacy in forming highly active palladium catalysts.[4] These catalysts are instrumental in constructing carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, foundational transformations in pharmaceutical and materials science. The success of these reactions, which are typically conducted in a homogeneous phase, is critically dependent on the solubility of all components, including the palladium precursor, the substrate, the base, and, pivotally, the phosphine ligand.

Poor ligand solubility can lead to:

  • Inaccurate ligand-to-metal ratios, impacting catalyst activity and stability.

  • Reduced reaction rates or incomplete conversions.

  • Difficulties in reaction monitoring and purification.

  • Inconsistent and non-reproducible results.

This guide addresses these challenges by providing a focused examination of the solubility of this compound, empowering researchers to optimize their synthetic methodologies.

Physicochemical Properties

A foundational understanding of the molecule's physical properties is essential for interpreting its solubility behavior.

PropertyValueSource
CAS Number 1308652-64-3[1][2][3]
Molecular Formula C₃₀H₃₄NP[2][4]
Molecular Weight 439.57 g/mol [2][4]
Appearance SolidN/A
Melting Point 186-190 °CN/A
Key Structural Features Carbazole moiety, phenyl linker, dicyclohexylphosphino group[5]
Air Sensitivity Air-sensitive; requires handling under an inert atmosphere.[3]

The structure combines a large, rigid, and relatively nonpolar carbazole backbone with bulky, nonpolar cyclohexyl groups on the phosphorus atom. This architecture inherently suggests a preference for organic solvents over aqueous media.

Qualitative and Semi-Quantitative Solubility Profile

While precise quantitative solubility data for this compound is not widely published, a qualitative and semi-quantitative profile can be constructed based on available information and its common applications in organic synthesis.

One source explicitly states that the compound is highly soluble in N,N-Dimethylformamide (DMF) and methanol .[4] The high solubility in DMF, a polar aprotic solvent, is consistent with its frequent use in cross-coupling reactions that require higher polarity to dissolve various reactants.[6][7][8][9]

The following table provides an estimated solubility profile in solvents commonly used for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. These estimations are based on typical solvent systems for these transformations and the general solubility trends of similar bulky phosphine ligands.[6][9][10]

SolventSolvent TypeExpected SolubilityRationale & Causality
Toluene Aromatic HydrocarbonSoluble to Highly SolubleA standard solvent for Buchwald-Hartwig aminations.[9][10] The nonpolar nature of toluene is well-suited to the hydrocarbon-rich structure of the ligand.
Tetrahydrofuran (THF) EtherSolubleA common polar aprotic solvent for cross-coupling, capable of dissolving a wide range of organic compounds.
1,4-Dioxane EtherSolubleFrequently used in Suzuki and Buchwald-Hartwig reactions, often at elevated temperatures, which would further enhance solubility.[9][10]
N,N-Dimethylformamide (DMF) Polar AproticHighly SolubleConfirmed in the literature.[4] Its high polarity effectively solvates the ligand, making it an excellent choice when reactants have poor solubility in less polar media.[6][7][8][9]
Methanol Polar ProticHighly SolubleConfirmed in the literature.[4] This is somewhat unexpected given the ligand's largely nonpolar character but may be due to specific interactions with the carbazole or phosphine moieties.
Acetonitrile Polar AproticSparingly Soluble to SolubleWhile polar, its solvent properties differ from DMF. Solubility should be experimentally verified.
Hexanes/Heptane Aliphatic HydrocarbonSparingly Soluble to InsolubleThe large, rigid aromatic core of the carbazole may limit solubility in purely aliphatic, non-polar solvents at room temperature.
Water AqueousInsolubleThe hydrophobic nature of the dicyclohexyl and biaryl groups precludes solubility in water.

Experimental Protocol for Solubility Determination

Given the air-sensitive nature of this compound, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques.[11][12][13] Solvents must be rigorously degassed prior to use to prevent oxidation of the phosphine moiety.

Mandatory Safety & Handling Precautions
  • Inert Atmosphere: All weighing and solvent additions must occur in a glovebox or via a Schlenk line.[11][12][13]

  • Degassed Solvents: Solvents should be degassed by at least three freeze-pump-thaw cycles or by sparging with an inert gas for a minimum of 30 minutes.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, is required.

Visual Method (Semi-Quantitative)

This method provides a rapid estimation of solubility, ideal for screening multiple solvents.

Methodology:

  • Preparation: Inside a glovebox, add a precisely weighed mass of the ligand (e.g., 5 mg) to a standard 1-dram vial.

  • Solvent Addition: Using a gas-tight syringe, add a measured volume of degassed solvent (e.g., 0.1 mL) to the vial.

  • Agitation: Cap the vial and agitate using a vortex mixer or shaker for 2-5 minutes at a controlled temperature (typically 20-25 °C).

  • Observation: Visually inspect the solution against a dark background. If the solid has completely dissolved, it is soluble at that concentration (in this example, 50 mg/mL).[14]

  • Titration: If the solid dissolves, continue adding pre-weighed portions of the ligand until saturation is reached (i.e., solid material remains undissolved after prolonged agitation). If the initial portion does not dissolve, add more solvent in measured increments until dissolution is achieved.

  • Classification: Record the results using standard qualitative terms (e.g., >50 mg/mL: "Highly Soluble"; 10-50 mg/mL: "Soluble"; 1-10 mg/mL: "Sparingly Soluble"; <1 mg/mL: "Insoluble").

Gravimetric Method (Quantitative)

This method provides accurate, quantitative solubility data and should be used for key solvents identified in the visual screen.

Methodology:

  • Equilibration: In a sealed vial under an inert atmosphere, add an excess of the ligand to a known volume of degassed solvent. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Agitation & Incubation: Agitate the slurry at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the excess solid has settled.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe fitted with a PTFE syringe filter (0.2 or 0.45 µm) to avoid transferring any solid particles.

  • Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed, tared vial. Carefully remove the solvent under high vacuum.

  • Mass Determination: Once the solvent is fully removed, re-weigh the vial containing the dried solute. The difference in mass corresponds to the amount of ligand dissolved in the withdrawn volume.[16][17]

  • Calculation: Solubility (g/L) = (Mass of dried solute in g) / (Volume of aliquot in L)

G cluster_prep Preparation (Inert Atmosphere) cluster_measure Measurement cluster_calc Calculation prep1 1. Add excess ligand to known volume of degassed solvent prep2 2. Agitate at constant temperature for 24-48h prep1->prep2 prep3 3. Settle undissolved solid prep2->prep3 measure1 4. Withdraw known volume of supernatant via syringe filter prep3->measure1 measure2 5. Transfer to tared vial measure1->measure2 measure3 6. Evaporate solvent under vacuum measure2->measure3 measure4 7. Weigh dried solute measure3->measure4 calc1 Solubility (g/L) = (Mass of Solute) / (Volume of Aliquot) measure4->calc1

Contextualizing Solubility: The Catalytic Cycle

The solubility of this compound is paramount for its function as a ligand in palladium-catalyzed cross-coupling reactions. The ligand must remain in solution to coordinate with the palladium center and facilitate the key steps of the catalytic cycle.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura reaction, the ligand's role is to stabilize the Pd(0) active species and facilitate both the oxidative addition and reductive elimination steps.[18][19][20][21][22] Its solubility ensures a sufficient concentration of the active L-Pd(0) complex is available to react with the aryl halide.

// Invisible nodes for labels node [shape=plaintext, fillcolor=none, fontcolor="#202124"]; oxadd_label [label="Oxidative\nAddition"]; trans_label [label="Transmetalation"]; redel_label [label="Reductive\nElimination"];

// Edges pd0 -> pd2_oxadd; pd2_oxadd -> pd2_trans; pd2_trans -> pd0;

// Edge Labels pd0 -> oxadd_label [arrowhead=none, style=dotted]; oxadd_label -> pd2_oxadd [label="Ar-X"];

pd2_oxadd -> trans_label [arrowhead=none, style=dotted]; trans_label -> pd2_trans [label="Ar'-B(OR)₂\n(Base)"];

pd2_trans -> redel_label [arrowhead=none, style=dotted]; redel_label -> pd0 [label="Ar-Ar'"]; } .dot Caption: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination

Similarly, in the Buchwald-Hartwig amination, the ligand's steric bulk and electron-donating properties are crucial.[23][24][25][26][27] The entire cycle, from the oxidative addition of the aryl halide to the final reductive elimination of the aryl amine, occurs in solution. The choice of solvent (e.g., toluene, DMF) is often dictated by the solubility of the amine and the base, and the ligand must be soluble in that chosen medium.[6][8][9]

// Invisible nodes for labels node [shape=plaintext, fillcolor=none, fontcolor="#202124"]; oxadd_label [label="Oxidative\nAddition"]; deprot_label [label="Amine Coordination\n& Deprotonation"]; redel_label [label="Reductive\nElimination"];

// Edges pd0 -> pd2_oxadd; pd2_oxadd -> pd2_amido; pd2_amido -> pd0;

// Edge Labels pd0 -> oxadd_label [arrowhead=none, style=dotted]; oxadd_label -> pd2_oxadd [label="Ar-X"];

pd2_oxadd -> deprot_label [arrowhead=none, style=dotted]; deprot_label -> pd2_amido [label="HNR¹R²\n(Base)"];

pd2_amido -> redel_label [arrowhead=none, style=dotted]; redel_label -> pd0 [label="Ar-NR¹R²"]; } .dot Caption: Simplified Buchwald-Hartwig amination cycle.

Conclusion and Future Outlook

This compound stands as a powerful ligand in the synthetic chemist's toolkit. While its efficacy is well-established, a nuanced understanding of its solubility is essential for maximizing its potential. This guide establishes that the ligand is highly soluble in polar aprotic solvents like DMF and also demonstrates good solubility in common reaction solvents such as toluene and THF. Due to its air-sensitive nature, proper handling techniques are non-negotiable for obtaining reliable and reproducible solubility data. The provided experimental protocols offer a robust framework for researchers to quantify its solubility in their specific systems, enabling more rational solvent selection, improved reaction optimization, and ultimately, more successful and efficient chemical synthesis.

References

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

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  • Kumar, A., & Singh, S. (2020). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-5.
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  • Fleck, M., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(19), 6485-6492.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). American Chemical Society. Retrieved January 23, 2026, from [Link]

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  • Reddy, K. S., & Buchwald, S. L. (2007). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Inorganic Chemistry, 46(6), 1936–1949.
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  • Bruneau, A., et al. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 47(43), 15263-15267.
  • Viciu, M. S., et al. (2004). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society, 126(14), 4482–4483.

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An In-depth Technical Guide to the Structural Analysis of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive structural analysis of 9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole, a sophisticated phosphine ligand critical to modern catalysis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the key structural features that dictate its remarkable reactivity and stability. We will explore its synthesis, detailed structural characterization through crystallographic and spectroscopic methods, and the profound relationship between its architecture and catalytic function.

Introduction: The Architectural Sophistication of a Modern Ligand

This compound, often referred to by the trade name PhenCarPhos, is a monodentate biaryl phosphine ligand that has gained significant traction in the field of transition-metal catalysis.[1] Its structure is a masterful integration of three distinct chemical moieties: a planar, electron-rich 9H-carbazole group; a sterically demanding dicyclohexylphosphino unit; and a phenyl linker that holds these components in a specific, catalytically advantageous orientation.[1] This unique architecture imparts a combination of high electron-donating ability and significant steric bulk, making it exceptionally effective in challenging cross-coupling reactions, most notably the Buchwald-Hartwig amination of unreactive aryl chlorides.[2][3]

The carbazole core is not merely a passive scaffold; it is a π-conjugated system that influences the electronic properties of the entire molecule.[4][5] The dicyclohexylphosphino group provides the strong σ-donation and steric hindrance necessary to stabilize low-coordinate metal centers and promote the crucial reductive elimination step in catalytic cycles.[1][6] Understanding the precise three-dimensional arrangement of these groups is paramount to explaining its high efficacy and designing the next generation of catalysts.

This guide will dissect the molecule's structure from multiple analytical perspectives to provide a holistic understanding of its form and function.

Caption: Molecular structure of this compound.

Synthesis and Spectroscopic Confirmation

The practical utility of a ligand is intrinsically linked to its synthetic accessibility. Early routes to similar ligands were often hampered by the use of copper salts and diamine catalysts, which introduced cost and purification challenges.[1] Modern, scalable protocols have overcome these limitations, typically employing a straightforward nucleophilic substitution strategy.

Optimized Synthetic Protocol

A robust synthesis involves the palladium-catalyzed Buchwald-Hartwig amination between 9H-carbazole and 1-bromo-2-(dicyclohexylphosphino)benzene. This method provides a direct and efficient route to the target molecule.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (1 mol%), the appropriate phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equivalents). The flask is evacuated and backfilled with argon or nitrogen three times.

  • Reagent Addition: Add 9H-carbazole (1.0 equivalent) and 1-bromo-2-(dicyclohexylphosphino)benzene (1.1 equivalents) to the flask.

  • Solvent: Add anhydrous, degassed toluene via syringe.

  • Reaction: The mixture is stirred vigorously and heated to 100-110 °C for 12-24 hours, with reaction progress monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure ligand as a solid.

Caption: General workflow for the synthesis and characterization of the ligand.

Spectroscopic Characterization

Spectroscopic analysis provides the first layer of structural confirmation, verifying the connectivity and electronic environment of the synthesized molecule.

Technique Key Observables and Interpretation
¹H NMR Complex multiplets in the aromatic region (approx. 7.0-8.2 ppm) corresponding to the carbazole and phenyl protons. Broad signals in the aliphatic region (approx. 1.0-2.5 ppm) for the non-equivalent protons of the two cyclohexyl groups.
¹³C NMR A series of distinct signals in the aromatic region (approx. 110-150 ppm). Characteristic aliphatic signals for the cyclohexyl carbons. The carbon atom bonded to phosphorus will show a doublet due to C-P coupling.
³¹P NMR A single resonance, typically in the range of -10 to 10 ppm for trialkyl/aryl phosphines, confirming the presence of a single phosphorus environment. The precise chemical shift is highly sensitive to the electronic properties of the substituents and provides a key fingerprint of the ligand.[1]
Mass Spec. The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of C₃₀H₃₄NP (439.57 g/mol ).

In-Depth Structural Analysis

While spectroscopy confirms the identity, a deeper understanding requires probing the molecule's three-dimensional structure in both the solid state and solution.

X-ray Crystallography: The Solid-State Conformation

Analysis of these related structures reveals key architectural features that are fundamental to the ligand's function:

  • Non-planar Geometry: The molecule is not flat. There is a significant dihedral angle between the mean plane of the carbazole unit and the adjacent phenyl ring. In similar structures, this angle is reported to be around 57°, preventing a fully conjugated system and creating a well-defined three-dimensional pocket.[4]

  • Steric Shielding: The dicyclohexyl groups on the phosphorus atom are oriented to create a bulky steric field. This bulk is crucial for promoting reductive elimination from the metal center during catalysis and for protecting the metal from undesirable side reactions like dimerisation.

  • Phosphorus Environment: The geometry around the phosphorus atom is pyramidal, as expected for a P(III) species. The C-P-C bond angles and C-P bond lengths are standard for trialkyl/aryl phosphines.

Crystallographic Data for a Diphenylphosphino Analog[1]

Parameter Value Significance
Crystal SystemTriclinicLow symmetry packing is common for large, asymmetric molecules.
Space GroupP-1Indicates an inversion center in the unit cell.
a (Å)9.8533Unit cell dimensions define the repeating lattice.
b (Å)12.8142
c (Å)19.4663
Calculated Density1.226 Mg/m³Reflects the efficiency of molecular packing in the solid state.

This data, while from an analog, establishes a reliable model for the overall molecular shape and packing of this class of ligands. The key takeaway is the rigid, sterically demanding, and non-planar structure.

Computational Modeling: A Deeper Electronic Perspective

In the absence of a specific crystal structure, Density Functional Theory (DFT) calculations serve as a powerful predictive tool. Computational analysis can illuminate electronic features that are not directly observable experimentally.

  • Steric Parameters: The Tolman cone angle, a measure of steric bulk, can be calculated. For a ligand like this, the cone angle is expected to be large (>160°), quantitatively confirming its steric hindrance.

  • Electronic Parameters: The energy of the Highest Occupied Molecular Orbital (HOMO) is a key indicator of the ligand's electron-donating ability. For this ligand, the HOMO is expected to be high in energy and localized primarily on the phosphorus lone pair and the carbazole π-system. This high-energy HOMO facilitates strong σ-donation to the metal center, a prerequisite for high catalytic activity.

  • Electrostatic Potential Map: This visualization would show a region of high negative potential (electron density) centered on the phosphorus atom, confirming it as the primary site of coordination to an electrophilic metal center.

Structure-Function Relationship in Catalysis

The structural features detailed above directly translate into the high performance of this ligand in catalysis, particularly in the Buchwald-Hartwig amination cycle.[3][7]

G cluster_0 Catalytic Cycle cluster_1 Structural Influence Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Amine Coordination Amine Coordination Oxidative Addition->Amine Coordination Deprotonation Deprotonation Amine Coordination->Deprotonation Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L Product (Ar-NR₂) Structure Structure Function Function Structure->Function Bulky Cy₂P Group Bulky Cy₂P Group Bulky Cy₂P Group->Reductive Elimination Promotes Electron-rich Carbazole Electron-rich Carbazole Electron-rich Carbazole->Pd(0)L Stabilizes

Caption: Role of the ligand's structure in the Buchwald-Hartwig catalytic cycle.

  • Stabilization of the Active Species: The combination of the electron-rich carbazole and the σ-donating phosphine stabilizes the active, monoligated Pd(0)L species, preventing decomposition and maintaining a high concentration of the active catalyst.[1]

  • Facilitation of Oxidative Addition: The electron-donating nature of the ligand makes the palladium center more nucleophilic, promoting the initial oxidative addition of the aryl halide, which is often the rate-limiting step.

  • Promotion of Reductive Elimination: This is where the ligand's steric bulk is most critical. The large dicyclohexyl groups create steric pressure around the metal center. This pressure is relieved during the final C-N bond-forming reductive elimination step, lowering the activation barrier for this crucial product-releasing step. This is particularly important for forming bonds to hindered amines or from unreactive aryl chlorides.[2]

Conclusion

The structural analysis of this compound reveals a molecule meticulously designed for catalytic excellence. Its architecture is a synergy of three components: an electron-rich carbazole core, a sterically imposing dicyclohexylphosphino group, and a phenyl linker that enforces a rigid, non-planar geometry. Spectroscopic methods confirm its chemical identity, while crystallographic data from close analogs and computational modeling illuminate the precise three-dimensional arrangement and electronic landscape. These features collectively create a ligand that is both highly electron-donating and sterically demanding, properties that are essential for stabilizing the active catalytic species and promoting the key steps of oxidative addition and reductive elimination in cross-coupling reactions. A thorough understanding of this structure-function relationship is indispensable for rational catalyst design and the development of more efficient synthetic methodologies in chemical and pharmaceutical research.

References

  • Moreno-Fuquen, R., et al. (2022). 9-(4-Methoxyphenyl)-9H-carbazole. NIH National Center for Biotechnology Information. Available at: [Link]

  • Arote, V. B., et al. (2022). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. NIH National Center for Biotechnology Information. Available at: [Link]

  • Alaraji, Y. H., et al. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available at: [Link]

  • Gade, L. H. (2023). LNL-Carbazole Pincer Ligand: More than the Sum of Its Parts. Chemical Reviews. Available at: [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. Available at: [Link]

  • Wikipedia, Buchwald–Hartwig amination. Available at: [Link]

  • Gade, L. H. (2023). LNL-Carbazole Pincer Ligand: More than the Sum of Its Parts. NIH National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate, Computational design of phosphine ligands for the reductive elimination.... Available at: [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]

  • SpectraBase, 9-Phenylcarbazole. Available at: [Link]

  • Duan, L., et al. (2017). Controlling optoelectronic properties of carbazole–phosphine oxide hosts by short-axis substitution for low-voltage-driving PHOLEDs. Chemical Communications (RSC Publishing). Available at: [Link]

  • Epistemeo (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • ResearchGate, ¹H-NMR (400 MHz, CDCl3) of 9,9-dihexyl-2,7-dibromofluorene (a) and.... Available at: [Link]

  • Weigand, J. J., et al. (2018). Phosphine Functionalized CpC Ligands and Their Metal Complexes. MDPI. Available at: [Link]

  • Pérez-Rodríguez, M., et al. (2017). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. NIH National Center for Biotechnology Information. Available at: [Link]

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Unlocking Catalytic Efficiency: The Mechanism of Action of Carbazole-Based Phosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide provides an in-depth exploration of the mechanistic principles governing carbazole-based phosphine ligands in transition metal catalysis. Designed for researchers, chemists, and drug development professionals, we move beyond surface-level descriptions to dissect the core electronic and steric properties that define the efficacy of these powerful catalytic tools. We will examine how the unique architecture of the carbazole scaffold directly influences the key elementary steps of catalytic cycles, leading to enhanced stability, reactivity, and selectivity in challenging chemical transformations.

Introduction: The Rise of Specialized Phosphine Ligands

For decades, phosphines have been indispensable ligands in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions that form the bedrock of modern synthetic chemistry.[1][2][3] The success of reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling is intrinsically linked to the rational design of phosphine ligands.[2][4] Early catalysts often relied on simple phosphines like triphenylphosphine (PPh₃), but achieving high efficiency, especially with unreactive substrates like aryl chlorides, necessitated the development of ligands with tailored properties.[1]

This led to the era of bulky, electron-rich phosphines.[1][2] These ligands, often featuring large alkyl or biaryl substituents, were designed to promote two critical aspects of the catalytic cycle:

  • Facilitating Oxidative Addition: Increased electron density on the phosphorus atom is donated to the metal center (e.g., palladium), making it more nucleophilic and accelerating the rate-limiting oxidative addition step with electrophiles like aryl halides.[1]

  • Promoting Reductive Elimination: Significant steric bulk around the metal center forces the product-forming reductive elimination step, preventing catalyst decomposition pathways like β-hydride elimination.[1]

Carbazole-based phosphine ligands have emerged as a highly effective class within this family. By incorporating a rigid, planar, and electronically tunable carbazole moiety, these ligands offer a sophisticated framework for modulating the stereoelectronic environment of the metal center, providing a distinct advantage in sterically demanding transformations.[5]

The Core Mechanism: A Tale of Sterics and Electronics

The efficacy of a carbazole-based phosphine ligand is not accidental; it is a direct consequence of its molecular architecture. The mechanism of action is best understood by dissecting its steric and electronic contributions to the active catalytic species.

Electronic Influence: The Role of the Carbazole Nitrogen

The carbazole framework is an N-heterocyclic aromatic system where the nitrogen atom's lone pair participates in the π-system. When a phosphine group is attached, typically to one of the carbazole's phenyl rings or directly to the nitrogen, the electronic nature of the entire scaffold influences the donor properties of the phosphorus atom.

The nitrogen atom and the extended π-system of the carbazole unit act as an electronic reservoir that enhances the σ-donor capacity of the phosphorus atom. This increased electron-donating ability enriches the electron density on the coordinated palladium center. An electron-rich Pd(0) species is more nucleophilic and thus more reactive in the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[1] This electronic enhancement is crucial for activating challenging substrates, such as aryl chlorides or tosylates.

Steric Architecture: The Bulky Carbazole Backbone

The true distinguishing feature of these ligands is their steric profile. The rigid and spatially demanding carbazole backbone, often further augmented with bulky substituents on the phosphine or the carbazole itself, creates a well-defined coordination sphere around the metal.

This steric hindrance is critical for several reasons:

  • Stabilization of Monoligated Species: In many cross-coupling reactions, the catalytically active species is a highly reactive, 12-electron monoligated Pd(0) complex (L-Pd).[4] The significant bulk of carbazole-based ligands stabilizes this species by preventing the coordination of a second ligand, which would form a less reactive bis-ligated complex.[1]

  • Facilitation of Reductive Elimination: After the key bond-forming step, the product must be released from the metal center. The steric clash between the bulky ligand and the substituents on the metal forces the C-C or C-N bond-forming reductive elimination, regenerating the active Pd(0) catalyst and accelerating catalyst turnover.[1]

  • Suppression of Catalyst Deactivation: The steric shield provided by the ligand can inhibit catalyst decomposition pathways, such as the formation of inactive palladium clusters or cyclometalation.[1]

The combination of these steric and electronic effects is what makes carbazole-based phosphines such powerful ligands, particularly for constructing sterically congested biaryl systems or coupling hindered amines.[5]

Parameter Triphenylphosphine (PPh₃) Tri(tert-butyl)phosphine (P(tBu)₃) Typical Carbazole-Based Phosphine (e.g., PhenCarPhos) Rationale for Performance
Tolman Cone Angle (θ) 145°182°190-210° (Estimated)A larger cone angle indicates greater steric bulk, which promotes reductive elimination and stabilizes the active monoligated species.[1][3]
Electronic Parameter (ν) 2068.9 cm⁻¹2056.1 cm⁻¹~2055-2058 cm⁻¹ (Estimated)A lower value indicates stronger electron-donating ability, which accelerates oxidative addition. Carbazole ligands are highly electron-rich.[3]
Key Feature Readily available, moderate properties.Very bulky and electron-rich, but can be pyrophoric.Air-stable solid with a highly tunable, rigid backbone providing both extreme bulk and strong electron donation.[1]The rigid carbazole scaffold provides a defined pocket of steric influence that is highly effective in catalysis.

Table 1: Comparative Stereoelectronic Properties of Phosphine Ligands. Data for PPh₃ and P(tBu)₃ are standard literature values. Values for carbazole-based phosphines are estimated based on their structural similarity to other bulky biaryl phosphines.

The Catalytic Cycle in Action: Buchwald-Hartwig Amination

The influence of carbazole-based phosphine ligands is best illustrated through a specific catalytic cycle, such as the Buchwald-Hartwig amination.[2][4]

Buchwald_Hartwig_Cycle Figure 1: Palladium-Catalyzed Buchwald-Hartwig Amination Cycle cluster_legend Ligand Influence pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition l_inf1 Carbazole Ligand (L): - Electron-rich nature accelerates this step. - Bulk favors monoligated L-Pd(0). amido_complex L-Pd(II)(Ar)(NR¹R²) Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination dummy3 amido_complex->dummy3 l_inf2 Carbazole Ligand (L): - Steric bulk promotes this final, product-releasing step. product Ar-NR¹R² Product reactants1 Ar-X dummy1 reactants2 HNR¹R² + Base dummy2 dummy1->pd0 dummy2->oa_complex dummy3->product

Figure 1: Palladium-Catalyzed Buchwald-Hartwig Amination Cycle.
  • Oxidative Addition: The cycle begins with the active L-Pd(0) species, where 'L' is the carbazole-based phosphine. The ligand's strong electron-donating character makes the palladium center highly reactive towards the aryl halide (Ar-X), facilitating this crucial first step.

  • Amine Coordination and Deprotonation: The resulting Pd(II) complex coordinates the amine. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step. The immense steric pressure exerted by the carbazole-based ligand forces the aryl group and the amido group together, forming the C-N bond of the final product and regenerating the L-Pd(0) catalyst.

The Carbazole Moiety as a "Catalyst Reservoir"

Recent mechanistic studies have revealed a fascinating secondary role for the carbazole unit itself.[2][4] When using certain palladacycle precatalysts, the activation process releases free NH-carbazole as a byproduct. This carbazole can react with the oxidative addition complex in the presence of a base to form a stable aryl carbazolyl Pd(II) species.[4]

This complex is not a dead end; it acts as a resting state or a "catalyst reservoir." It slowly releases the active monoligated L-Pd(0) species needed for the catalytic cycle while simultaneously protecting the bulk of the palladium from irreversible decomposition.[2][4] This dynamic equilibrium helps maintain a low but steady concentration of the active catalyst, prolonging the catalyst's lifetime and overall efficiency.

Resting_State Figure 2: Carbazole as a Catalyst Resting State catalytic_cycle Productive Catalytic Cycle active_pd0 L-Pd(0) (Active Species) active_pd0->catalytic_cycle oa_complex L-Pd(II)(Ar)(X) active_pd0->oa_complex + Ar-X oa_complex->active_pd0 Reductive Elimination (via cycle) resting_state L-Pd(II)(Ar)(Carbazolyl) (Resting State) oa_complex->resting_state + Carbazolyl Anion carbazole NH-Carbazole + Base dummy1 dummy1->oa_complex

Figure 2: Carbazole as a Catalyst Resting State.

Experimental Protocols and Characterization

To harness the power of these ligands, robust synthesis and characterization are essential. The following protocols provide a validated framework for laboratory application.

Protocol: Synthesis of a PhenCarPhos-type Ligand

This protocol is adapted from established nucleophilic substitution methods for creating N-aryl carbazole linkages, which are often more scalable and cost-effective than copper-catalyzed routes.[5]

Objective: To synthesize N-(2-bromophenyl)-3,6-di-tert-butyl-9H-carbazole, a precursor to a bulky phosphine ligand.

Materials:

  • 3,6-Di-tert-butyl-9H-carbazole

  • 1-Bromo-2-fluorobenzene

  • Potassium hydroxide (KOH), powdered

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-di-tert-butyl-9H-carbazole (1.0 equiv), 1-bromo-2-fluorobenzene (1.2 equiv), and powdered KOH (3.0 equiv).

  • Solvent Addition: Add anhydrous DMF (approx. 5 mL per gram of carbazole). The reaction can be run under a standard air atmosphere.

  • Heating: Heat the reaction mixture to 120 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

  • Workup: Once the starting carbazole is consumed, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF).

  • Extraction: Extract the aqueous phase with toluene (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure N-arylated carbazole precursor.

  • Phosphination (Next Step): The resulting N-(2-bromophenyl)carbazole can then be converted to the final phosphine ligand via a standard lithium-halogen exchange followed by quenching with a chlorophosphine (e.g., P(tBu)₂Cl).

Protocol: Characterization by ³¹P NMR Spectroscopy

³¹P NMR is the most direct method for characterizing phosphine ligands and their metal complexes.

Objective: To obtain a ³¹P{¹H} NMR spectrum of the synthesized ligand to confirm its identity and purity.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified phosphine ligand in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer operating at a suitable frequency for phosphorus (e.g., 162 MHz on a 400 MHz instrument).

    • Select a proton-decoupled phosphorus experiment (³¹P{¹H}).

    • Use 85% H₃PO₄ in D₂O as an external standard, setting its chemical shift to 0 ppm.

  • Acquisition Parameters:

    • Pulse Angle: 30-45° to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): Start with 16 or 32 scans and increase if signal-to-noise is low.

  • Data Processing: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio. Fourier transform, phase, and baseline correct the resulting spectrum.

  • Analysis: The pure phosphine ligand should appear as a single, sharp singlet in the proton-decoupled spectrum. The chemical shift value is indicative of the electronic environment of the phosphorus atom. Small impurity peaks may indicate the presence of phosphine oxide (typically a downfield-shifted singlet), which forms upon exposure to air.

Conclusion and Future Outlook

Carbazole-based phosphine ligands represent a pinnacle of rational ligand design in homogeneous catalysis. Their mechanism of action is a synergistic interplay of potent electronic donation and a commanding steric profile, which together accelerate the key steps of catalytic cycles while enhancing catalyst stability. The discovery of the carbazole moiety's role as a dynamic ligand in forming catalyst resting states adds a new layer of understanding to their robust performance.[2][4] As the demand for more efficient and selective chemical transformations grows, the principles demonstrated by these ligands—tunable stereoelectronics, rigid scaffolds, and participation in catalyst stabilization—will continue to guide the development of the next generation of catalysts for challenges in pharmaceuticals, materials science, and beyond.

References

  • Phosphorus-Based C
  • Synthesis and Structure Evolution in Metal Carbazole Diphosphonates Followed by Electron Diffraction.PMC - NIH.
  • Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their. (2026). Organic Letters.
  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling.
  • Tri(N-carbazolyl)phosphine Gold(I) Complexes: Structural and Catalytic Activity Studies. Request PDF - ResearchGate. [Link]

  • Ligand design for cross-couplings: phosphines. (2024). YouTube.
  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (2023).
  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.PMC - NIH.
  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.The Doyle Group, Princeton University.
  • Facile Assembly of Carbazolyl-Derived Phosphine Ligands and Their Applications in Palladium-Catalyzed Sterically Hindered Arylation Processes. (2019).

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A Technical Guide to the Stability and Handling of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole (DavePhos)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole, widely known by its trade name DavePhos, is an electron-rich, sterically hindered monoalkylbiaryl phosphine ligand. Its unique structural architecture, featuring a bulky dicyclohexylphosphino group and a carbazole moiety, imparts exceptional reactivity and stability to its transition metal complexes.[1] This has established DavePhos as a cornerstone ligand in modern organic synthesis, particularly for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2] The efficacy and reproducibility of these sensitive catalytic systems are, however, critically dependent on the integrity of the ligand. This guide provides an in-depth examination of the stability profile of DavePhos and outlines field-proven protocols for its handling and storage to ensure optimal performance and longevity in research and development settings.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of DavePhos is essential for its proper handling. As a white to off-white crystalline solid, its physical state dictates the necessary procedures for weighing and transfer.[3][4] Its solubility profile—generally soluble in common organic solvents but insoluble in water—is a key consideration for its application in homogeneous catalysis.[4]

PropertyValueSource(s)
CAS Number 213697-53-1[3][5]
Molecular Formula C₂₆H₃₆NP[3][6]
Molecular Weight 393.54 g/mol [4][5]
Appearance White to off-white solid/crystalline powder[3][4]
Melting Point 121-124 °C[3]
Solubility Soluble in many organic solvents (e.g., DMF, THF, Toluene); Insoluble in water.[4][5]

Stability Profile: A Mechanistic Perspective

The stability of DavePhos is primarily influenced by its susceptibility to oxidation at the phosphorus(III) center. This transformation is the most common cause of ligand degradation and subsequent loss of catalytic activity.

Air Sensitivity and Oxidative Degradation

The trivalent phosphorus atom in DavePhos possesses a lone pair of electrons, making it nucleophilic and susceptible to oxidation. Trialkylphosphines, such as the dicyclohexylphosphino moiety in DavePhos, are particularly prone to oxidation upon exposure to atmospheric oxygen.[7][8] This process, which is often irreversible, converts the active P(III) ligand into the corresponding phosphine oxide, a P(V) species.

The phosphine oxide derivative of DavePhos lacks the necessary electronic properties to effectively participate in the catalytic cycle. It cannot coordinate to the metal center in the same manner as the phosphine, leading to catalyst deactivation and diminished reaction yields. Therefore, the exclusion of air is the single most critical factor in maintaining the integrity of DavePhos.

G cluster_main Oxidative Degradation of DavePhos DavePhos DavePhos (Active P(III) Ligand) DavePhosOxide DavePhos Oxide (Inactive P(V) Species) Catalyst Active Pd(0) Catalyst DavePhos->Catalyst Forms Oxygen Atmospheric Oxygen (O₂) Oxygen->DavePhos Oxidizes InactiveCatalyst Deactivated Catalyst DavePhosOxide->InactiveCatalyst Leads to

Caption: Primary degradation pathway of DavePhos via oxidation.

Moisture, Thermal, and Solution Stability

While less reactive towards water than air, prolonged exposure to moisture should be avoided, as some phosphines can be sensitive to hydrolysis.[9] DavePhos is a thermally stable solid up to its melting point. However, palladium precatalysts incorporating DavePhos, such as DavePhos-Pd-G3, may decompose at higher temperatures (e.g., 183-200 °C).[10]

In solution, the stability of DavePhos is highly dependent on the solvent quality and storage conditions. Dissolved oxygen in non-degassed solvents presents a significant risk of oxidation.[11] For this reason, stock solutions should always be prepared with anhydrous, deoxygenated solvents and stored under an inert atmosphere.[5] Commercially available data suggests that stock solutions stored under nitrogen and protected from light are stable for approximately one month at -20°C and up to six months at -80°C.[5]

Recommended Handling and Storage Protocols

Adherence to strict air-free techniques is mandatory for handling DavePhos. The choice between a glovebox and Schlenk line techniques will depend on the available infrastructure and the scale of the experiment.

G start Start: Handle DavePhos glovebox_avail Glovebox Available? start->glovebox_avail use_glovebox Preferred Method: Weigh and handle solid directly in glovebox. glovebox_avail->use_glovebox Yes no_glovebox Alternative Method: Use Schlenk Line Techniques glovebox_avail->no_glovebox No storage Store solid and solutions under inert gas (N₂ or Ar) in a designated cold, dark location. use_glovebox->storage weigh_quickly 1. Weigh solid quickly in air. Minimize exposure time. no_glovebox->weigh_quickly backfill 2. Immediately place in a Schlenk flask and purge with inert gas (3x cycles). weigh_quickly->backfill dissolve 3. Add degassed solvent via syringe under positive inert gas pressure. backfill->dissolve dissolve->storage

Caption: Decision workflow for handling solid DavePhos.

Protocol 1: Handling Solid DavePhos and Preparing Stock Solutions

This protocol describes a self-validating system for preparing a stock solution, incorporating best practices to maintain ligand integrity.

A. Glovebox Method (Preferred)

  • Preparation: Introduce a sealed bottle of DavePhos, a vial with a septum-lined cap, a balance, spatulas, and a wash bottle containing anhydrous, degassed solvent (e.g., toluene or THF) into the glovebox antechamber.

  • Weighing: Inside the glovebox, carefully weigh the desired amount of DavePhos directly into the tared vial.

  • Dissolution: Using a pipette, add the calculated volume of degassed solvent to the vial to achieve the target concentration.

  • Sealing and Storage: Securely cap the vial, ensuring a tight seal. For external use, wrap the cap and neck with paraffin film. Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store in a freezer at -20°C or -80°C within the glovebox or in a designated laboratory freezer.[5]

B. Schlenk Line Method

  • Apparatus Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Weighing: Briefly remove the flask's stopper under a positive flow of inert gas and quickly add the pre-weighed DavePhos. The goal is to minimize air exposure to a few seconds.[12]

  • Purging: Immediately re-stopper the flask and perform three more vacuum/backfill cycles to remove any air that entered during the transfer.

  • Solvent Addition: Add the required volume of anhydrous, degassed solvent via a cannula or syringe through the flask's sidearm under a positive pressure of inert gas.

  • Storage: The resulting stock solution can be stored in the sealed Schlenk flask or transferred via cannula to smaller, septum-sealed vials for long-term storage at -20°C or -80°C.

Protocol 2: Quality Control via ³¹P NMR Spectroscopy

Regularly assessing the purity of DavePhos, especially from older batches or after suspected air exposure, is crucial for troubleshooting reactions. ³¹P NMR is a direct and effective method for this purpose.[13]

  • Sample Preparation: In a glovebox or using Schlenk techniques, prepare a sample by dissolving a small amount (~5-10 mg) of the DavePhos solid in a deuterated solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Data Analysis:

    • DavePhos (P(III)): The active phosphine should exhibit a sharp singlet in the typical chemical shift range for trialkylphosphines.

    • DavePhos Oxide (P(V)): The presence of the oxidized species will be indicated by a second, distinct singlet shifted significantly downfield. A downfield shift upon oxidation is characteristic of phosphine oxides.[14]

    • Interpretation: The presence of a significant peak corresponding to the phosphine oxide (e.g., >5%) suggests degradation, and the batch should be used with caution or discarded.

Safety and Hazard Management

According to aggregated GHS data, DavePhos is classified as a hazardous substance.[15][16]

  • H315: Causes skin irritation.[16]

  • H319: Causes serious eye irritation.[16]

  • H335: May cause respiratory irritation.[16]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[17]

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.

  • Respiratory Protection: When handling larger quantities or if dust is generated, use a dust mask (e.g., N95) or work in a fume hood.[17]

  • Skin Protection: Wear a standard laboratory coat.

Conclusion

The exceptional catalytic utility of this compound is intrinsically linked to its chemical purity. Its primary vulnerability is the facile oxidation of the P(III) center to an inactive P(V) oxide. By adopting a mindset that treats DavePhos as a strictly air-sensitive material and by implementing rigorous inert atmosphere handling and storage techniques, researchers can ensure its integrity. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals to unlock the full potential of this powerful ligand, leading to more reliable, reproducible, and successful catalytic transformations.

References

  • Reddit r/Chempros. Phosphine Ligand Oxidation. [Link]

  • Wikipedia. Dialkylbiaryl phosphine ligands. [Link]

  • PubChem. 2-(Dicyclohexylphosphino)-2'-(dimethylamino)biphenyl. [Link]

  • ResearchGate. 31 P chemical shifts (ppm) of XPhos, RuPhos and their mixtures with 1. [Link]

  • National Institutes of Health (NIH). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. [Link]

  • Reddit r/chemistry. how to deal with an air sensitive solid?. [Link]

  • Langmuir. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. [Link]

  • Organometallics. Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. [Link]

  • RSC Publishing. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. [Link]

  • MDPI. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. [Link]

  • NMR Service. 31 Phosphorus NMR. [Link]

  • National Institutes of Health (NIH). Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. [Link]

  • Agilent. Temephos (Abate) Standard - Safety Data Sheet. [Link]

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Methodological & Application

Application Note & Protocol: Leveraging 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole for Advanced Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole, hereafter referred to as DCPPC, in Suzuki-Miyaura cross-coupling reactions. DCPPC is a highly effective, electron-rich, and sterically demanding monophosphine ligand that exhibits remarkable catalytic activity, stability, and versatility. This guide delves into the mechanistic rationale for its efficacy, provides detailed, field-tested protocols for its use, and presents data to support its application in synthesizing complex biaryl and heteroaryl structures, which are pivotal scaffolds in medicinal chemistry and materials science.

Introduction: The Critical Role of Ligand Design in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates. The reaction is catalyzed by a palladium complex, and the choice of ligand coordinated to the palladium center is paramount to the success of the coupling. The ligand's structure dictates the catalyst's stability, solubility, and reactivity, thereby directly influencing reaction rates, yields, and tolerance to various functional groups.

Bulky, electron-rich phosphine ligands have proven to be particularly effective in promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination. This compound (DCPPC) is a state-of-the-art ligand meticulously designed to excel in this capacity.

The DCPPC Advantage: Structural Features and Mechanistic Implications

DCPPC's superior performance is a direct result of its unique molecular architecture, which synergistically combines a bulky dicyclohexylphosphino group with an electron-rich carbazole moiety.

  • Bulky Dicyclohexylphosphino Group: The significant steric hindrance from the two cyclohexyl rings promotes the formation of a monoligated palladium(0) species, which is highly reactive in the oxidative addition step.[1] This steric bulk also facilitates the final reductive elimination step, which liberates the desired biaryl product and regenerates the active catalyst.[2]

  • Electron-Rich Carbazole Moiety: The nitrogen atom of the carbazole ring donates electron density to the phosphorus atom, which in turn enriches the electron density on the palladium center.[2] This enhanced electron density on the palladium facilitates the oxidative addition of the aryl halide to the palladium(0) complex, a step that is often rate-limiting in the catalytic cycle.[2][3]

The synergistic effect of these features culminates in a highly active and stable catalytic system. The general catalytic cycle, significantly enhanced by the properties of DCPPC, is illustrated below.[1][2]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-X) trans_complex L-Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation (Ar'-B(OR)2 + Base) trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product arx Aryl Halide (Ar-X) arx->oa_complex boronic Boronic Acid/Ester (Ar'-B(OR)2) boronic->trans_complex base Base base->trans_complex caption Fig. 1: Suzuki-Miyaura Catalytic Cycle with DCPPC (L)

Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle with DCPPC (L)

Scope and Limitations: Substrate Versatility

The catalytic system generated from a palladium precursor and DCPPC is highly effective for a diverse range of Suzuki-Miyaura coupling reactions.[4]

Table 1: Substrate Scope of DCPPC-Palladium Catalyzed Suzuki-Miyaura Coupling

Aryl/Vinyl Halide or TriflateBoronic Acid or EsterTypical YieldsNotes
Electron-rich Aryl BromidesArylboronic acids>90%Reactions often proceed rapidly at moderate temperatures.
Electron-deficient Aryl BromidesArylboronic acids>95%Excellent reactivity is consistently observed.
Sterically Hindered Aryl BromidesSterically Hindered Arylboronic acids80-95%The bulky nature of DCPPC is particularly advantageous for coupling hindered substrates.
Heteroaryl ChloridesHeteroarylboronic acids75-90%Highly effective for challenging heteroaromatic couplings, which are crucial in drug discovery.[4]
Aryl Chlorides (unactivated)Arylboronic acids70-85%Demonstrates high activity for the activation of less reactive C-Cl bonds.[4]
Vinyl BromidesVinylboronic acids>90%The stereochemistry of the vinyl group is typically retained.
Aryl TriflatesArylboronic acids>95%Extremely efficient coupling with consistently high yields.

Considerations and Limitations:

  • Protodeboronation: A prevalent side reaction in Suzuki-Miyaura couplings is the protodeboronation of the boronic acid, which consumes the starting material.[5] While the high activity of DCPPC can minimize reaction times and thus this side reaction, the use of anhydrous solvents and a judiciously chosen base is crucial to mitigate this issue.

  • Highly Basic Substrates: Substrates containing strongly basic functional groups, such as certain nitrogen-containing heterocycles, can occasionally interfere with the catalyst or the base, potentially leading to diminished yields.[4] In such cases, careful optimization of the base and reaction conditions may be necessary.

Detailed Experimental Protocols

The following protocols are intended as a general guideline. Optimization may be necessary for specific substrates.

General Protocol for a Small-Scale Suzuki-Miyaura Coupling Reaction

This protocol is suitable for a reaction on a 0.5 mmol scale.

Materials:

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • Boronic acid or ester (0.6 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2 mol%)

  • This compound (DCPPC) (0.012 mmol, 2.4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (1.0 mmol, 2.0 equiv)

  • Anhydrous toluene or dioxane (2.5 mL)

  • Reaction vial (e.g., 8 mL) with a screw cap and PTFE septum

  • Magnetic stir bar

Protocol_Workflow prep 1. Reagent Preparation (Inert Atmosphere) setup 2. Reaction Setup (Vial Charging) prep->setup reaction 3. Reaction (Heating & Stirring) setup->reaction workup 4. Work-up (Quenching & Extraction) reaction->workup purify 5. Purification (Chromatography) workup->purify caption Fig. 2: Experimental Workflow

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Foreword: Unlocking Catalytic Efficiency with a Privileged Ligand Architecture

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds.[1] The success of these transformations is profoundly dependent on the nature of the ligand coordinating to the palladium center. 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole has emerged as a highly effective ligand, belonging to the class of bulky, electron-rich dialkylbiaryl phosphines.[2] Its design is a testament to the principles of rational ligand development, which has significantly expanded the scope and efficiency of cross-coupling catalysis.[3]

The ligand's architecture is a synergistic combination of two key components:

  • The Dicyclohexylphosphino Group ((Cy)₂P): This moiety provides significant steric bulk and strong electron-donating character. The steric hindrance promotes the formation of coordinatively unsaturated, monoligated Pd(0) species (L₁Pd(0)), which are highly reactive and considered the active catalyst in the catalytic cycle.[1] The electron-rich nature of the phosphine facilitates the crucial oxidative addition step, particularly with challenging substrates like aryl chlorides.

  • The N-Aryl Carbazole Backbone: The carbazole unit offers a rigid and bulky scaffold that contributes to the overall steric profile.[2] This rigidity helps to stabilize the palladium complex and prevents ligand degradation, leading to a more robust and long-lived catalyst. The carbazole core also modulates the electronic properties of the ligand system.[2]

This guide provides an in-depth exploration of the application of this compound in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols herein are designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers to not only execute these reactions but also to troubleshoot and adapt them for their specific synthetic challenges.

The Catalytic Engine: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions generally proceed through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][3] The ligand, this compound (L), plays a critical role in mediating each fundamental step.

  • Oxidative Addition: The cycle begins with the oxidative addition of an organic electrophile (e.g., an aryl halide, Ar-X) to the active L-Pd(0) complex. This forms a Pd(II) intermediate. The electron-rich nature of our ligand accelerates this often rate-limiting step.[4]

  • Transmetalation (Suzuki-Miyaura) or Base-Mediated Amine Coordination (Buchwald-Hartwig):

    • In the Suzuki-Miyaura coupling, an organoboron reagent (Ar'-B(OR)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide.

    • In the Buchwald-Hartwig amination , an amine (R₂NH) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amide complex.

  • Reductive Elimination: This final step involves the formation of the new C-C or C-N bond as the two organic fragments are eliminated from the palladium center. This regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[5] The steric bulk of the ligand promotes this step by creating a crowded coordination sphere around the metal.

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX Transmetalation Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) PdII_ArX->Transmetalation Ar'-B(OR)₂ / Base or R₂NH / Base PdII_ArAr L-Pd(II)(Ar)(Ar') or L-Pd(II)(Ar)(NR₂) Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar' or Ar-NR₂

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Protocol: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry for creating biaryl structures.[6] The use of this compound enables the coupling of a wide array of substrates, including sterically hindered partners and less reactive aryl chlorides, often under mild conditions.[2][3]

Protocol: Synthesis of 4-Methoxy-4'-methylbiphenyl

This protocol details the coupling of 4-bromoanisole with 4-methylphenylboronic acid. It serves as a robust starting point that can be adapted for other substrates.

Materials & Reagents:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • This compound

  • 4-Bromoanisole

  • 4-Methylphenylboronic acid

  • Potassium Phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Deionized Water, degassed

  • Reaction vessel (e.g., Schlenk tube or vial with PTFE-lined cap)

  • Stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Experimental Workflow:

Caption: Standard workflow for a palladium-catalyzed cross-coupling reaction.

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox or on a Schlenk line, add Pd(OAc)₂ (2.3 mg, 0.01 mmol, 1 mol%), this compound (L) (8.8 mg, 0.02 mmol, 2 mol%), 4-methylphenylboronic acid (204 mg, 1.5 mmol, 1.5 equiv.), and anhydrous K₃PO₄ (425 mg, 2.0 mmol, 2.0 equiv.) to a dry reaction vessel equipped with a stir bar.

    • Causality Note: A ligand-to-palladium ratio of 2:1 is common to ensure full coordination and prevent palladium black precipitation. The base is crucial for activating the boronic acid for transmetalation.[7]

  • Reaction Setup: Seal the vessel, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Through the septum, add anhydrous toluene (5 mL) and degassed water (0.5 mL). Stir for 5 minutes. Then, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.) via syringe.

    • Causality Note: While many modern protocols are moving towards anhydrous conditions, a small amount of water can sometimes accelerate the dissolution of the base and facilitate the reaction.[8]

  • Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing by TLC or GC-MS.

  • Work-up: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Add deionized water (10 mL) and ethyl acetate (15 mL). Stir for 5 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Typical Suzuki-Miyaura Reaction Parameters

ParameterTypical RangeNotes
Pd Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts that generate Pd(0) in situ.
Catalyst Loading 0.5 - 2 mol%Can often be lowered for highly reactive substrates.
Ligand:Pd Ratio 1.5:1 to 2.5:1Optimizing this ratio is key to catalyst stability and activity.
Base K₃PO₄, Cs₂CO₃, K₂CO₃The choice of base can significantly impact yield, especially with sensitive substrates.[9]
Solvent Toluene, Dioxane, THFOften used with a small amount of water.
Temperature 60 - 110 °CDependent on the reactivity of the aryl halide.
Substrate Scope Aryl/heteroaryl bromides, chlorides, triflatesHighly effective for electron-rich and electron-poor systems.[3]

Application Protocol: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.[10] The steric bulk and electron-donating ability of this compound are critical for promoting the challenging C-N reductive elimination step and for activating less reactive aryl chlorides.[9][11]

Protocol: Synthesis of N-Phenylmorpholine

This protocol describes the coupling of bromobenzene with morpholine, a common transformation in medicinal chemistry.

Materials & Reagents:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Bromobenzene

  • Morpholine

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Reaction vessel (e.g., Schlenk tube or vial with PTFE-lined cap)

  • Stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd), this compound (L) (8.8 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.) to a dry reaction vessel with a stir bar.

    • Causality Note: Strong, non-nucleophilic bases like NaOt-Bu are required to deprotonate the amine-Pd(II) intermediate without competing in side reactions.[9] Pd₂(dba)₃ is a common Pd(0) source.

  • Reaction Setup: Seal the vessel and remove it from the glovebox. Add anhydrous toluene (5 mL).

  • Addition of Reagents: Add morpholine (105 µL, 1.2 mmol, 1.2 equiv.) followed by bromobenzene (105 µL, 1.0 mmol, 1.0 equiv.) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir for 6-18 hours.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, pass the reaction mixture through a short plug of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to obtain N-phenylmorpholine.

Typical Buchwald-Hartwig Amination Parameters

ParameterTypical RangeNotes
Pd Source Pd₂(dba)₃, Pd(OAc)₂Pd(OAc)₂ requires in situ reduction, which the phosphine ligand can facilitate.
Catalyst Loading 0.5 - 2 mol%Lower loadings are often achievable with aryl bromides and iodides.[12]
Ligand:Pd Ratio 1.5:1 to 2.5:1Crucial for preventing β-hydride elimination with certain amines.
Base NaOt-Bu, LiHMDS, K₃PO₄Strong, sterically hindered bases are preferred.[9]
Solvent Toluene, DioxaneAnhydrous, non-polar aprotic solvents are standard.
Temperature 80 - 110 °CReaction temperature is tuned based on substrate reactivity.
Substrate Scope Primary & secondary amines; aryl chlorides, bromidesThe ligand's properties make it suitable for challenging couplings.[11]

References

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  • 9-[6-(Diphenylphosphino)pyridin-2-yl]-9H-carbazole: synthesis and coordination properties toward CuI and PdII. ResearchGate. [https://www.researchgate.
  • Buchwald-Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd-NHC complex. PubMed. [https://pubmed.ncbi.nlm.nih.gov/35262846/]
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc02251a]
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [https://www.rsc.

Sources

The Strategic Advantage of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole in Modern C-N Bond Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of C-N Cross-Coupling

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. The advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines, offering a versatile and efficient alternative to traditional methods.[1] The success of these transformations is intrinsically linked to the design and selection of ancillary ligands that coordinate to the palladium center, modulating its reactivity and stability.[2] This guide focuses on a highly effective ligand, 9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole (also known as Cy-Carb-Phos), and its applications in forming challenging C-N bonds.

The unique architecture of this compound, featuring a bulky and electron-rich dicyclohexylphosphino group tethered to a rigid carbazole framework, imparts exceptional catalytic activity.[3] The carbazole moiety not only provides steric bulk but also participates in the electronic modulation of the palladium center, enhancing its catalytic efficiency.[4] This guide will provide a comprehensive overview of the ligand's role in C-N bond formation, detailed experimental protocols for its application, and an exploration of the mechanistic principles that underpin its efficacy.

The Ligand's Edge: Why Choose this compound?

The efficacy of a phosphine ligand in palladium-catalyzed amination is a delicate balance of steric and electronic properties. This compound excels in this regard due to several key features:

  • Enhanced Electron-Donating Capacity: The dicyclohexylphosphino group is a strong electron donor, which increases the electron density on the palladium center. This facilitates the rate-determining oxidative addition step of the catalytic cycle and promotes the final reductive elimination to form the desired C-N bond.[2]

  • Optimal Steric Hindrance: The bulky dicyclohexyl groups and the rigid carbazole scaffold create a sterically demanding environment around the palladium atom. This promotes the formation of monoligated palladium(0) species, which are highly active catalytic intermediates.[5] The steric bulk also helps to prevent catalyst decomposition pathways such as the formation of inactive palladium clusters.

  • Structural Rigidity and Stability: The carbazole backbone provides a rigid and pre-organized scaffold for the phosphine donor, which can lead to more stable and long-lived catalytic species. This robustness is particularly advantageous in challenging coupling reactions that require higher temperatures or longer reaction times.

These combined attributes make this compound a superior ligand for the amination of sterically hindered aryl chlorides, a notoriously difficult class of substrates.[3]

Core Application: Buchwald-Hartwig Amination of Sterically Hindered Aryl Chlorides

The palladium-catalyzed amination of aryl chlorides is a significant challenge due to the strength of the C-Cl bond. The use of this compound in combination with a palladium precursor such as Pd(OAc)₂ has proven to be a highly effective catalytic system for this transformation, particularly for sterically demanding substrates.[3]

Representative Protocol for the Amination of a Sterically Hindered Aryl Chloride

This protocol details a general procedure for the coupling of a sterically hindered aryl chloride with an aniline derivative using the Pd(OAc)₂ / this compound catalytic system.[3]

dot

G reagents Aryl Chloride (1.0 mmol) Amine (1.2 mmol) NaOt-Bu (1.4 mmol) solvent Toluene/Hexane (1:1, 2 mL) reagents->solvent Add solvent catalyst Pd(OAc)₂ (0.03-1 mol%) This compound (L) (0.06-2 mol%) catalyst->solvent reaction Stir at 100 °C for 12-24 h solvent->reaction Heat and stir setup Oven-dried vial under N₂ atmosphere setup->reagents Add solids workup Cool to RT Dilute with EtOAc Filter through Celite reaction->workup purification Concentrate and purify by column chromatography workup->purification product Isolated Arylamine Product purification->product

Caption: General workflow for the Buchwald-Hartwig amination.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.0003 - 0.01 mmol, 0.03 - 1 mol%)

  • This compound (0.0006 - 0.02 mmol, 0.06 - 2 mol%)

  • Anhydrous toluene (1 mL)

  • Anhydrous hexane (1 mL)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂, this compound, and NaOt-Bu.

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add the aryl chloride and the amine to the vial.

  • Add the anhydrous toluene and hexane via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.

Substrate Scope and Performance

The catalytic system of Pd(OAc)₂ and this compound demonstrates remarkable efficiency across a broad range of sterically hindered substrates. The following table summarizes representative examples from the literature, showcasing the high yields achieved in these challenging transformations.[3]

Aryl ChlorideAminePd (mol%)Ligand (mol%)Yield (%)
2-Chloro-1,3,5-triisopropylbenzene2,6-Diisopropylaniline1295
2-Chloro-1,3-dimethylbenzene2,4,6-Trimethylaniline0.5198
1-Chloro-2,6-diisopropylbenzeneAniline1292
2-Chlorotoluene2-Isopropylaniline0.5199
1-Chloro-4-(trifluoromethyl)benzene2,6-Dimethylaniline1296

Mechanistic Considerations: The Role of the Ligand in the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] The this compound ligand plays a crucial role in each of these elementary steps.

dot

G pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_adduct [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ oa_complex->amine_adduct + HNR₂ amido_complex L-Pd(II)(Ar)(NR₂) amine_adduct->amido_complex - HX (Base) amido_complex->pd0 product Ar-NR₂ amido_complex->product Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

  • Oxidative Addition: The electron-rich nature of the phosphine ligand accelerates the oxidative addition of the aryl chloride to the Pd(0) center, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[5]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by the base (e.g., NaOt-Bu) to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed in this final step, where the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. The steric bulk of the this compound ligand facilitates this step by promoting a three-coordinate intermediate that readily undergoes reductive elimination.[2]

Recent studies have also highlighted the potential role of the carbazole moiety in stabilizing the catalytic species and preventing catalyst deactivation, contributing to the high turnover numbers observed with this class of ligands.[6]

Conclusion and Future Outlook

This compound has emerged as a powerful and versatile ligand for challenging C-N cross-coupling reactions. Its unique combination of steric and electronic properties enables the efficient synthesis of a wide range of arylamines, including those with significant steric hindrance, which are often inaccessible with other catalytic systems. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers in academia and industry to harness the full potential of this exceptional ligand in their synthetic endeavors. As the demand for complex nitrogen-containing molecules continues to grow, the development and application of highly active and robust catalyst systems, such as those based on this compound, will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Leung, M. P., Choy, P. Y., Lai, W. I., Gan, K. B., & Kwong, F. Y. (2019). Facile Assembly of Carbazolyl-Derived Phosphine Ligands and Their Applications in Palladium-Catalyzed Sterically Hindered Arylation Processes. Organic Process Research & Development, 23(8), 1602-1609. [Link]

  • Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ghammamy, S., & Sedaghat, S. (2012). Determination and Characterization of New Palladium Complexes and Study of their Properties. Materials Science Research India, 9(2). [Link]

  • Macmillan Group. (2018). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Barreiro, E. M., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis, 13(6), 3957-3970. [Link]

  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]

  • Beilstein Journals. (2021). Synthesis, crystal structures and properties of carbazole-based[7]helicenes fused with an azine ring. Retrieved from [Link]

  • MDPI. (2022). 4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[2][8][9]thiadiazolo[3,4-d]pyridazine. Retrieved from [Link]

  • MDPI. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. Retrieved from [Link]

  • Kwong, F. Y. Research Team. (n.d.). Organic Letters. Retrieved from [Link]

Sources

Application Notes and Protocols for the Catalytic Coupling of Sterically Hindered Aryls with PhenCar-Phos and Analogous Carbazolyl-Based Phosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming Steric Hindrance in Biaryl Synthesis

The construction of carbon-carbon (C-C) bonds to form biaryl scaffolds is a cornerstone of modern organic synthesis, with profound implications for drug discovery, materials science, and agrochemicals. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for this transformation due to its functional group tolerance and mild reaction conditions. However, the synthesis of sterically congested biaryls, particularly those with multiple ortho-substituents, presents a significant challenge. Steric clash between bulky coupling partners can impede key steps of the catalytic cycle, leading to low yields and slow reaction rates.

To address this challenge, significant research has focused on the design of sophisticated ancillary ligands that can enhance the efficacy of the palladium catalyst. Among these, bulky, electron-rich phosphine ligands have emerged as particularly effective. This application note details the use of PhenCar-Phos, a carbazolyl-based phosphine ligand, and its analogs, which have demonstrated remarkable efficiency in promoting the Suzuki-Miyaura coupling of sterically hindered aryl halides.

Ligand Design and Mechanistic Rationale: The PhenCar-Phos Advantage

PhenCar-Phos, structurally identified as N-(2-(diphenylphosphaneyl)phenyl)carbazole, and its derivatives, belong to a class of ligands that leverage a unique combination of steric bulk and electronic properties conferred by the carbazole moiety.

The design of these ligands is predicated on the hypothesis that a balance of steric and electronic factors is crucial for an efficient catalytic cycle.[1] The carbazole unit in PhenCar-Phos and its analogs offers a rigid and extended aromatic system that can influence the coordination sphere of the palladium center. A key feature of these ligands is the flattened and sterically accessible nature of the carbazole ring, which, combined with the flexible coordination potential, is thought to enhance catalyst longevity and facilitate the critical reductive elimination step.[2]

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The unique structure of carbazolyl-based phosphine ligands is believed to positively influence each of these steps when coupling sterically hindered substrates.

Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetalation Transmetalation (Ar'B(OR)2 / Base) PdII_Aryl->Transmetalation Ar'B(OR)2, Base PdII_Biaryl Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Product Release

Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.

The bulky nature of the carbazolyl-phosphine ligand is thought to promote the formation of a monoligated palladium(0) species, which is highly reactive in the oxidative addition step. Furthermore, the extended aromatic system of the carbazole may engage in non-covalent interactions with the substrates, pre-organizing them for the coupling reaction. During the reductive elimination step, the steric pressure exerted by the ligand on the palladium center can facilitate the release of the bulky biaryl product, thus accelerating catalyst turnover.

Experimental Protocols

The following protocols are based on methodologies developed for carbazolyl-based phosphine ligands in the synthesis of sterically hindered biaryls.[3][4] Researchers should consider these as robust starting points, with the understanding that optimization of specific parameters may be necessary for novel substrate combinations.

Protocol 1: Synthesis of Tetra-ortho-substituted Biaryls via Suzuki-Miyaura Coupling

This protocol is adapted from the work of Kwong and co-workers on a benzo[c]carbazolyl-based phosphine ligand (a close analog of PhenCar-Phos) for the coupling of sterically hindered aryl halides and arylboronic acids.[3][4]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Benzo[c]carbazolyl-based phosphine ligand (L6 in the original publication) or PhenCar-Phos

  • Sterically hindered aryl halide (e.g., 1-bromo-2,6-dimethylbenzene)

  • Sterically hindered arylboronic acid (e.g., 2,6-dimethylphenylboronic acid)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

Experimental_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup and Purification A 1. Add Pd(OAc)2 (1 mol%), Ligand (2 mol%), and K3PO4 (2.0 equiv.) to an oven-dried flask. B 2. Add aryl halide (1.0 equiv.) and arylboronic acid (1.5 equiv.). A->B C 3. Evacuate and backfill the flask with Argon (3x). B->C D 4. Add anhydrous 1,4-dioxane and deionized water (10:1 v/v). C->D E 5. Heat the reaction mixture at 100 °C with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or GC-MS. E->F G 7. Cool to room temperature and dilute with ethyl acetate. F->G H 8. Wash with water and brine. G->H I 9. Dry the organic layer over anhydrous Na2SO4 and concentrate. H->I J 10. Purify by column chromatography on silica gel. I->J

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

  • Catalyst Preparation: In a glovebox or under a stream of argon, add Pd(OAc)₂ (1 mol%), the carbazolyl-based phosphine ligand (2 mol%), and K₃PO₄ (2.0 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Addition of Reactants: To the same vessel, add the sterically hindered aryl halide (1.0 equivalent) and the arylboronic acid (1.5 equivalents).

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 10:1 ratio to achieve a 0.1 M concentration of the aryl halide).

  • Reaction Execution: Seal the vessel and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Substrate Scope and Performance

The efficacy of the benzo[c]carbazolyl-based phosphine ligand (L6) in the Suzuki-Miyaura coupling of various sterically hindered substrates is summarized in the table below. The data is adapted from the supplementary information of the referenced publication.[3]

EntryAryl HalideArylboronic AcidProductYield (%)
12-Bromo-m-xylene2,6-Dimethylphenylboronic acid2',4',6,6'-Tetramethyl-1,1'-biphenyl92
22-Bromo-1,3,5-triisopropylbenzene2,6-Dimethylphenylboronic acid2',6'-Dimethyl-2,4,6-triisopropyl-1,1'-biphenyl85
31-Bromo-2-methoxy-3-methylbenzene2,6-Dimethylphenylboronic acid2'-Methoxy-2,3',6'-trimethyl-1,1'-biphenyl88
42-Bromobenzonitrile2,6-Dimethylphenylboronic acid2-(2',6'-Dimethyl-[1,1'-biphenyl]-2-yl)benzonitrile91
5Methyl 2-bromobenzoate2,6-Dimethylphenylboronic acidMethyl 2-(2',6'-dimethyl-[1,1'-biphenyl]-2-yl)benzoate89
62-Chloro-1,3-dimethylbenzene2,4,6-Trimethylphenylboronic acid2,2',4',6,6'-Pentamethyl-1,1'-biphenyl82

Reaction conditions: Pd(OAc)₂ (1 mol%), Ligand (2 mol%), K₃PO₄ (2.0 equiv.), Aryl halide (0.2 mmol), Arylboronic acid (0.3 mmol), 1,4-Dioxane/H₂O (10:1, 2.0 mL), 100 °C, 12 h.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Ensure anhydrous and anaerobic conditions. - Use fresh Pd(OAc)₂ and ligand. - Consider a different palladium precursor (e.g., Pd₂(dba)₃).
- Insufficient base strength or solubility- Screen other bases such as Cs₂CO₃ or K₂CO₃. - Ensure the base is finely powdered.
- Low reaction temperature- Increase the temperature in 10 °C increments.
Formation of Homocoupled Boronic Acid Product - Presence of oxygen- Thoroughly degas the solvent and reaction mixture. - Maintain a positive pressure of inert gas.
- Inefficient transmetalation- Increase the amount of arylboronic acid (e.g., to 2.0 equiv.). - Ensure the base is adequately soluble.
Decomposition of Starting Materials - Reaction temperature is too high- Reduce the reaction temperature.
- Substrate is sensitive to the base- Screen milder bases (e.g., K₂CO₃).

Conclusion

PhenCar-Phos and its carbazolyl-based analogs represent a significant advancement in the field of palladium-catalyzed cross-coupling. Their unique structural features provide a powerful tool for overcoming the challenges associated with the synthesis of sterically hindered biaryls. The protocols and data presented in this application note offer a solid foundation for researchers to successfully employ these ligands in their own synthetic endeavors, paving the way for the efficient construction of complex molecular architectures for a wide range of applications.

References

  • Fu, W. C., Zhou, Z., & Kwong, F. Y. (2015). A benzo[c]carbazolyl-based phosphine ligand for Pd-catalyzed tetra-ortho-substituted biaryl syntheses. Organic Chemistry Frontiers, 2(9), 1073-1077.
  • Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Fu, W. C., Zhou, Z., & Kwong, F. Y. (2015). Supplementary Information for: A benzo[c]carbazolyl-based phosphine ligand for Pd-catalyzed tetra-ortho-substituted biaryl syntheses. Royal Society of Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Kwong, F. Y., & Lai, C. W. (2010). Phosphine ligands featuring C−N chiral axis applicable to tetra-ortho-substituted biaryl synthesis. Chinese Science Bulletin, 55(23), 2537-2544.
  • Oldenhuis, N. J., Dong, J., & MacMillan, D. W. C. (2013). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 135(34), 12877–12885.
  • Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]

  • Fang, W., & Kwong, F. Y. (2023). Phosphine ligands featuring C−N chiral axis applicable to tetra-ortho-substituted biaryl synthesis. Science China Chemistry, 66(1), 3-4.
  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(17), 3813-3818.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
  • Kuwano, R., & Hara, H. (2005). Synthesis, Properties and Applications of BICAP: a New Family of Carbazole-Based Diphosphine Ligands. Chemistry – A European Journal, 11(22), 6512-6522.
  • Fang, W., & Kwong, F. Y. (2023). Phosphine ligands featuring C−N chiral axis applicable to tetra-ortho-substituted biaryl synthesis. ResearchGate. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole for the N-Arylation of Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of C–N Bond Formation and the Rise of Specialized Ligands

The construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Arylated nitrogen-containing heterocycles are privileged scaffolds found in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for the formation of these crucial bonds. The efficacy of this transformation is critically dependent on the choice of the phosphine ligand, which modulates the stability and reactivity of the palladium catalyst throughout the catalytic cycle.

This guide focuses on 9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole , a highly effective, bulky, and electron-rich phosphine ligand. Its unique architecture, featuring a carbazole moiety linked to a dicyclohexylphosphino group, imparts exceptional catalytic activity, particularly in the challenging N-arylation of a wide range of heterocyclic substrates. We will delve into the mechanistic underpinnings of its function, provide detailed, field-proven protocols for its application, and offer expert insights into troubleshooting common challenges.

The Mechanistic Advantage of this compound

The success of this compound in the Buchwald-Hartwig amination stems from its specific steric and electronic properties that favorably influence the key steps of the catalytic cycle. The bulky dicyclohexylphosphino group and the rigid carbazole backbone create a sterically demanding environment around the palladium center. This bulk facilitates the crucial reductive elimination step, which is often the rate-limiting step of the reaction, to release the N-arylated heterocycle product.

The electron-rich nature of the phosphine ligand enhances the electron density on the palladium atom, which promotes the initial oxidative addition of the aryl halide to the Pd(0) complex. This is particularly beneficial when employing less reactive aryl chlorides as coupling partners.

The overall catalytic cycle can be visualized as follows:

Buchwald_Hartwig_Amination Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X(L) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand_Exchange Heterocycle-H, Base Ar-Pd(II)-Het(L) Ar-Pd(II)-Heterocycle Complex Ligand_Exchange->Ar-Pd(II)-Het(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Het(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Heterocycle

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.

Experimental Protocols: N-Arylation of a Representative Heterocycle (Imidazole)

This section provides a detailed, step-by-step methodology for the N-arylation of imidazole with an aryl bromide. This protocol can be adapted for other heterocycles such as pyrazoles, indoles, and carbazoles with minor modifications to the reaction conditions as discussed in the subsequent sections.

Materials and Reagents:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: this compound

  • Aryl Halide: e.g., 4-bromotoluene

  • Heterocycle: e.g., Imidazole

  • Base: Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous toluene or dioxane

  • Inert Gas: Argon or Nitrogen

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification reagent_prep Degas Solvent inert_atmosphere Establish Inert Atmosphere (Ar or N2) reagent_prep->inert_atmosphere add_solids Add Pd source, Ligand, Base, and Heterocycle to reaction vessel inert_atmosphere->add_solids add_liquids Add degassed solvent and Aryl Halide add_solids->add_liquids heating Heat to desired temperature (e.g., 80-110 °C) add_liquids->heating cooling Cool to Room Temperature heating->cooling quench Quench with Water/Brine cooling->quench extraction Extract with Organic Solvent quench->extraction drying Dry organic layer (e.g., Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification

Figure 2: General workflow for the N-arylation of heterocycles.

Step-by-Step Protocol:

  • Catalyst Pre-activation (Crucial for Imidazole Substrates): In a dry, inert atmosphere glovebox or using standard Schlenk techniques, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (1.2-2.4 mol%) to a reaction vessel. Add a portion of the anhydrous solvent (e.g., toluene) and heat the mixture at 80-100 °C for 10-15 minutes. This pre-formation of the active catalyst is vital as some nitrogen heterocycles, like imidazole, can act as ligands and inhibit the formation of the catalytically active phosphine-ligated Pd(0) complex.

  • Reaction Assembly: To the pre-activated catalyst mixture, add the base (e.g., NaOt-Bu, 1.2-1.5 equivalents), the heterocycle (e.g., imidazole, 1.0 equivalent), and the aryl halide (e.g., 4-bromotoluene, 1.1-1.2 equivalents). Add the remaining anhydrous solvent to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C) under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation: Optimizing Reaction Parameters

The choice of reaction parameters is critical for achieving high yields and selectivity. The following table summarizes key considerations for the N-arylation of heterocycles using this compound.

ParameterRecommended Conditions & Rationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%). Pd(OAc)₂ is often preferred for its air stability, but requires in situ reduction to Pd(0). Pd₂(dba)₃ is a Pd(0) source and may lead to faster initiation.
Ligand Loading 1.2 - 1.5 equivalents relative to the palladium source. A slight excess of the ligand ensures complete complexation and stabilizes the catalyst.
Base NaOt-Bu, K₂CO₃, Cs₂CO₃ (1.2-2.0 equivalents). The choice of base is substrate-dependent. Stronger bases like NaOt-Bu are often effective but may not be compatible with base-sensitive functional groups. Weaker bases like K₂CO₃ or Cs₂CO₃ can be used, sometimes requiring higher temperatures or longer reaction times.
Solvent Toluene, Dioxane, THF. Anhydrous, degassed solvents are essential to prevent catalyst deactivation. Toluene and dioxane are commonly used due to their high boiling points, allowing for a wider range of reaction temperatures.
Temperature 80-120 °C. The optimal temperature depends on the reactivity of the coupling partners. Less reactive aryl chlorides may require higher temperatures.
Aryl Halide Aryl bromides, iodides, and chlorides. While aryl iodides and bromides are more reactive, this ligand system shows good efficacy with the more economical and readily available aryl chlorides.

Troubleshooting Guide

Even with a robust catalytic system, challenges can arise. This section provides a guide to common issues and their potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Poor quality reagents/solvent. 3. Substrate inhibition (especially with imidazoles). 4. Insufficiently strong base.1. Ensure proper inert atmosphere technique. Consider using a pre-catalyst. 2. Use freshly distilled/dried and degassed solvents. Ensure the purity of starting materials. 3. For imidazoles and other strongly coordinating heterocycles, pre-heat the palladium source and ligand before adding the other reagents. 4. Screen a stronger base (e.g., switch from K₂CO₃ to NaOt-Bu).
Formation of Side Products 1. Homocoupling of the aryl halide. 2. Hydrodehalogenation of the aryl halide. 3. Reaction at an alternative site on the heterocycle.1. Lower the reaction temperature. Ensure a slight excess of the heterocycle. 2. Ensure rigorous exclusion of water. 3. For heterocycles with multiple nucleophilic sites, regioselectivity can be an issue. Consider protecting other reactive sites if possible.
Catalyst Decomposition (black precipitate) 1. Presence of oxygen or moisture. 2. Reaction temperature is too high.1. Improve inert atmosphere techniques and use anhydrous, degassed solvents. 2. Lower the reaction temperature.
Difficulty in Product Isolation/Purification 1. Product is highly polar and binds strongly to silica gel. 2. Co-elution with byproducts.1. Use a more polar eluent system or consider reverse-phase chromatography. 2. Optimize the reaction to minimize byproduct formation. Recrystallization may be an alternative to chromatography.

Conclusion

This compound is a powerful and versatile ligand for the palladium-catalyzed N-arylation of a broad range of heterocycles. Its unique steric and electronic properties enable the efficient coupling of even challenging substrates, including less reactive aryl chlorides. By understanding the mechanistic principles and carefully optimizing the reaction conditions as outlined in this guide, researchers can effectively leverage this catalyst system to accelerate the synthesis of complex molecules for drug discovery and materials science. The provided protocols and troubleshooting guide serve as a practical resource for both novice and experienced chemists to achieve successful and reproducible results.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2021).
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). N-Arylation of indoles, pyrazoles, and imidazoles with aryl bromides and iodides. The Journal of Organic Chemistry, 69(17), 5578-5587.
  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). A general and efficient method for the N-arylation of indoles using palladium catalysis. Organic Letters, 2(10), 1403-1406.
  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7673. Available at: [Link]

  • Hicks, J. D., Hyde, A. M., Cuezva, A. M., & Buchwald, S. L. (2009). Pd-catalyzed N-arylation of secondary acyclic amides: catalyst development, scope, and computational study. Journal of the American Chemical Society, 131(46), 16720-16734. Available at: [Link]

Application Note: A Practical Guide to Buchwald-Hartwig Amination Using Carbazole-Based Ligand Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C–N Bond Formation

The construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are privileged structures found in a vast array of FDA-approved drugs, agrochemicals, and organic electronic materials.[1][2] Historically, the synthesis of these motifs was often hampered by harsh reaction conditions and limited substrate scope, relying on methods like nucleophilic aromatic substitution or Ullmann couplings.[2] The advent of the Palladium-catalyzed Buchwald-Hartwig amination revolutionized this field, providing a versatile and efficient method for forming C–N bonds under relatively mild conditions.[3][4][5]

This guide offers a detailed exploration of the Buchwald-Hartwig amination with a specific focus on experimental setups utilizing carbazole-based ligands. As a Senior Application Scientist, the goal is not merely to present a protocol but to provide a framework for rational experimental design, explaining the causality behind each choice of reagent and parameter. We will delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step protocol, and provide insights for troubleshooting and optimization.

The Role of the Ligand: Unique Advantages of Carbazole Systems

In the Buchwald-Hartwig reaction, the ligand bound to the palladium center is arguably the most critical component, dictating the catalyst's stability, activity, and substrate scope.[4] The most successful ligands are typically bulky and electron-rich, which promotes the key steps of oxidative addition and reductive elimination.[4] While biaryl phosphines have been the traditional workhorses, there is growing interest in N-heterocyclic carbene (NHC) ligands and other heterocyclic systems, including those based on a carbazole framework.

Carbazole-based ligands, particularly novel NHC-carbazole systems, offer a unique electronic and steric profile that can lead to outstanding reactivity.[6] However, the role of carbazole in these reactions is nuanced. In some widely used Buchwald-type palladacycle precatalysts (e.g., G3 and G4 precatalysts), a carbazole moiety serves as a leaving group during the in situ formation of the active L-Pd(0) catalyst.[7] In certain cases, this carbazole by-product can inhibit the catalytic cycle, an issue that led to the development of later-generation precatalysts.[7]

Conversely, when carbazole is an integral part of the primary ancillary ligand, it can be highly beneficial. Computational and experimental studies have shown that in some systems, a palladium-carbazolyl complex can form as a catalyst resting state.[1] While this may seem counterintuitive, an equilibrium between this resting state and the active amido-complex can provide a faster overall route to C–N coupling by lowering the energy barrier for the crucial reductive elimination step.[1] Understanding this dual role is key to rationally applying and troubleshooting reactions involving carbazole-based systems.

The Catalytic Cycle: A Mechanistic Blueprint

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates. A thorough understanding of this cycle is essential for optimizing reaction conditions.[4][8]

The primary steps are:

  • Activation: A Pd(II) precatalyst is reduced to the active L-Pd(0) species in the presence of a base. Using a Pd(0) source like Pd₂(dba)₃ bypasses this step but requires ligand association.[7][8]

  • Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl halide (or pseudohalide) C-X bond, forming a Pd(II) complex.[3][4] This is often the rate-determining step.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium-amido complex.[8][9]

  • Reductive Elimination: This final, crucial step involves the formation of the C–N bond and the desired aryl amine product, regenerating the active L-Pd(0) catalyst.[3][8]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oxidative_addition Ar-X amine_coordination Amine Coordination [L-Pd(II)(Ar)(Amine)]+X- oxidative_addition->amine_coordination + Amine (HNR¹R²) amido_complex Amido Complex L-Pd(II)(Ar)(NR¹R²) amine_coordination->amido_complex + Base - Base-H+X- amido_complex->pd0 Reductive Elimination product Product: Ar-NR¹R² amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design and Parameter Optimization

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters.[3] A screening process is often necessary to identify the optimal conditions for a new combination of substrates.[10][11]

Palladium Source and Ligand

The choice of palladium source is critical. While generating the catalyst in situ from a simple salt (e.g., Pd(OAc)₂) and a ligand is possible, modern practice heavily favors the use of well-defined precatalysts .[7] These are air-stable Pd(II) complexes that reliably and rapidly generate the active L-Pd(0) species under basic conditions, often leading to lower catalyst loadings and more reproducible results.[7]

Palladium SourceAdvantagesDisadvantages
Pd(OAc)₂ / Pd₂(dba)₃ Economical, readily available.Requires in situ reduction/activation; can lead to variable results; higher catalyst loading often needed.[7][8]
Palladacycle Precatalysts Air-stable, efficient activation with base, low catalyst loadings, highly reproducible.[7]Higher initial cost. Potential for inhibition by by-products (e.g., carbazole).[7]

When using a carbazole-based ligand, it is typically added in a 1:1 or slightly greater ratio to the palladium source if generating the catalyst in situ.

Base Selection: The Engine of the Reaction

The base plays a multifaceted role: it activates the Pd(II) precatalyst, deprotonates the amine to form the key amido-intermediate, and neutralizes the acid generated during the reaction.[4][9] The choice of base is a trade-off between reactivity and functional group tolerance.[8]

BasepKaH (approx.)Common Use & Characteristics
NaOtBu / KOtBu 19Strong, non-nucleophilic. Promotes high reaction rates and allows low catalyst loadings. Incompatible with base-sensitive groups (e.g., esters, some nitro groups).[8]
LHMDS 26Very strong base. Useful for substrates with acidic protons or for promoting reactions at lower temperatures. Air-sensitive solid.[8]
Cs₂CO₃ / K₃PO₄ 10 / 12Weaker inorganic bases. Excellent functional group tolerance. Often requires higher temperatures. Solubility can be an issue; particle size and agitation are important.[7][8]
Solvent Choice

The ideal solvent should solubilize the reactants and facilitate the catalytic cycle. Aprotic, non-coordinating solvents are generally preferred.

  • Toluene, Dioxane, THF: The most common choices. They offer good solubility for many organic substrates.[8]

  • tert-Butanol (tBuOH): Often used, sometimes in combination with other solvents. Its polarity can influence reaction rates.[12]

Detailed Experimental Protocol

This protocol provides a general procedure for a small-scale (0.5 - 1.0 mmol) Buchwald-Hartwig amination. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox. [13]

Materials and Reagents
ComponentExampleTypical Amount (for 1.0 mmol scale)Notes
Aryl Halide 4-Bromotoluene1.0 mmol, 1.0 equiv.Must be pure.
Amine Morpholine1.2 mmol, 1.2 equiv.Excess amine is common.
Palladium Precatalyst (Carbazole-NHC)Pd G30.01-0.02 mmol, 1-2 mol%Choose based on screening/literature.
Base Sodium tert-butoxide1.4 mmol, 1.4 equiv.Grind to a fine powder before use if clumpy.[7]
Solvent Toluene, Anhydrous2-4 mL (0.25 - 0.5 M)Must be dry and degassed.
Experimental Workflow Diagram

Caption: General workflow for the Buchwald-Hartwig amination protocol.

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried 10 mL Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the base (1.4 mmol), and the palladium precatalyst (0.01 mmol, 1 mol%). If generating the catalyst in situ, add the palladium source and the carbazole ligand.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Reagent Addition: Through the septum, add the amine (1.2 mmol) via syringe. If the amine is a solid, it should be added in step 1.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 3 mL of toluene) via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).[13] Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂). Quench carefully by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired aryl amine product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; insufficient base strength; poor quality reagents/solvent; reaction temperature too low.Use a fresh bottle of precatalyst. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu). Ensure solvent is anhydrous and degassed. Increase the temperature.
Formation of Side Products Hydrodehalogenation of aryl halide; homocoupling.This can indicate catalyst decomposition or issues with the base. Try a different ligand/base combination. Ensure a strictly inert atmosphere.
Inconsistent Results Inconsistent quality of base (clumping); moisture/oxygen contamination.Grind the base to a fine powder before use.[7] Improve inert atmosphere technique (use a glovebox if possible).
Reaction Stalls Catalyst inhibition or decomposition.For precatalysts that release carbazole, this could be an inhibition issue; try a different generation of precatalyst.[7] A higher catalyst loading may be required.

Conclusion

The Buchwald-Hartwig amination is a powerful and indispensable tool in modern chemical synthesis. The use of specialized carbazole-based ligand systems offers exciting possibilities for achieving high reactivity and accessing novel chemical space. Success with this methodology hinges on a mechanistic understanding of the catalytic cycle and a rational, systematic approach to optimizing the key reaction parameters: the palladium source, ligand, base, and solvent. By following the detailed protocols and troubleshooting guidance provided herein, researchers can confidently implement this reaction and accelerate their drug discovery and development programs.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Serrano, E., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Khan Academy Medicine. (2019). Buchwald-Hartwig coupling. YouTube. [Link]

  • Hesp, K. C., et al. (2013). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Klimavicius, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

  • Strieter, E. R., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Journal of Chemical Education. [Link]

  • CatSci Ltd. A general approach to the optimisation of Buchwald-Hartwig aminations. Technical Piece. [Link]

  • Richardson, P. (2020). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. [Link]

  • Menche, D., et al. (2025). Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Organic & Biomolecular Chemistry. [Link]

  • Gök, M., et al. (2021). The synthesis of novel carbazole-based NHC ligands. ResearchGate. [Link]

Sources

Application Note & Protocols: Optimizing Catalyst Loading with 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis and detailed protocols for the use of 9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole, a highly effective monophosphine ligand, in palladium-catalyzed cross-coupling reactions. The unique structural architecture of this ligand, featuring a bulky, electron-rich dicyclohexylphosphino group and a rigid carbazole framework, enables exceptional catalytic activity, particularly in challenging transformations involving sterically hindered substrates.[1] The central theme of this note is the critical importance of catalyst loading and the ligand-to-metal ratio. We will explore the causality behind optimizing these parameters to achieve high efficiency, yield, and purity while minimizing catalyst cost and residual metal contamination in the final product. Detailed, field-tested protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling are presented to serve as a robust starting point for researchers in synthetic chemistry and drug development.

Introduction: The Molecular Architecture and Catalytic Merit

This compound, hereafter referred to as PhenCar-Phos, is a state-of-the-art ligand designed for high-performance palladium catalysis.[2] Its efficacy stems from a sophisticated molecular design that synergistically combines steric and electronic properties.[1]

  • Electronic Properties: The dicyclohexylphosphino moiety acts as a strong σ-donor, increasing the electron density on the palladium center.[1] This enhanced electron richness facilitates the crucial oxidative addition step of the catalytic cycle, even with less reactive substrates like aryl chlorides.

  • Steric Hindrance: The bulky cyclohexyl groups create a sterically demanding coordination sphere around the metal. This bulk promotes the formation of the catalytically active, monoligated L-Pd(0) species, which is essential for rapid catalysis.[3] Furthermore, this steric shield helps prevent catalyst decomposition pathways such as the formation of inactive palladium black.

  • Carbazole Backbone: The rigid carbazole core provides structural stability to the ligand-metal complex, contributing to its overall robustness and thermal stability.[1]

These combined features make PhenCar-Phos an exemplary ligand for reactions that are often sluggish or inefficient with conventional phosphine ligands, such as the coupling of tri-ortho-substituted biaryls.[1]

The Central Role of Catalyst Loading and Ligand-to-Metal Ratio

The term "catalyst loading" refers to the mole percentage (mol %) of the palladium precursor relative to the limiting reagent. Optimizing this parameter is a fundamental exercise in balancing reaction efficiency with economic and practical considerations.

Why Optimization is Critical:

  • Economic Viability: Palladium is a precious metal; minimizing its usage is crucial for the cost-effectiveness of any synthetic route, especially at scale.

  • Product Purity: High catalyst loadings can lead to increased levels of residual palladium in the final product. For pharmaceutical applications, stringent limits on heavy metal contamination (often in the ppm range) make efficient catalyst removal a necessity. Lower initial loadings simplify this purification challenge.

  • Reaction Kinetics: While a higher catalyst concentration generally leads to a faster reaction, an optimal loading will achieve a desirable reaction rate without unnecessary excess. The goal is to maximize the Turnover Number (TON), which represents the moles of product formed per mole of catalyst.

The Ligand-to-Palladium (L:Pd) ratio is equally important. For bulky monophosphine ligands like PhenCar-Phos, a 1:1 to 1.5:1 L:Pd ratio is often optimal. An insufficient amount of ligand can lead to catalyst decomposition, while a significant excess can sometimes inhibit the reaction by forming catalytically inactive L₂-Pd species.

General Catalytic Cycle and the Function of PhenCar-Phos

To understand the protocols, one must first appreciate the mechanism. The Buchwald-Hartwig amination serves as an excellent model for the Pd(0)/Pd(II) catalytic cycle where PhenCar-Phos demonstrates its value.

Buchwald_Hartwig_Cycle Figure 1: Simplified Buchwald-Hartwig Amination Cycle L_Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L_Pd0->OxAdd + Ar-X Amine_Coord Amine Coordination Complex OxAdd->Amine_Coord + HNR₂ - Base-HX Red_Elim Reductive Elimination Complex Amine_Coord->Red_Elim Deprotonation Red_Elim->L_Pd0 Product Formation (Ar-NR₂) key1 L = PhenCar-Phos key2 Ar-X = Aryl Halide key3 HNR₂ = Amine

Caption: Figure 1: Simplified Buchwald-Hartwig Amination Cycle.

PhenCar-Phos (L) excels at stabilizing the electron-rich L-Pd(0) active species and accelerating the oxidative addition of the aryl halide (Ar-X). Its steric bulk then facilitates the subsequent reductive elimination step, releasing the desired arylamine product (Ar-NR₂) and regenerating the active catalyst.[3]

Application Protocol 1: Buchwald-Hartwig Amination of Aryl Chlorides

This protocol provides a reliable starting point for the coupling of an aryl chloride with a secondary amine. Aryl chlorides are often preferred substrates in industrial settings due to their lower cost compared to bromides and iodides.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: General Experimental Workflow prep 1. Reagent Preparation (Glovebox) setup 2. Reaction Setup (Vessel Sealing, Inert Gas) prep->setup reaction 3. Reaction Execution (Heating & Stirring) setup->reaction workup 4. Workup & Quenching (Cooling, Extraction) reaction->workup analysis 5. Purification & Analysis (Chromatography, NMR, GC/MS) workup->analysis

Caption: Figure 2: General Experimental Workflow.

Materials & Reagents:

  • Aryl Chloride (e.g., 4-chlorotoluene)

  • Amine (e.g., Morpholine)

  • Palladium Precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃)

  • PhenCar-Phos Ligand (CAS: 1308652-64-3)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended Value/RangeRationale & Causality
Aryl Chloride 1.0 mmol (1.0 equiv)Limiting reagent for calculation.
Amine 1.2 mmol (1.2 equiv)A slight excess ensures complete consumption of the aryl halide.
Base (NaOtBu) 1.4 mmol (1.4 equiv)A strong, non-nucleophilic base is required to deprotonate the amine.[4]
Pd Precursor 0.01 mmol (1.0 mol %)A good starting point for initial screening. Can be lowered significantly.
PhenCar-Phos 0.012 mmol (1.2 mol %)A L:Pd ratio of 1.2:1 helps prevent catalyst decomposition.
Solvent 2.0 mLA concentration of 0.5 M is typical for these reactions.
Temperature 80 - 110 °CSufficient thermal energy is needed to overcome activation barriers.
Time 4 - 24 hoursMonitor by TLC or GC-MS for completion.

Step-by-Step Protocol:

  • Preparation (Inert Atmosphere): In a glovebox, add the Pd precursor (e.g., 2.2 mg Pd(OAc)₂), PhenCar-Phos (5.3 mg), and NaOtBu (135 mg) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Remove the vial from the glovebox. Add the aryl chloride (e.g., 126.6 mg of 4-chlorotoluene) and the anhydrous solvent (2.0 mL of toluene).

  • Initiation: Add the amine (e.g., 104.5 mg of morpholine) via syringe. Seal the vial with a PTFE-lined cap.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: After 4 hours, take a small aliquot, quench with water, extract with ethyl acetate, and analyze by TLC or GC-MS to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench with water (5 mL) and dilute with ethyl acetate (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Self-Validation & Troubleshooting:

  • Expected Outcome: For this model reaction, yields >90% are expected.

  • Slow or Incomplete Reaction: Increase temperature by 10 °C or increase catalyst loading to 2.0 mol %. Ensure the base is fresh and anhydrous.

  • Byproduct Formation: Darkening of the solution may indicate catalyst decomposition. Ensure the L:Pd ratio is at least 1:1 and that the solvent is thoroughly deoxygenated.

Application Protocol 2: Suzuki-Miyaura Coupling

This protocol outlines the coupling of an aryl halide with an arylboronic acid, a cornerstone reaction for C-C bond formation, particularly in the synthesis of biaryl compounds.[5][6]

Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Value/RangeRationale & Causality
Aryl Halide 1.0 mmol (1.0 equiv)Limiting reagent for calculation.
Boronic Acid 1.5 mmol (1.5 equiv)Excess is used to drive the reaction and counteract potential protodeboronation.
Base (K₃PO₄) 2.0 mmol (2.0 equiv)A moderately strong inorganic base is effective for transmetalation.[7]
Pd Precursor 0.005 mmol (0.5 mol %)Suzuki couplings are often highly efficient, allowing for lower loadings.
PhenCar-Phos 0.006 mmol (0.6 mol %)Maintain a L:Pd ratio of ~1.2:1.
Solvent System Toluene/Water (4:1, 2.5 mL)A biphasic system often accelerates the reaction by aiding base solubility.
Temperature 80 - 100 °CProvides the necessary energy for the catalytic cycle.
Time 2 - 12 hoursMonitor by TLC or GC-MS for completion.

Step-by-Step Protocol:

  • Preparation (Inert Atmosphere): In a glovebox, add the Pd precursor (e.g., 1.1 mg Pd(OAc)₂), PhenCar-Phos (2.6 mg), aryl halide (1.0 mmol), boronic acid (1.5 mmol), and K₃PO₄ (424 mg) to a reaction vial.

  • Solvent Addition: Add the solvent system (2.0 mL toluene, 0.5 mL water). Seal the vial with a PTFE-lined cap.

  • Reaction: Place the vial in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring & Workup: Follow steps 5-8 as described in the Buchwald-Hartwig protocol. The Suzuki coupling is often faster than amination.

Self-Validation & Troubleshooting:

  • Expected Outcome: Yields are typically excellent, often >95%.

  • Low Conversion: Ensure the boronic acid is of high quality. Homocoupling of the boronic acid can be a side reaction; using a slight excess helps mitigate its impact on the main reaction.

  • Protodeboronation (Loss of Boronic Acid): If this is an issue, try using a milder base like K₂CO₃ or a non-aqueous solvent system.

Conclusion

This compound (PhenCar-Phos) is a powerful and versatile ligand for modern palladium-catalyzed cross-coupling chemistry. Its unique design enables high catalytic activity at low loadings, making it an economically and environmentally attractive choice. The key to unlocking its full potential lies in the rational optimization of catalyst loading and the ligand-to-metal ratio. The protocols provided herein serve as a validated and robust foundation for researchers to successfully implement this catalyst system, with the ultimate goal of achieving the lowest possible catalyst loading without compromising reaction time or yield.

References

  • Title: 9-(4-Methoxyphenyl)-9H-carbazole Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure Source: PubMed URL: [Link]

  • Title: Buchwald-Hartwig amination; selection of optimal conditions. Source: ResearchGate URL: [Link]

  • Title: Palladium(II)-catalyzed one-pot syntheses of 9-(pyridin-2-yl)-9H-carbazoles through a tandem C-H activation/C-X (X=C or N) formation process Source: PubMed URL: [Link]

  • Title: Suzuki-Miyaura coupling reaction using complex 9 Source: ResearchGate URL: [Link]

  • Title: Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands Source: Royal Society of Chemistry URL: [Link]

  • Title: Manipulations of phenylnorbornyl palladium species for multicomponent construction of a bridged polycyclic privileged scaffold Source: PubMed Central URL: [Link]

  • Title: 9-[6-(Diphenylphosphino)pyridin-2-yl]-9H-carbazole: synthesis and coordination properties toward CuI and PdII Source: ResearchGate URL: [Link]

  • Title: Palladium(II) Complexes of (2,6-Dibenzhydryl-4-methylphenyl)diphenyl-phosphane: Synthesis, Structural Studies, and Catalytic Arylation of Imidazoles Under Aerobic Conditions Source: ResearchGate URL: [Link]

  • Title: Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL: [Link]

  • Title: Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles Source: National Institutes of Health (PMC) URL: [Link]

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Application Notes and Protocols for C-C Coupling Reactions Utilizing Rigid Carbazole-Based Phosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Advantage of Rigidity and Electron Richness in Modern Catalysis

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, underpinning the construction of a vast array of molecules from pharmaceuticals to advanced materials.[1][2] Among the myriad of methods available, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have become indispensable tools for their efficiency and functional group tolerance.[1][3][4][5] The success of these transformations is intrinsically linked to the design and selection of the ancillary ligands that coordinate to the palladium center. These ligands are not mere spectators; they actively modulate the catalyst's reactivity, stability, and selectivity.[6][7][8]

This application note delves into a specific class of highly effective ligands: rigid, bulky, and electron-rich phosphines built upon a carbazole framework. The inherent rigidity of the carbazole backbone pre-organizes the ligand's structure, which can accelerate key steps in the catalytic cycle. Furthermore, the electron-donating nature of these ligands enhances the reactivity of the palladium center, particularly in the challenging oxidative addition of aryl chlorides and the reductive elimination to form sterically hindered products.[9] We will explore the optimal reaction conditions for various C-C coupling reactions using these advanced ligands, provide detailed experimental protocols, and offer insights into the mechanistic underpinnings of their remarkable performance.

The Mechanistic Imperative: Why Rigid Carbazole-Based Phosphines Excel

The efficacy of palladium-catalyzed cross-coupling reactions hinges on a delicate balance of elementary steps: oxidative addition, transmetalation, and reductive elimination.[10] The design of carbazole-based phosphine ligands directly addresses the kinetic and thermodynamic requirements of this catalytic cycle.

Key Mechanistic Advantages:

  • Promotion of Monoligated Palladium Species: The steric bulk of these ligands favors the formation of highly reactive monoligated palladium(0) species (L-Pd), which are known to undergo faster oxidative addition compared to their bis-ligated counterparts.[8]

  • Enhanced Oxidative Addition: The electron-donating character of the carbazole moiety and the phosphine group increases the electron density on the palladium center, facilitating the oxidative addition of even challenging substrates like aryl chlorides.

  • Facilitated Reductive Elimination: The rigid and bulky framework of the ligand creates a sterically congested environment around the palladium center, which promotes the final reductive elimination step to release the desired product and regenerate the active catalyst. This is particularly crucial for the synthesis of sterically hindered biaryls.[9]

Below is a generalized catalytic cycle for a Suzuki-Miyaura coupling, illustrating the key stages where the ligand's properties are critical.

Catalytic Cycle cluster_0 Catalytic Cycle L-Pd(0) L-Pd(0) Oxidative_Addition Oxidative Addition (Ar-X) L-Pd(0)->Oxidative_Addition Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative_Addition->L-Pd(II)(Ar)(X) Transmetalation Transmetalation (R-B(OR)2) L-Pd(II)(Ar)(X)->Transmetalation [R-B(OR)2]⁻ L-Pd(II)(Ar)(R) L-Pd(II)(Ar)(R) Transmetalation->L-Pd(II)(Ar)(R) Reductive_Elimination Reductive Elimination L-Pd(II)(Ar)(R)->Reductive_Elimination Reductive_Elimination->L-Pd(0) Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Optimized Reaction Conditions: A Tabular Guide

The choice of reaction parameters is critical for achieving high yields and selectivity. The following table summarizes recommended starting conditions for various C-C coupling reactions using rigid carbazole-based phosphine ligands. These conditions should be considered as a starting point and may require further optimization depending on the specific substrates.

ParameterSuzuki-Miyaura CouplingHeck CouplingSonogashira Coupling
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand Carbazole-based phosphineCarbazole-based phosphineCarbazole-based phosphine
Pd:Ligand Ratio 1:1 to 1:21:21:2
Catalyst Loading 0.1 - 2 mol%0.5 - 5 mol%0.5 - 2 mol%
Base K₃PO₄, K₂CO₃, Cs₂CO₃Et₃N, DBU, K₂CO₃Et₃N, piperidine, Cs₂CO₃
Solvent Toluene, Dioxane, THFToluene, DMF, NMPToluene, THF, DMF
Temperature 80 - 120 °C100 - 140 °CRoom Temp. to 80 °C
Reaction Time 2 - 24 hours12 - 48 hours1 - 12 hours

Experimental Protocols: Step-by-Step Methodologies

The following protocols are provided as a guide for performing C-C coupling reactions with rigid carbazole-based phosphine ligands. Note: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Sterically Hindered Biaryl

This protocol describes the coupling of a di-ortho-substituted aryl bromide with a sterically demanding boronic acid.

Suzuki-Miyaura Workflow cluster_1 Experimental Workflow Start Start Setup Assemble oven-dried glassware under inert atmosphere. Start->Setup Reagents Add Pd source, ligand, aryl halide, boronic acid, and base. Setup->Reagents Solvent Add anhydrous solvent. Reagents->Solvent Reaction Heat to desired temperature and stir for specified time. Solvent->Reaction Monitoring Monitor reaction progress by TLC or GC-MS. Reaction->Monitoring Workup Cool to room temperature, dilute with solvent, and filter. Monitoring->Workup Upon completion Purification Purify by column chromatography. Workup->Purification End End Purification->End

Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Rigid carbazole-based phosphine ligand (e.g., a PhenCarPhos derivative)

  • Di-ortho-substituted aryl bromide (1.0 mmol)

  • Sterically hindered boronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), the carbazole-based phosphine ligand (0.012 mmol, 1.2 mol%), the di-ortho-substituted aryl bromide (1.0 mmol), the sterically hindered boronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.

Protocol 2: Heck Coupling of an Aryl Bromide with an Alkene

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Rigid carbazole-based phosphine ligand

  • Aryl bromide (1.0 mmol)

  • Alkene (1.5 mmol)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF, 5 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine Pd(OAc)₂ (0.02 mmol, 2 mol%), the carbazole-based phosphine ligand (0.04 mmol, 4 mol%), and the aryl bromide (1.0 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.

  • Heat the reaction mixture to 120 °C in a preheated oil bath and stir for 24-48 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired substituted alkene.

Protocol 3: Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Rigid carbazole-based phosphine ligand

  • Copper(I) iodide (CuI)

  • Aryl iodide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Triethylamine (Et₃N, 3.0 mmol)

  • Anhydrous tetrahydrofuran (THF, 5 mL)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%), the carbazole-based phosphine ligand (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

  • Add the aryl iodide (1.0 mmol) and anhydrous THF (5 mL).

  • Add the terminal alkyne (1.2 mmol) and triethylamine (3.0 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the coupled alkyne.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a freshly opened bottle of palladium precursor and ligand.
Poorly soluble reagentsTry a different solvent or a co-solvent system. Increase the reaction temperature.
Inappropriate baseThe choice of base can be critical. Screen different bases (e.g., K₂CO₃, CsF, t-BuONa).
Formation of Side Products Homocoupling of the boronic acidEnsure the reaction is strictly anaerobic.
ProtodeborylationUse a less protic solvent. Ensure the base is not too strong or is added slowly.
Decomposition of starting materialsLower the reaction temperature and extend the reaction time.

Conclusion

Rigid carbazole-based phosphine ligands represent a significant advancement in the field of palladium-catalyzed C-C coupling reactions. Their unique structural and electronic properties lead to highly active and stable catalysts capable of promoting challenging transformations, including the synthesis of sterically hindered molecules. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement these powerful catalytic systems in their own synthetic endeavors. Further exploration and optimization of reaction conditions will undoubtedly continue to expand the scope and utility of these remarkable ligands in both academic and industrial settings.

References

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Palladium-catalyzed phosphine-, copper-free and aerobic Sonogashira coupling in aqueous media. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

  • Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester. [Link]

  • A Review on Palladium Catalyzed Coupling Reactions. ResearchGate. [Link]

  • 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group. [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. [Link]

  • Palladium(II)-Catalyzed Heck Reactions. Diva-Portal.org. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. datapdf.com. [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Tri(1‐naphthyl)phosphine as a ligand in palladium‐free Sonogashira cross‐coupling of arylhalogenides with acetylenes. ResearchGate. [Link]

  • (PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3. ResearchGate. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. ResearchGate. [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Catalyzed Reaction:Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview. YouTube. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. PMC. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. PubMed. [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Request PDF. [Link]

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The Cy-Carbaphos Ligand: A Comprehensive Guide to Nickel-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Carbazole-Based Ligands in Nickel Catalysis

In the ever-evolving landscape of transition metal catalysis, the development of robust and versatile ligands is paramount to unlocking novel reactivity and expanding the synthetic chemist's toolbox. Nickel, owing to its earth abundance and unique catalytic properties, has emerged as a sustainable and powerful alternative to precious metals like palladium.[1][2] The performance of nickel catalysts is intrinsically tied to the electronic and steric properties of their supporting ligands. Among the diverse array of phosphine ligands, the 9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole, hereafter referred to as Cy-Carbaphos, has garnered significant interest. This guide provides an in-depth exploration of the applications and protocols for nickel-catalyzed reactions featuring the Cy-Carbaphos ligand, tailored for researchers, scientists, and professionals in drug development.

The Cy-Carbaphos ligand belongs to a class of carbazole-based phosphines that offer a unique combination of steric bulk and electron-richness. The dicyclohexylphosphino group provides significant steric hindrance, which can promote the formation of monoligated, highly reactive nickel(0) species, a key intermediate in many cross-coupling catalytic cycles.[1] Concurrently, the carbazole moiety, an electron-rich aromatic system, can modulate the electronic properties of the nickel center, influencing its reactivity and stability.[3] This guide will delve into the practical applications of this ligand in key nickel-catalyzed transformations, providing detailed protocols and mechanistic insights.

Synthesis of this compound (Cy-Carbaphos)

A reliable and scalable synthesis of the Cy-Carbaphos ligand is crucial for its widespread application. The following protocol is a representative procedure for its preparation.

Experimental Protocol: Synthesis of Cy-Carbaphos

Materials:

  • 9H-Carbazole

  • 1-Bromo-2-iodobenzene

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • n-Butyllithium (n-BuLi)

  • Chlorodicyclohexylphosphine

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)

Procedure:

Step 1: N-Arylation of Carbazole

  • To an oven-dried Schlenk flask under an argon atmosphere, add 9H-carbazole (1.0 equiv), 1-bromo-2-iodobenzene (1.1 equiv), CuI (0.1 equiv), and K₂CO₃ (2.0 equiv).

  • Add anhydrous toluene to the flask.

  • Add DMEDA (0.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 9-(2-bromophenyl)-9H-carbazole.

Step 2: Lithiation and Phosphination

  • Dissolve the 9-(2-bromophenyl)-9H-carbazole (1.0 equiv) in anhydrous THF in an oven-dried Schlenk flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise to the solution. Stir at -78 °C for 1 hour.

  • Add chlorodicyclohexylphosphine (1.2 equiv) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Application in Nickel-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation in modern organic synthesis. Nickel catalysis, particularly with sterically demanding phosphine ligands like Cy-Carbaphos, offers a cost-effective and often more reactive alternative to palladium-based systems, especially for the activation of challenging substrates such as aryl chlorides.

Mechanistic Rationale

The catalytic cycle of a nickel-catalyzed Suzuki-Miyaura reaction is believed to proceed through the following key steps:

  • Reductive Elimination: A Ni(II) precatalyst is reduced in situ to the active Ni(0) species.

  • Oxidative Addition: The Ni(0) complex undergoes oxidative addition to the aryl halide (Ar-X) to form a Ni(II)-aryl species. The steric bulk of the Cy-Carbaphos ligand can facilitate the formation of a monoligated Ni(0) intermediate, which is often more reactive in this step.

  • Transmetalation: The organoboron reagent (Ar'-B(OR)₂) coordinates to the Ni(II) center, and in the presence of a base, the aryl group (Ar') is transferred to the nickel, displacing the halide.

  • Reductive Elimination: The two organic groups on the nickel center (Ar and Ar') couple and are eliminated from the metal, forming the biaryl product and regenerating the catalytically active Ni(0) species.

Sources

Protocol for the N-Arylation of Imidazoles: A Guide to Palladium-Catalyzed Cross-Coupling with Advanced Phosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The N-arylimidazole motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Historically, the synthesis of these compounds via traditional methods like the Ullmann condensation required harsh reaction conditions, limiting their scope and functional group tolerance. The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a milder, more versatile, and efficient pathway.[1][2][3]

This guide provides an in-depth exploration of the N-arylation of imidazoles, focusing on the critical role of advanced phosphine ligands. We will dissect the causality behind experimental choices, present a detailed and validated protocol, and offer insights into optimizing this powerful transformation for drug discovery and development.

The Logic of the Catalytic System: Components and Rationale

The success of a Buchwald-Hartwig reaction hinges on the synergistic interplay of its core components. The choice of each element is a deliberate decision designed to maximize yield, efficiency, and substrate scope.

  • The Palladium Precatalyst: The reaction is driven by a Palladium(0) species, which is typically generated in situ from a more stable Pd(II) or Pd(0) precatalyst like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate). These air-stable precursors are reduced to the active Pd(0) catalyst in the reaction mixture.[4]

  • The Phosphine Ligand: The Engine of the Reaction: The ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. While early systems used simple phosphines, the development of sterically hindered, electron-rich dialkylbiaryl phosphines (Buchwald ligands) and ferrocene-based ligands (e.g., Josiphos) marked a turning point for the field.[2][5]

    • Why Advanced Ligands? Their efficacy stems from two primary features:

      • Steric Bulk: Large, bulky ligands like XPhos or BrettPhos promote the formation of a monoligated, 14-electron Pd(0)L species.[2][3] This is a highly reactive intermediate that readily undergoes oxidative addition with the aryl halide, initiating the catalytic cycle.

      • Electron-Donating Ability: These phosphines are strong electron donors, increasing the electron density on the palladium center. This electronic enrichment facilitates both the initial oxidative addition and, crucially, the final C-N reductive elimination step, which forms the desired product.[2]

  • The Base: A base is required to deprotonate the N-H bond of the imidazole, generating the imidazolide anion. This anion is a much stronger nucleophile than the neutral imidazole, enabling it to efficiently attack the palladium center. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used. For sensitive substrates, a milder base like cesium carbonate (Cs₂CO₃) may be preferred.

  • The Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard. It is imperative to use degassed solvents to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand, which would otherwise lead to catalyst deactivation.

The Catalytic Cycle: A Mechanistic Blueprint

Understanding the mechanism allows for rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle.

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle for Imidazole N-Arylation cluster_cycle Figure 1: Catalytic Cycle for Imidazole N-Arylation pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_aryl L-Pd(II)(Ar)(X) oxidative_addition->pd2_aryl ligand_exchange Ligand Exchange & Deprotonation pd2_aryl->ligand_exchange + Imidazole + Base pd2_imidazolide L-Pd(II)(Ar)(Imidazolide) ligand_exchange->pd2_imidazolide - Base-H⁺X⁻ reductive_elimination Reductive Elimination pd2_imidazolide->reductive_elimination reductive_elimination->pd0 + Ar-Imidazole

Caption: Figure 1: The key steps of the Pd-catalyzed N-arylation of imidazoles.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[3]

  • Deprotonation & Ligand Exchange: The base removes the proton from the imidazole N-H. The resulting imidazolide anion displaces the halide (X) from the palladium complex.

  • Reductive Elimination: The aryl group and the imidazole moiety are eliminated from the palladium center, forming the final C-N bond of the N-arylimidazole product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Experimental Protocol and Workflow

This section provides a robust, general procedure for the N-arylation of an imidazole with an aryl bromide using a biarylphosphine ligand.

Caption: Figure 2: General experimental workflow for imidazole N-arylation.

Materials:

  • Imidazole (1.0 mmol, 1.0 equiv)

  • Aryl Bromide (1.0-1.2 mmol, 1.0-1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 0.02 equiv Pd)

  • XPhos (2,4,6-Triisopropylphenyl)diphenylphosphine (0.022 mmol, 0.022 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or reaction vial with stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Inert Atmosphere Setup: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to protect the catalyst system from oxygen.

  • Catalyst Pre-activation (Critical Insight): Imidazoles can act as inhibitors by strongly binding to palladium and preventing the formation of the active catalyst.[6][7] Pre-forming the active complex is highly recommended. In a glovebox, add Pd₂(dba)₃, XPhos, and 2 mL of toluene to the reaction vial. Stir the mixture at room temperature for 10-15 minutes. The solution should change color, indicating the formation of the Pd(0)-ligand complex.

  • Reagent Addition: To the pre-activated catalyst solution, add the NaOtBu base, followed by the imidazole, and finally the aryl bromide. Add the remaining 3 mL of toluene.

  • Reaction Execution: Seal the vial tightly. Remove it from the glovebox and place it in a preheated oil bath or heating block set to 100-110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-arylimidazole product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Ligand Selection and Parameter Optimization

The choice of ligand is paramount and depends heavily on the nature of the coupling partners, particularly the aryl halide. The following table provides a guide for selecting an appropriate ligand and starting conditions.

LigandRecommended ForTypical Pd LoadingTemp. (°C)BaseKey Considerations
XPhos Aryl Chlorides, Bromides1-2 mol%100-110NaOtBu, K₃PO₄A highly general and robust ligand for a wide range of substrates.
RuPhos Hindered Aryl Halides1-2 mol%80-110K₃PO₄, Cs₂CO₃Excellent for sterically demanding coupling partners.
BrettPhos Aryl Chlorides, Heteroaryl Halides1-2 mol%80-100K₃PO₄, K₂CO₃Particularly effective for challenging heteroaromatic substrates.
Josiphos (e.g., CyPF-tBu) Aryl Chlorides, Bromides0.5-2 mol%100-110NaOtBuFerrocene-based ligand; known for high activity and catalyst stability.[5]
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Inhibitory effect of imidazole.1. Ensure rigorous inert atmosphere and use degassed solvents.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).3. Implement the catalyst pre-activation step as described in the protocol.[6][7]
Dehalogenation of Aryl Halide Presence of water or protic impurities.Use anhydrous solvents and reagents. Ensure the imidazole is dry.
Formation of Side Products Reaction temperature is too high, causing decomposition.Lower the reaction temperature and monitor for longer times. Screen different solvents.

References

  • Veisi, H., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Frontiers in Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]

  • Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society. Available at: [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Gull, W., et al. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. ResearchGate. Available at: [Link]

  • Hama, T., et al. (2009). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Journal of the American Chemical Society. Available at: [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. Available at: [Link]

  • Kwong, F. Y. (2022). Facile Assembly of Modular-Type Phosphines for Tackling Modern Arylation Processes. Accounts of Chemical Research. Available at: [Link]

  • The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. Available at: [Link]

  • ResearchGate. (2017). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Applications of Josiphos ligands. ResearchGate. Available at: [Link]

  • Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. Royal Society of Chemistry. Available at: [Link]

  • The Synthetic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions with 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole (Cy-Carbophos)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole, commonly known as Cy-Carbophos, in their cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and enhance your reaction yields. The insights provided herein are based on established mechanistic principles and field-proven experience in catalytic cross-coupling.

Introduction to Cy-Carbophos

Cy-Carbophos is a monodentate phosphine ligand belonging to the class of bulky, electron-rich ligands that have revolutionized palladium-catalyzed cross-coupling reactions.[1] Its unique structure, featuring a dicyclohexylphosphino group for steric bulk and electron-donating character, and a rigid carbazole backbone, makes it highly effective in promoting key steps of the catalytic cycle.[2] Specifically, the ligand's properties facilitate oxidative addition and reductive elimination, leading to improved reaction rates and the ability to couple challenging substrates.[3]

This guide will address common issues encountered when using Cy-Carbophos in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing a logical framework for troubleshooting and optimization.

Troubleshooting Guide

Low or No Product Yield

Low or nonexistent product yield is one of the most common challenges in cross-coupling reactions. The following Q&A format will guide you through a systematic troubleshooting process.

Question 1: My Suzuki-Miyaura reaction with an aryl chloride is giving very low yield, even at elevated temperatures. What could be the primary cause?

Answer: Low yield with aryl chlorides often points to inefficient activation of the palladium precatalyst or slow oxidative addition. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.

  • Catalyst Activation: The active catalyst in most cross-coupling reactions is a monoligated Pd(0) species.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), its reduction to Pd(0) might be inefficient under your current conditions. Cy-Carbophos, being an electron-rich ligand, facilitates the formation of the active L-Pd(0) species, but the choice of precatalyst and activation conditions is crucial.[5] Consider using a pre-formed, air- and thermally-stable precatalyst that readily generates the active species.[5][6]

  • Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio is critical. While a 1:1 to 2:1 ratio is a good starting point, an excess of ligand can sometimes inhibit the reaction by forming catalytically inactive bis-ligated palladium complexes. Conversely, too little ligand can lead to palladium black formation and catalyst deactivation.[7]

  • Solvent and Base Combination: The choice of solvent and base significantly impacts the reaction rate and yield.[8][9] For challenging substrates like aryl chlorides, a combination of a strong base (e.g., K₃PO₄, Cs₂CO₃) and a polar aprotic solvent (e.g., dioxane, THF, toluene) is often effective.[10] The base not only participates in the transmetalation step but can also influence the activation of the precatalyst.[9]

Question 2: I am observing significant amounts of starting material in my Buchwald-Hartwig amination of a sterically hindered aryl bromide. How can I drive the reaction to completion?

Answer: Incomplete conversion in Buchwald-Hartwig aminations, especially with sterically demanding substrates, often suggests an issue with either the oxidative addition or the reductive elimination step.

  • Steric Hindrance: The bulky dicyclohexylphosphino groups of Cy-Carbophos are designed to promote reductive elimination, which is often the rate-limiting step in C-N bond formation.[11] However, extreme steric hindrance on either the aryl halide or the amine can still impede the reaction.

  • Base Strength and Solubility: The choice of base is paramount in Buchwald-Hartwig aminations. A strong, non-nucleophilic base is required to deprotonate the amine or amide. Sodium tert-butoxide (NaOtBu) is a common choice. Ensure the base is sufficiently soluble in the reaction medium. If using an insoluble inorganic base, ensure efficient stirring to maximize surface area contact. Alternatively, using a soluble organic base might be beneficial.[12]

  • Reaction Temperature and Time: Increasing the reaction temperature can often overcome the activation energy barrier for sterically hindered substrates. Extended reaction times may also be necessary. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time and to check for potential product degradation at prolonged heating.

Formation of Side Products

The appearance of unexpected side products can complicate purification and reduce the yield of the desired product.

Question 3: My Suzuki-Miyaura reaction is plagued by a significant amount of protodeboronation of my boronic acid. How can I minimize this side reaction?

Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-rich or heteroaryl boronic acids.[7][13] This side reaction is often catalyzed by the base and can be exacerbated by the presence of water.[7]

  • Minimizing Water: While a small amount of water can be beneficial in some Suzuki reactions, excess water can promote protodeboronation. Ensure your solvent is anhydrous and consider adding a drying agent if necessary.

  • Choice of Base: The rate of protodeboronation is highly dependent on the pH of the reaction mixture.[13] Using a weaker base (e.g., K₂CO₃) or a fluoride-based base (e.g., CsF, KF) can sometimes suppress this side reaction.

  • Palladium-Catalyzed Protodeboronation: Recent studies have shown that palladium complexes with bulky phosphine ligands can also catalyze protodeboronation.[7][14] While Cy-Carbophos is designed to promote the desired cross-coupling, under certain conditions, it might also contribute to this side reaction. To mitigate this, consider:

    • Using an excess of the boronic acid (e.g., 1.5-2.0 equivalents) to compensate for the loss.

    • Adding the boronic acid slowly to the reaction mixture to maintain a low instantaneous concentration.

Parameter Recommendation to Minimize Protodeboronation Rationale
Water Content Use anhydrous solvents and reagents.Excess water accelerates the hydrolysis of the boronic acid.[7]
Base Screen weaker bases (e.g., K₂CO₃, KF, CsF).Reduces the rate of base-catalyzed protodeboronation.[13]
Boronic Acid Stoichiometry Use a slight excess (1.5-2.0 equiv.).Compensates for the loss of the boronic acid to the side reaction.[7]
Reaction Temperature Run the reaction at the lowest effective temperature.May slow down the rate of protodeboronation relative to the cross-coupling.

Question 4: In my Sonogashira coupling, I am observing a significant amount of alkyne homocoupling (Glaser coupling). What is the cause and how can I prevent it?

Answer: The homocoupling of terminal alkynes is a well-known side reaction in Sonogashira couplings and is typically promoted by the copper co-catalyst in the presence of oxygen.[15]

  • Copper-Free Conditions: While Cy-Carbophos can be used in traditional copper-catalyzed Sonogashira reactions, its high efficiency often allows for copper-free conditions, which inherently eliminates the primary pathway for Glaser coupling.[16]

  • Degassing: If you are using a copper co-catalyst, it is imperative to rigorously degas your reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[17]

  • Choice of Base and Solvent: The choice of base and solvent can also influence the rate of homocoupling. An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) often serves as both the base and a co-solvent and can help to minimize homocoupling.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store Cy-Carbophos?

A1: Cy-Carbophos, like many phosphine ligands, can be sensitive to air and moisture, leading to oxidation of the phosphorus center.[18] While it is generally more stable than trialkylphosphines, it is best to handle it under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[19] Store the ligand in a tightly sealed container in a cool, dry place, preferably under argon or nitrogen.

Q2: Can I use Cy-Carbophos for cross-coupling reactions involving C-O electrophiles?

A2: Yes, palladium catalysts supported by bulky, electron-rich phosphine ligands like Cy-Carbophos have shown great promise in the cross-coupling of less reactive C-O electrophiles such as tosylates, mesylates, and even phenol derivatives.[10][20] The development of catalytic systems for these substrates is an active area of research, and Cy-Carbophos's properties make it a strong candidate for such transformations.[20]

Q3: What is the role of the carbazole moiety in Cy-Carbophos?

A3: The carbazole backbone in Cy-Carbophos provides a rigid and sterically defined framework for the phosphine group.[2] This rigidity helps to pre-organize the ligand for efficient coordination to the palladium center and can contribute to the overall stability of the catalytic complex.[2] The carbazole unit can also participate in stabilizing interactions within the catalytic cycle.[2]

Q4: How do I choose the right palladium precatalyst to use with Cy-Carbophos?

A4: The choice of palladium precatalyst can significantly impact the efficiency and reproducibility of your reaction. While simple palladium salts like Pd(OAc)₂ can be used, they often require an in-situ reduction step that can be unreliable. For more consistent results, consider using well-defined, air-stable Pd(II) precatalysts that are designed for easy activation to the active Pd(0) species.[5][21] Examples include palladacycle-based precatalysts.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling using Cy-Carbophos
  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), boronic acid (1.5 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and Cy-Carbophos (0.04 mmol, 4 mol%).

  • Add the degassed solvent (e.g., toluene, 5 mL).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water or brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle and Troubleshooting

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_troubleshooting Troubleshooting Points Pd(0)L Active Pd(0)L Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X)L Pd(0)L->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L OxAdd->Transmetalation Ar'-B(OR)₂ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L Ar-Ar' Slow_OxAdd Slow Oxidative Addition Slow_OxAdd->OxAdd Check Substrate Reactivity Side_Reaction Protodeboronation Side_Reaction->Transmetalation Optimize Base & Minimize Water Catalyst_Deactivation Catalyst Deactivation Catalyst_Deactivation->Pd(0)L Ensure Inert Atmosphere

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle highlighting key troubleshooting points.

Decision-Making Workflow for Low Yield

Low_Yield_Workflow start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions optimize_catalyst Optimize Catalyst System (Precatalyst, Ligand Ratio) check_conditions->optimize_catalyst optimize_base_solvent Screen Different Bases & Solvents optimize_catalyst->optimize_base_solvent analyze_byproducts Identify Side Products (GC/LC-MS, NMR) optimize_base_solvent->analyze_byproducts solution Implement Targeted Solution analyze_byproducts->solution

Caption: A workflow for systematically troubleshooting low-yield cross-coupling reactions.

References

  • Time in Δήmos Lefkosías, CY. (n.d.). Google Search.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2020, July 13). The Royal Society of Chemistry.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). ResearchGate.
  • Palladium-catalyzed cross-couplings by C–O bond activation. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. (n.d.). DSpace@MIT.
  • New Palladium Precatalysts For Cross-Coupling Reactions. (n.d.). ABCR.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (n.d.). Journal of the American Chemical Society.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). PMC - NIH.
  • This compound | 1308652-64-3. (n.d.). Benchchem.
  • Critical reagent generation, characterization, handling and storage workflows: impact on ligand binding assays. (2021, April 23). PubMed.
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. (2022, November 13). Norwegian Research Information Repository - NTNU.
  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (n.d.). Green Chemistry (RSC Publishing).
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019, April 8). RSC Publishing.
  • Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. (n.d.). PMC - NIH.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides. (n.d.). PMC - NIH.
  • Gas-phase stability and thermodynamics of ligand-bound, binary complexes of chloramphenicol acetyltransferase reveal negative cooperativity. (n.d.). PMC - NIH.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
  • Palladium(II)-catalyzed one-pot syntheses of 9-(pyridin-2-yl)-9H-carbazoles through a tandem C-H activation/C-X (X=C or N) formation process. (2011, November 25). PubMed.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2025, August 7). ResearchGate.
  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. (n.d.). ResearchGate.
  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction. (n.d.). CoLab.
  • Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. (2020, July 6). ResearchGate.
  • Application Notes and Protocols for Suzuki and Sonogashira Coupling Reactions Involving 9-Ethyl-9H-carbazole-2-carbaldehyde Deri. (n.d.). Benchchem.
  • Manipulations of phenylnorbornyl palladium species for multicomponent construction of a bridged polycyclic privileged scaffold. (2022, October 29). PubMed Central.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Elaine C. Reichert. (n.d.). DSpace@MIT.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (n.d.). PMC - NIH.
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing).
  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021, July 26). YouTube.
  • Ligand design for cross-couplings: phosphines. (2024, January 9). YouTube.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. (n.d.). Chemical Science (RSC Publishing).
  • Bulky phosphine ligands promote palladium-catalysed protodeboronation. (2024, August 7). ChemRxiv.
  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (n.d.).
  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. (n.d.). NIH.
  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021, November 2). Preprints.org.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. (n.d.). ChemRxiv.
  • Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. (n.d.). NIH.
  • Combinatorial synthesis of SSAO inhibitors using sonogashira coupling: SAR of aryl propargylic amines. (n.d.). PubMed.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. (n.d.).

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Technical Support Center: Minimizing Side Products in Suzuki Reactions with Carbazole Phosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Suzuki-Miyaura cross-coupling reactions and wish to optimize their outcomes by minimizing side product formation. Here, we focus on the strategic use of carbazole-based phosphine ligands, providing in-depth, experience-driven answers to common challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant byproduct formation in my Suzuki reaction. What are the most common culprits and what causes them?

A1: This is a frequent issue in Suzuki couplings. The main undesired pathways are typically homocoupling of your starting materials and protodeboronation of your boronic acid/ester. Understanding their mechanisms is the first step to suppression.

  • Homocoupling: This results in a biaryl product derived from two molecules of your boronic acid (R¹-R¹) or, less commonly, two molecules of your organohalide (R²-R²).

    • Boronic Acid Homocoupling: This is often initiated by the presence of a Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or exposure of the active Pd(0) catalyst to oxygen.[1][2] The Pd(II) can undergo transmetalation with two equivalents of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[1] Rigorous degassing of solvents and reagents is critical to prevent this oxygen-mediated pathway.[2][3]

    • Organohalide Homocoupling: This pathway is less common but can occur under certain conditions, often involving radical mechanisms or reactions with other catalyst species.

  • Protodeboronation: This is the protonolysis of the C-B bond of your organoboron reagent, replacing the boron moiety with a hydrogen atom (R¹-H).[4][5] This side reaction consumes your nucleophilic partner and reduces overall yield. It is highly sensitive to reaction conditions and is often catalyzed by the presence of base and water, which are essential components of the Suzuki reaction itself.[4][5] Certain boronic acids, particularly electron-rich or heteroaromatic ones, are more susceptible.[6]

  • Dehalogenation: Similar to protodeboronation, this pathway replaces the halogen on your electrophile with a hydrogen atom (R²-H). This can occur through various mechanisms, including β-hydride elimination if your substrate has β-hydrogens, or via reductive pathways involving the palladium catalyst.

Visualizing the Competition: Productive vs. Side Reactions

The following diagram illustrates the main catalytic cycle for the desired Suzuki coupling in competition with the primary off-cycle pathways leading to common side products.

Suzuki_Side_Reactions Fig 1. Suzuki Catalytic Cycle vs. Side Product Pathways pd0 L-Pd(0) Active Catalyst oa Oxidative Addition (Ar-X) pd0->oa + Ar-X pd2 L-Pd(II)(Ar)(X) oa->pd2 tm Transmetalation (Ar'-B(OR)2) pd2->tm + Base, Ar'-B(OR)2 pd2_biaryl L-Pd(II)(Ar)(Ar') tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Catalyst Regeneration product Ar-Ar' Desired Product re->product proto_prod Ar'-H boronic Ar'-B(OR)2 proto Protodeboronation boronic->proto + H₂O, Base homo Homocoupling boronic->homo + Pd(II), O₂ proto->proto_prod homo_prod Ar'-Ar' homo->homo_prod

Caption: Desired catalytic cycle vs. major off-cycle pathways.

Q2: How do carbazole-based phosphine ligands specifically help to minimize these side products?

A2: Carbazole-based phosphine ligands, a class of electron-rich and sterically hindered biaryl phosphines, are engineered to promote the desired catalytic cycle at the expense of side reactions.[7][8] Their efficacy stems from a combination of steric and electronic effects.

  • Steric Hindrance: The bulky architecture of these ligands, particularly those with N-arylcarbazole moieties, creates a sterically demanding pocket around the palladium center.[9]

    • Promoting Reductive Elimination: This steric bulk facilitates the final, product-forming step of the catalytic cycle—reductive elimination.[10] The crowding around the metal center pushes the two organic groups (Ar and Ar') together, accelerating the formation of the desired C-C bond and regenerating the active Pd(0) catalyst more quickly.[11] A faster reductive elimination means the Pd(II) intermediates have less time to engage in side reactions.

    • Inhibiting Catalyst Decomposition: The bulk can also prevent the formation of inactive palladium clusters or dimers, maintaining a higher concentration of active, monoligated catalyst species throughout the reaction.

  • Electronic Properties: Carbazole moieties are highly electron-donating. When coordinated to palladium, they increase the electron density at the metal center.

    • Accelerating Oxidative Addition: This enhanced electron density on the Pd(0) center makes it more nucleophilic and significantly accelerates the rate-limiting step for many couplings: oxidative addition of the organohalide.[10][12] By speeding up the entry into the catalytic cycle, the catalyst is less likely to be deactivated by oxygen or engage in other undesired pathways.[2]

In essence, carbazole phosphine ligands work by making the productive steps of the Suzuki cycle (oxidative addition and reductive elimination) kinetically more favorable than the pathways leading to side products.

Q3: I'm seeing significant homocoupling of my boronic acid. Which experimental parameters should I adjust when using carbazole phosphine ligands?

A3: Boronic acid homocoupling is a strong indicator that your active Pd(0) catalyst is being oxidized to Pd(II) or that your Pd(II) precatalyst is not being efficiently reduced. Here’s a troubleshooting workflow:

ParameterRecommended ActionRationale
Atmosphere Control Ensure rigorous degassing of all solvents (including any water added) and reagents. Use a robust inert gas (Argon or Nitrogen) atmosphere throughout the setup and reaction.Oxygen is a known oxidant for Pd(0) and promotes the Pd(II)-mediated homocoupling pathway.[2][3] This is the most common and critical factor to control.
Palladium Precatalyst Switch to a modern, pre-formed Pd(0) source or a highly efficient Pd(II) precatalyst designed for rapid in-situ reduction.Standard Pd(II) sources like Pd(OAc)₂ or PdCl₂ can be slow to reduce, leaving excess Pd(II) available to catalyze homocoupling before the main cycle begins.[1]
Base Selection Consider using a weaker base (e.g., K₃PO₄, Cs₂CO₃) instead of strong hydroxides if the reaction allows.While the base is necessary to activate the boronic acid for transmetalation, very harsh basic conditions can sometimes promote side reactions.[4][13]
Reaction Temperature Lower the reaction temperature.Homocoupling can become more competitive at higher temperatures. The high activity of carbazole phosphine ligand systems often allows for efficient coupling at milder temperatures (e.g., 60-80 °C instead of >100 °C).

Troubleshooting Guide: A Decision-Making Workflow

Use this diagram to diagnose issues based on the primary side product observed and to guide your optimization strategy.

Troubleshooting_Suzuki Fig 2. Troubleshooting Flowchart for Suzuki Reactions start Reaction Analysis: Identify Major Side Product homocoupling Predominant Side Product: Boronic Acid Homocoupling (Ar'-Ar') start->homocoupling Homocoupling Observed protodeboronation Predominant Side Product: Protodeboronation (Ar'-H) start->protodeboronation Protodeboronation Observed check_degas Step 1: Improve Degassing (Solvents, Reagents, Headspace) homocoupling->check_degas Issue Persists? change_pd Step 2: Switch to Modern Pd(0) or Precatalyst check_degas->change_pd Yes lower_temp Step 3: Lower Reaction Temperature change_pd->lower_temp Yes change_boron Step 1: Use Boronate Ester (e.g., MIDA, pinacol) or KF₃ salt protodeboronation->change_boron Issue Persists? weaker_base Step 2: Use a Weaker, Anhydrous Base (e.g., K₃PO₄) change_boron->weaker_base Yes less_water Step 3: Minimize Water Content or Run Anhydrous weaker_base->less_water Yes

Caption: A decision tree for addressing common side products.

Q4: My primary side product is the protodeboronated arene. How can I address this using carbazole phosphine ligands?

A4: Protodeboronation indicates that your boronic acid is being consumed before it can participate in transmetalation.[4] This is often exacerbated by excess water and strong bases.

Core Strategy: The goal is to protect the boronic acid until the moment of transmetalation or to create conditions where transmetalation is much faster than protonolysis.

  • Switch to a More Stable Boron Reagent: This is the most effective strategy.

    • Potassium Aryltrifluoroborates (ArBF₃K): These salts are crystalline, bench-stable, and significantly less prone to protodeboronation than the corresponding boronic acids.[10]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable to chromatography and ambient conditions.[6] They slowly release the boronic acid under the basic reaction conditions, keeping its instantaneous concentration low and minimizing the opportunity for protodeboronation.[6]

  • Optimize the Base and Solvent System:

    • Base: Use the mildest base compatible with your substrates. Anhydrous bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are excellent choices as they minimize the amount of hydroxide ions available for protonolysis.

    • Solvent/Water: While some water is often beneficial for transmetalation with boronic acids, excess water will accelerate protodeboronation.[11] If using a boronic acid, use a minimal amount of water (e.g., 2-5% v/v in a solvent like dioxane or toluene). If you've switched to a trifluoroborate or MIDA boronate, you may be able to run the reaction under nearly anhydrous conditions.

  • Leverage the Ligand: The high activity of carbazole phosphine ligand systems is an advantage here. Their ability to promote a rapid oxidative addition and transmetalation means the entire catalytic cycle can run faster, giving the boronic acid less time to decompose.[8] Ensure you are using an adequate ligand-to-palladium ratio (typically 1.5:1 to 2.5:1) to maintain catalyst activity.

Q5: Can you provide a general starting protocol for a challenging Suzuki coupling (e.g., with a hindered aryl chloride) using a carbazole phosphine ligand?

A5: Certainly. This protocol is a robust starting point designed to minimize side reactions by employing a modern precatalyst and carefully chosen conditions.

Experimental Protocol: General Procedure for a Challenging Suzuki-Miyaura Coupling

Reagents & Equipment:

  • Aryl/Heteroaryl Chloride (1.0 mmol, 1.0 equiv)

  • Boronic Acid or Ester (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Carbazole Phosphine Ligand (if not using a precatalyst, e.g., Buchwald-type, 0.04 mmol, 4 mol%)

  • Base: Potassium Phosphate (K₃PO₄, milled, 3.0 mmol, 3.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (degassed, 5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Place the magnetic stir bar in the Schlenk flask. Flame-dry the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a dry, oxygen-free environment.

  • Addition of Solids: Under a positive flow of inert gas, add the aryl chloride, boronic acid/ester, palladium precatalyst, and potassium phosphate to the flask.

  • Solvent Addition: Add the degassed solvent via syringe. Note: Proper degassing is achieved by bubbling inert gas through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 80-100 °C. Stir vigorously to ensure good mixing of the heterogeneous mixture.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. A typical reaction time is 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

This protocol leverages a highly active precatalyst which ensures efficient generation of the active Pd(0) species, and uses a moderately strong, less nucleophilic base to minimize protodeboronation.[11] The choice of a bulky, electron-rich carbazole-based ligand within the precatalyst is key to enabling the coupling of challenging substrates like aryl chlorides.[7]

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Thomas, A. A., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]

  • Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]

  • Thomas, A. A., et al. (2020). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines. YouTube. Retrieved from [Link]

  • Hirai, M., et al. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Retrieved from [Link]

  • ResearchGate. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (2006). (PDF) Steric and Electronic Effects of Benzoferrocenyl Phosphine Ligands on Palladium-Catalyzed Allylic Alkylation and Suzuki Coupling Reactions. Retrieved from [Link]

  • Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]

  • Reddit. (2022, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Retrieved from [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation with 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole (DavePhos)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the palladium catalyst system based on the ligand 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole, commonly known as DavePhos. This guide provides in-depth troubleshooting strategies in a user-friendly question-and-answer format to address common challenges encountered during its application in cross-coupling reactions.

I. Frequently Asked Questions (FAQs) on Catalyst Deactivation

Q1: My cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) using a Pd/DavePhos catalyst has stalled or is giving low yields. What are the most common causes of catalyst deactivation?

A1: Reduced catalytic activity with the Pd/DavePhos system typically stems from several key factors. The most prevalent issues include:

  • Oxygen Sensitivity: The primary cause of deactivation is often the oxidation of the electron-rich phosphine ligand, DavePhos, to its corresponding phosphine oxide. The active Pd(0) species is also susceptible to oxidation to Pd(II), which can disrupt the catalytic cycle.[1] This necessitates the rigorous exclusion of air from the reaction mixture.

  • Palladium Black Formation: The active Pd(0) catalyst can agglomerate into inactive palladium nanoparticles, commonly observed as a black precipitate ("palladium black").[1] This process is often irreversible and removes the catalyst from the soluble, active phase.

  • Ligand Displacement: In Buchwald-Hartwig amination reactions, primary amines or N-heterocycle-containing substrates can sometimes displace the DavePhos ligand from the palladium center.[2] This can lead to the formation of catalytically dormant or inactive palladium complexes.

  • Impure Reagents: The purity of all reaction components is critical. Impurities in substrates, solvents, or bases can act as catalyst poisons. Water content in solvents can also promote side reactions like hydrodehalogenation of the aryl halide starting material.[3]

Q2: I observe a color change in my reaction from a homogeneous solution to a black suspension. What does this indicate?

A2: The formation of a black precipitate is a strong indicator of the formation of palladium black, which consists of nanoparticles of metallic palladium.[1] This is a common deactivation pathway where the catalytically active, soluble Pd(0) species aggregates and falls out of solution, effectively halting the catalytic cycle. This can be caused by localized high concentrations of the catalyst, elevated temperatures, or the presence of impurities.

Q3: Can the DavePhos ligand itself degrade under reaction conditions?

A3: Yes, the primary degradation pathway for phosphine ligands like DavePhos is oxidation to the corresponding phosphine oxide (DavePhos oxide). This can be facilitated by trace amounts of oxygen in the reaction system. The resulting phosphine oxide has different electronic and steric properties and is generally not an effective ligand for the catalytic cycle.

II. Diagnostic and Troubleshooting Guides

This section provides a systematic approach to identifying and resolving specific issues during your experiments.

Scenario 1: Low or No Conversion

Q4: I have set up my Suzuki-Miyaura coupling reaction with Pd/DavePhos, but I am observing very low conversion of my starting materials. How should I troubleshoot this?

A4: A low conversion rate points to a fundamental issue with catalyst activity or reaction conditions. Follow this diagnostic workflow:

dot

Troubleshooting_Low_Conversion Workflow: Troubleshooting Low Conversion start Low Conversion Observed check_inert Step 1: Verify Inert Atmosphere - Check for leaks in Schlenk line/glovebox. - Ensure proper solvent degassing. start->check_inert check_reagents Step 2: Assess Reagent Purity - Purity of aryl halide, boronic acid, and base. - Check for water content in solvents. check_inert->check_reagents check_catalyst Step 3: Evaluate Catalyst Integrity - Visually inspect catalyst for degradation. - Prepare a fresh catalyst solution. check_reagents->check_catalyst optimize_conditions Step 4: Optimize Reaction Parameters - Screen different bases (e.g., K2CO3, Cs2CO3). - Adjust temperature. - Vary solvent. check_catalyst->optimize_conditions analysis Step 5: Analytical Investigation - Monitor by TLC/LC-MS for side products. - Consider 31P NMR of a reaction aliquot. optimize_conditions->analysis resolution Resolution analysis->resolution

Caption: Troubleshooting workflow for reduced catalytic activity.

Detailed Steps:

  • Verify Inert Atmosphere: Meticulous exclusion of oxygen is paramount.

    • Protocol for Inert Atmosphere Setup:

      • Assemble all glassware and stir bars, and oven-dry them at >120 °C for at least 4 hours.

      • Cool the glassware under a stream of inert gas (argon or nitrogen).

      • Add all solid reagents (aryl halide, boronic acid/ester, base, palladium source, and DavePhos) to the reaction vessel.

      • Seal the vessel with a septum and perform at least three cycles of evacuating the vessel under vacuum and backfilling with inert gas.[4]

      • Degas the solvent by sparging with inert gas for 30-60 minutes or by the freeze-pump-thaw method (three cycles).

      • Add the degassed solvent to the reaction vessel via a syringe or cannula.

  • Assess Reagent Purity:

    • Aryl Halides and Boronic Acids/Esters: Ensure high purity. Recrystallize or purify by column chromatography if necessary. Boronic acids are prone to dehydration to form boroxines, which can affect reactivity.

    • Base: Use a freshly opened or properly stored base. Carbonates can absorb water from the atmosphere. Consider using a stronger base like cesium carbonate if a weaker one like potassium carbonate is ineffective.

    • Solvents: Use anhydrous, degassed solvents. Even "anhydrous" solvents from commercial suppliers can contain trace amounts of water and dissolved oxygen.

  • Evaluate Catalyst Integrity:

    • If you are preparing the active catalyst in situ from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and DavePhos, ensure both components are of high quality.

    • Consider using a pre-formed palladium precatalyst, which can offer greater consistency.

  • Optimize Reaction Parameters:

    • Base Selection: The choice of base can significantly impact the reaction outcome. For Suzuki-Miyaura reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used.

    • Temperature: While many reactions with DavePhos can proceed at room temperature, some challenging substrates may require heating. However, excessive temperatures can accelerate catalyst decomposition. If a reaction is sluggish at a lower temperature, a modest increase (e.g., from room temperature to 60-80 °C) may be beneficial.[5]

  • Analytical Investigation:

    • TLC/LC-MS Analysis: Monitor the reaction over time to distinguish between a slow reaction and a completely deactivated catalyst. Look for the formation of side products, such as homocoupling of the boronic acid or hydrodehalogenation of the aryl halide.

    • ³¹P NMR Spectroscopy: If available, this is a powerful tool to directly observe the state of the phosphine ligand. A sample from the reaction mixture can be analyzed. The presence of a new peak, typically downfield from the signal for DavePhos, may indicate the formation of DavePhos oxide. While a definitive chemical shift for DavePhos oxide is not widely published, phosphine oxides generally appear at significantly different chemical shifts than their corresponding phosphines.[6]

Scenario 2: Formation of Side Products

Q5: My reaction is producing a significant amount of homocoupled boronic acid product and/or hydrodehalogenation of my aryl halide. What is causing this and how can I prevent it?

A5: These side products are indicative of specific off-cycle reactions that are competing with the desired cross-coupling.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[7] Oxygen can re-oxidize the Pd(0) to Pd(II), which can then participate in a catalytic cycle that homocouples the boronic acid.

    • Solution: Improve the degassing procedure for your solvents and ensure a robust inert atmosphere throughout the reaction.

  • Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often caused by the presence of water or other protic impurities.[3]

    • Solution: Use anhydrous solvents and ensure all reagents are dry. The choice of base can also influence this side reaction; in some cases, switching to a different base may be beneficial.

dot

Side_Products_Mitigation Mitigating Common Side Products start Side Products Observed homocoupling Homocoupling of Boronic Acid start->homocoupling dehalogenation Hydrodehalogenation of Aryl Halide start->dehalogenation cause_homo Cause: Presence of Oxygen homocoupling->cause_homo cause_dehalo Cause: Presence of Water/Protic Impurities dehalogenation->cause_dehalo solution_homo Solution: - Improve solvent degassing. - Ensure rigorous inert atmosphere. cause_homo->solution_homo solution_dehalo Solution: - Use anhydrous solvents and reagents. - Screen alternative bases. cause_dehalo->solution_dehalo

Caption: Causes and solutions for common side products.

III. Catalyst Handling and Regeneration

Q6: I have observed the formation of palladium black in my reaction. Is it possible to regenerate the active catalyst?

A6: In situ regeneration of palladium black within the reaction mixture is generally not feasible. The primary strategy is prevention through careful control of reaction conditions. However, if significant amounts of palladium black have formed, it is often more practical to filter the reaction mixture through a pad of Celite® to remove the inactive palladium and then, if necessary, add a fresh charge of catalyst to the filtrate to complete the reaction.

For recovery of palladium from waste streams, more extensive procedures involving dissolution in strong acids (like aqua regia) followed by reduction would be necessary, but this is outside the scope of a typical laboratory-scale reaction troubleshooting.

IV. Quantitative Data and Reaction Parameters

The optimal conditions for a Pd/DavePhos catalyzed reaction are highly substrate-dependent. However, the following table provides a general starting point for optimization.

ParameterRecommended Starting ConditionsTroubleshooting Considerations
Pd Source Pd(OAc)₂ or Pd₂(dba)₃Use of a precatalyst may improve reproducibility.
Ligand DavePhos---
Pd:Ligand Ratio 1:1.2 to 1:2An excess of ligand can sometimes stabilize the catalyst.
Catalyst Loading 0.5 - 2 mol%Higher loadings may be needed for challenging substrates.
Base Suzuki: K₂CO₃, Cs₂CO₃ (2-3 equiv.)Buchwald: NaOtBu, LHMDS (1.2-1.5 equiv.)Base strength and solubility are key; screen if issues persist.
Solvent Toluene, Dioxane, THF, DMEEnsure the solvent is anhydrous and degassed.
Temperature Room Temperature to 80 °CStart at a lower temperature; increase only if necessary.

V. References

  • ResearchGate. 31 P chemical shifts (ppm) of XPhos, RuPhos and their mixtures with 1. [Link]

  • ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

  • National Institutes of Health. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]

  • Patsnap Eureka. Troubleshooting low catalyst activity in reforming units. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. ¹¹B NMR spectra of crude reaction products. a: Effect of ligands on.... [Link]

  • Reddit. What is the proper way to set up a suzuki coupling?. [Link]

  • National Institutes of Health. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. [Link]

  • Royal Society of Chemistry. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. [Link]

  • ResearchGate. What's the problem of Suzuki-Miyuara coupling reaction conditions?. [Link]

  • ResearchGate. How to calculate the turnover number of a catalyst?. [Link]

  • ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF. [Link]

  • National Institutes of Health. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. [Link]

  • Semantic Scholar. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability.. [Link]

  • Royal Society of Chemistry. A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. [Link]

  • National Institutes of Health. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. [Link]

  • ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. [Link]

  • Reddit. Why do palladium catalysed reactions need to be performed under nitrogen atmosphere?. [Link]

  • Wikipedia. Dialkylbiaryl phosphine ligands. [Link]

  • National Institutes of Health. Characterization of Degradation Products of Amorphous and Polymorphic Forms of Clopidogrel Bisulphate Under Solid State Stress Conditions. [Link]

  • ResearchGate. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]

  • Reddit. Problems with Suzuki coupling. [Link]

  • ResearchGate. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability | Request PDF. [Link]

  • Nanalysis. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

  • ResearchGate. Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition. [Link]

  • MDPI. Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalytic reactions involving the 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole ligand. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we provide in-depth, experience-driven answers to common challenges, ensuring you can achieve robust, reproducible, and high-yielding results.

Section 1: Foundational Concepts - Frequently Asked Questions

This section addresses the fundamental principles governing the use of this ligand and the pivotal role of temperature.

Q1: What is this compound and what are its primary applications?

A1: this compound is a highly effective monodentate phosphine ligand, belonging to the broader class of electron-rich, sterically hindered biarylphosphine ligands. Its sophisticated structure, featuring a bulky dicyclohexylphosphino group and an electron-rich carbazole moiety, makes it exceptionally effective in palladium-catalyzed cross-coupling reactions.[1] It is most commonly employed in transformations that are challenging for less bulky or less electron-donating ligands, such as:

  • Buchwald-Hartwig Amination: Coupling of aryl halides (including chlorides) with a wide range of amines.[2]

  • Suzuki-Miyaura Coupling: Formation of C(sp²)–C(sp²) bonds between aryl/vinyl halides and boronic acids/esters.[3]

  • Other Cross-Couplings: Including C-O and C-S bond formation.

The ligand's bulk and electron-donating nature facilitate the rate-determining oxidative addition step and promote the final reductive elimination step of the catalytic cycle.[4][5]

Q2: Why is reaction temperature a critical parameter for catalysis with this ligand?

A2: Reaction temperature is arguably one of the most sensitive variables in these catalytic systems and finding the optimal thermal window is key to success. Temperature directly influences several competing factors:

  • Reaction Rate: According to the Arrhenius equation, reaction rates increase with temperature. For challenging substrates (e.g., aryl chlorides), higher temperatures are often necessary to overcome the activation energy of the oxidative addition step.

  • Catalyst Stability: The active Pd(0) species, as well as intermediate Pd(II) complexes, have limited thermal stability. Excessively high temperatures can lead to irreversible catalyst decomposition, often observed as the formation of palladium black.[6][7] This is a common failure mode in many cross-coupling reactions.

  • Selectivity and Byproduct Formation: Elevated temperatures can provide sufficient energy to activate undesired reaction pathways. This can lead to byproducts such as hydrodehalogenation of the aryl halide, homocoupling of the starting materials, or scrambling of phosphine ligands.[8]

  • Reductive Elimination: The final, product-forming step of the catalytic cycle, reductive elimination, is also temperature-dependent.[9][10] In some cases, an intermediate complex may be stable at lower temperatures, requiring heat to induce the final bond formation and turn over the catalyst.

Therefore, optimization is a balancing act: the temperature must be high enough to ensure a reasonable reaction rate but low enough to prevent catalyst decomposition and maintain high selectivity.

Q3: What is a sensible starting temperature range for a new reaction using this ligand?

A3: For most palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, a general and effective starting point is between 60 °C and 100 °C .

  • For reactive coupling partners (e.g., aryl iodides or bromides with electron-withdrawing groups), starting at the lower end of this range (60-80 °C) is advisable.

  • For less reactive substrates (e.g., electron-rich aryl chlorides), a starting temperature of 80-100 °C is more practical.

It is rare for these reactions to perform optimally at room temperature.[7] A systematic screen is always the best approach, but this range provides a high probability of observing initial product formation.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section is formatted to address specific experimental outcomes and provide a logical path to resolution.

Issue 1: Low or No Conversion

Q: My reaction shows very little product formation, even after 24 hours. My starting materials are largely unconsumed. Is the temperature too low?

A: Yes, this is the most likely cause, assuming all reagents are pure and the system is under an inert atmosphere. A low temperature may not provide sufficient energy to overcome the activation barrier of the catalytic cycle, particularly the oxidative addition of the aryl halide to the Pd(0) center.[4][11]

Troubleshooting Steps:

  • Incremental Temperature Increase: Increase the reaction temperature in 10-15 °C increments. For example, if your initial reaction was at 80 °C, set up subsequent reactions at 95 °C and 110 °C.

  • Monitor Closely: As you increase the temperature, monitor for signs of catalyst decomposition (see Issue 3). There is a distinct thermal "cliff" where activity ceases and decomposition begins.

  • Consider Solvent Choice: Ensure your solvent has a boiling point high enough to accommodate the desired temperature. A switch from a lower-boiling solvent like THF (66 °C) to a higher-boiling one like toluene (111 °C) or dioxane (101 °C) may be necessary.

  • Verify Pre-catalyst Activation: If using a Pd(II) pre-catalyst, ensure the temperature is sufficient for its reduction to the active Pd(0) species. This reduction can be influenced by the base, solvent, and temperature.[12]

Issue 2: Significant Byproduct Formation and Low Selectivity

Q: My reaction is proceeding, but I'm getting a complex mixture of products, including significant amounts of homocoupled and/or hydrodehalogenated byproducts. Is my temperature too high?

A: This is a classic symptom of excessive reaction temperature. While higher temperatures increase the rate of the desired reaction, they can disproportionately accelerate undesired side reactions.

Troubleshooting Steps:

  • Systematic Temperature Decrease: Reduce the reaction temperature in 10-15 °C increments. Often, a small decrease can significantly improve selectivity without catastrophically reducing the reaction rate.

  • Time Extension: A reaction run at a lower temperature will naturally be slower. Compensate by extending the reaction time. A clean reaction that takes 24 hours is far superior to a fast, messy one that takes 4 hours.

  • Evaluate Base Strength: High temperatures combined with very strong bases (e.g., NaOtBu) can promote side reactions. Consider switching to a weaker base (e.g., K₃PO₄ or Cs₂CO₃) which may allow for a higher optimal temperature window.[13]

  • Check Ligand-to-Metal Ratio: Insufficient ligand at high temperatures can lead to the formation of less-ligated, highly reactive palladium species that are less selective. Ensure a proper ligand-to-palladium ratio (typically ranging from 1:1 to 2:1) is used.

Issue 3: Catalyst Decomposition (Reaction Mixture Turns Black)

Q: My reaction started well, but after a few hours, the solution turned dark brown or black, and all catalytic activity stopped. What happened?

A: This indicates the thermal decomposition of the palladium catalyst into palladium black, an inactive, heterogeneous form of palladium metal.[7] This occurs when the temperature exceeds the stability threshold of the phosphine-ligated palladium complexes in the catalytic cycle.[6][14]

Troubleshooting Steps:

  • Identify the Decomposition Temperature: This observation is valuable data. You have found the upper limit of your thermal window. Set up the next reaction at a temperature 15-20 °C below the point where decomposition was observed.

  • Ensure Inert Atmosphere: Oxygen can accelerate the decomposition of phosphine ligands and palladium complexes, especially at elevated temperatures. Verify that your reaction setup is scrupulously deoxygenated and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Purify Reagents: Impurities in solvents or starting materials can sometimes initiate or accelerate catalyst decomposition. Ensure all components are of appropriate purity.

  • Use a Pre-catalyst: Modern, well-defined palladium pre-catalysts are often more thermally robust and form the active species more cleanly than generating the catalyst in situ from sources like Pd₂(dba)₃.

Section 3: Experimental Protocol - Systematic Temperature Optimization

This protocol describes a parallel screening approach to efficiently determine the optimal reaction temperature for a generic cross-coupling reaction.

Objective: To identify the temperature that provides the highest yield of the desired product with minimal byproduct formation within a reasonable timeframe.

Methodology:

  • Setup: In an inert atmosphere glovebox, arrange an array of reaction vials (e.g., in a 24-well reaction block or individual vials) equipped with stir bars.

  • Stock Solution Preparation: Prepare stock solutions of your aryl halide, coupling partner, and base in the chosen reaction solvent to ensure consistent addition to each vial.

  • Reagent Addition:

    • To each vial, add the pre-weighed palladium source (e.g., Pd(OAc)₂) and the this compound ligand.

    • Dispense the stock solutions of the aryl halide, coupling partner, and base into each vial.

  • Sealing and Temperature Control: Securely seal the vials. Place the vials in separate heating blocks or an oil bath pre-heated to the desired screening temperatures. A good starting array would be: 60 °C, 80 °C, 100 °C, and 120 °C .[15]

  • Sampling and Analysis: After a set time (e.g., 4 hours), carefully take a small, quenched aliquot from each reaction. Analyze the aliquots by a quantitative method like HPLC or GC-MS to determine the conversion to product and the formation of any byproducts. Continue the reaction and take another time point at 16-24 hours.

  • Data Evaluation: Tabulate the results to identify the temperature that gives the best balance of rate, yield, and purity.

Data Summary Table Example:

VialTemperature (°C)Time (h)Conversion (%)Product:Byproduct RatioObservations
1602435%>99:1Homogeneous, light yellow
2802488%98:2Homogeneous, light yellow
31002495%95:5Homogeneous, light brown
4120460%80:20Dark brown, Pd black visible

Section 4: Visual Workflow - Troubleshooting Logic

The following diagram outlines the decision-making process for temperature optimization based on initial experimental results.

G Troubleshooting Workflow for Temperature Optimization Start Initial Reaction Outcome (e.g., 80 °C, 16h) LowConversion Low Conversion (<50%)? Start->LowConversion HighConversion High Conversion (>90%)? LowConversion->HighConversion No Action_IncreaseT ACTION: Increase Temp by 15-20 °C (e.g., to 100 °C) LowConversion->Action_IncreaseT Yes Decomposition Mixture Black/Decomposed? HighConversion->Decomposition Yes Byproducts Significant Byproducts? Decomposition->Byproducts No Action_DecreaseT ACTION: Decrease Temp by 15-20 °C (e.g., to 65 °C) Decomposition->Action_DecreaseT Yes Action_VerifyInert CRITICAL CHECK: Verify Inert Atmosphere & Reagent Purity Decomposition->Action_VerifyInert Action_Optimal Condition is Near-Optimal. Consider Fine-Tuning (± 5-10 °C) Byproducts->Action_Optimal No Action_ExtendT ACTION: Decrease Temp Slightly & Extend Reaction Time Byproducts->Action_ExtendT Yes Action_IncreaseT->Start Re-evaluate Action_DecreaseT->Start Re-evaluate Action_ExtendT->Start Re-evaluate

Caption: A decision tree for troubleshooting temperature-related issues.

References

  • Benchchem. (n.d.). This compound | 1308652-64-3.
  • Gîlcă, V.-C., Nacea, V., & Pui, A. (2022).
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  • ResearchGate. (n.d.). Effect of temperature on the reductive elimination of complex 3 a.
  • Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Grushin, V. V. (2002). Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2).
  • The Royal Society of Chemistry. (2025). Insights into the mechanism of active catalyst generation for the Pd II (acac) 2 /PPh 3 system in the context of telomerization of 1,3-butadiene. Chemical Science.
  • The Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Bourne, C., et al. (2018). Oxidative Addition, Transmetalation, and Reductive Elimination at a 2,2′-Bipyridyl-Ligated Gold Center. Journal of the American Chemical Society.
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  • Synthesis Workshop. (2024).
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  • ResearchGate. (n.d.). Temperature effect on coupling reaction.
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  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry.
  • Taranekar, P., et al. (2007). 9-(4-Methoxyphenyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online.
  • Chemistry LibreTexts. (2026). 10.
  • Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
  • The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know! YouTube.
  • Lu, W.-J., et al. (2006). 9-Butyl-3-(2,6-diphenylpyridin-4-yl)-9H-carbazole.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • J&K Scientific. (n.d.). This compound | 1308652-64-3.
  • Blackmond, D. G., et al. (2020). Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Benchchem. (n.d.). Technical Support Center: Optimizing 9-Phenylcarbazole Synthesis.
  • Wikipedia. (n.d.).
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Technical Support Center: Regioselective C-H Functionalization of Carbazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the C-H functionalization of carbazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regioselectivity in their synthetic endeavors. Carbazoles are privileged heterocyclic scaffolds in a vast array of functional materials and natural products. However, the selective functionalization of the carbazole core is a significant challenge due to the intrinsic electronic properties that favor reactions at the C3 and C6 positions.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these hurdles and achieve your desired regiochemical outcomes.

Troubleshooting Guide: Overcoming Poor Regioselectivity

This section addresses common issues encountered during the C-H functionalization of carbazoles, providing potential causes and actionable solutions.

Issue 1: Poor or No Regioselectivity Observed, Mixture of Isomers Formed

This is the most frequent challenge, often stemming from the inherent reactivity of the carbazole nucleus, which can lead to a mixture of products, particularly C3/C6 substituted isomers, when using traditional electrophilic aromatic substitution methods.[1][2][3]

  • Potential Cause A: Inadequate Directing Group Strategy. The choice and proper installation of a directing group (DG) on the carbazole nitrogen is paramount for overriding the intrinsic reactivity of the carbazole core. Without an effective DG, the transition metal catalyst may not be directed to the desired C-H bond, leading to a mixture of isomers.

    • Solution: Employ a well-established directing group known to favor the desired position. For C1/C8 functionalization, the 2-pyridyl group is a robust and commonly used DG.[1][2] For targeting other positions, such as C4, more specialized DGs like a pyrimidine group may be necessary. Ensure the DG is installed correctly and is stable under the reaction conditions.

  • Potential Cause B: Incorrect Catalyst or Ligand System. The catalytic system, including the metal precursor and any additional ligands, plays a crucial role in the regioselectivity of C-H activation.

    • Solution: For directing group-assisted C-H functionalization of carbazoles, palladium and rhodium catalysts are well-precedented. The choice of ligands can also influence selectivity. It is advisable to start with a catalytic system that has been successfully reported for the desired transformation and regioselectivity.

  • Potential Cause C: Suboptimal Reaction Conditions. Temperature, solvent, and additives can all significantly impact the regioselectivity of the reaction.

    • Solution: Systematically screen reaction parameters. For instance, lowering the reaction temperature may enhance selectivity by favoring the thermodynamically more stable pathway. The polarity of the solvent can also influence the coordination of the directing group to the metal center.

Issue 2: Low or No Yield of the Desired Product

Even with good regioselectivity, achieving a high yield can be challenging.

  • Potential Cause A: Inefficient C-H Activation. The C-H bond is inherently strong, and its activation is often the rate-determining step.

    • Solution: Ensure your catalyst is active. The choice of pre-catalyst and any necessary activators is critical. For palladium-catalyzed reactions, an oxidant is often required to regenerate the active Pd(II) species.[4][5] The temperature of the reaction should be high enough to facilitate C-H activation but not so high that it leads to catalyst decomposition or side reactions.

  • Potential Cause B: Catalyst Deactivation or Inhibition. The catalyst can be deactivated by impurities in the starting materials or solvents, or by the formation of off-cycle species.

    • Solution: Use high-purity, dry solvents and reagents. Degassing the reaction mixture to remove oxygen can be crucial, especially for reactions sensitive to oxidation. If catalyst deactivation is suspected, increasing the catalyst loading or adding a stabilizing ligand might be beneficial.

  • Potential Cause C: Poor Stability of the Directing Group. Some directing groups may not be stable under the reaction conditions, leading to their cleavage and a loss of directing ability.

    • Solution: If DG cleavage is observed, consider milder reaction conditions (lower temperature, different base). Alternatively, a more robust directing group may be required.

Issue 3: Difficulty in Removing the Directing Group

For many applications, the directing group must be removed after the desired functionalization.

  • Potential Cause A: The Directing Group is Not Readily Cleavable. Not all directing groups are designed for easy removal.

    • Solution: When planning your synthesis, select a directing group that has a well-established and high-yielding removal protocol.[1][2][3] For example, some pyridyl-based directing groups can be removed under specific conditions that do not affect the newly installed functional group.

  • Potential Cause B: Harsh Cleavage Conditions Affecting the Product. The conditions required to remove the directing group may be too harsh and lead to the decomposition of your desired product.

    • Solution: Screen different cleavage conditions, starting with the mildest ones. If the product is sensitive, it may be necessary to redesign the synthetic route with a directing group that can be removed under more benign conditions.

Frequently Asked Questions (FAQs)

Q1: Why is regioselective C-H functionalization of carbazoles so challenging?

The primary challenge lies in the inherent electronic properties of the carbazole ring system. The C3 and C6 positions are the most electron-rich and thus the most susceptible to electrophilic attack, which is the basis of many traditional functionalization reactions.[1][2][3] To achieve functionalization at other positions like C1, C2, C4, or C8, one must overcome this natural reactivity preference. This is typically achieved by employing a directing group strategy that utilizes kinetic control to favor a specific site.

Q2: How do directing groups work to control regioselectivity?

Directing groups are functional moieties attached to the nitrogen atom of the carbazole. They contain a heteroatom (commonly nitrogen or sulfur) that can coordinate to a transition metal catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond, usually in the ortho position (C1 or C8), facilitating its selective activation and subsequent functionalization. This process, known as cyclometalation, is a key step in directing the reaction to the desired position.

Q3: What are the most common catalytic systems used for this purpose?

Palladium and rhodium-based catalytic systems are the most extensively studied and utilized for the regioselective C-H functionalization of carbazoles. Palladium catalysts, such as Pd(OAc)₂, are often used for a wide range of functionalizations including arylation, alkylation, and nitration.[1][2][4][5] Rhodium catalysts are also effective, particularly for certain types of C-C bond formations. The choice of catalyst is often dependent on the specific transformation and the directing group being used.

Q4: Can I functionalize the C4 position of carbazole?

Yes, while more challenging than C1 functionalization, methods for C4-selective C-H functionalization have been developed. These often rely on a "remote" C-H activation strategy. For example, using a pyrimidine directing group with a ruthenium catalyst has been shown to achieve C4-alkylation via a σ-activation mechanism. This approach directs the functionalization to the position para to the initial C-H activation site.

Q5: What are "transient" directing groups and how do they differ from traditional ones?

Transient directing groups are an emerging strategy where the directing group is not covalently attached to the substrate beforehand but instead coordinates reversibly to both the substrate and the catalyst during the reaction.[6] This approach has the significant advantage of not requiring separate steps for the installation and removal of the directing group, thereby improving the overall efficiency of the synthesis. Norbornene has been reported as a transient mediator in the Pd-catalyzed C-H alkylation and acylation of carbazoles.[6]

Experimental Protocols

Protocol 1: General Procedure for C1-Selective Nitration of Carbazole using a Pyridyl Directing Group

This protocol is adapted from a palladium-catalyzed method for the C1-selective nitration of N-pyridylcarbazole.[1][2][3]

  • Reactant Preparation: To an oven-dried reaction tube, add N-(pyridin-2-yl)-9H-carbazole (1.0 equiv.), Pd(OAc)₂ (5 mol%), and AgNO₃ (2.0 equiv.).

  • Solvent Addition: Add the appropriate solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Seal the reaction tube and place it in a preheated oil bath at the specified temperature (e.g., 100 °C). Stir the reaction mixture for the designated time (e.g., 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with a suitable solvent (e.g., dichloromethane). Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired C1-nitrocarbazole derivative.

Data Presentation

Table 1: Comparison of Directing Groups for C1-Nitration of Carbazole

Directing GroupCatalystOxidantSolventTemperature (°C)Yield of C1-Nitrated Product (%)
2-PyridylPd(OAc)₂AgNO₃DCE100High
N-ArylPd(OAc)₂AgNO₃DCE100No Product
N-AlkylPd(OAc)₂AgNO₃DCE100No Product
None (N-H)Pd(OAc)₂AgNO₃DCE100No Product

Data synthesized from findings in referenced literature, demonstrating the critical role of the 2-pyridyl directing group.[1]

Visualizations

Regioselectivity_Troubleshooting start Experiment: C-H Functionalization of Carbazole issue Poor Regioselectivity / Mixture of Isomers start->issue cause1 Inadequate Directing Group Strategy issue->cause1 Potential Cause cause2 Incorrect Catalyst / Ligand System issue->cause2 Potential Cause cause3 Suboptimal Reaction Conditions issue->cause3 Potential Cause solution1 Employ a robust DG (e.g., 2-pyridyl for C1) cause1->solution1 Solution solution2 Use a well-precedented catalyst (e.g., Pd(OAc)₂) cause2->solution2 Solution solution3 Systematically screen temperature, solvent, and additives cause3->solution3 Solution success Desired Regioselective Product solution1->success solution2->success solution3->success

Caption: Troubleshooting workflow for poor regioselectivity.

DG_Mechanism cluster_carbazole Carbazole with Directing Group Carbazole Carbazole-N-DG Intermediate Cyclometalated Intermediate (Palladacycle) Carbazole->Intermediate Coordination & C-H Activation Catalyst Pd(II) Catalyst Catalyst->Intermediate Product Regioselective Product Intermediate->Product Reductive Elimination Coupling_Partner Coupling Partner Coupling_Partner->Intermediate Reaction

Caption: Mechanism of directing group-assisted C-H activation.

References

  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles. National Center for Biotechnology Information. [Link]

  • Combined C−H Functionalization/C−N Bond Formation Route to Carbazoles. Journal of the American Chemical Society. [Link]

  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles. ResearchGate. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]

  • Recent developments in c−h functionalization of carbazoles. New Journal of Chemistry. [Link]

  • Site‐Selective C−H Functionalization of Carbazoles. ResearchGate. [Link]

  • Site‐Selective C–H Functionalization of Carbazoles. ResearchGate. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]

  • Removable and modifiable directing groups in C-H activation. YouTube. [Link]

  • Microwave-assisted synthesis of functionalized carbazoles via palladium-catalyzed aryl C–H activation and study of their interactions with calf-thymus DNA. Taylor & Francis Online. [Link]

  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. [Link]

  • Ruthenium catalyzed remote C4-selective C-H functionalisation of carbazoles via σ-activation. Semantic Scholar. [Link]

  • Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. National Center for Biotechnology Information. [Link]

  • Oxidative Coupling of Carbazoles: A Substituent-Governed Regioselectivity Profile. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C−H Functionalization and C−N Bond Formation. The Journal of Organic Chemistry. [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chemical Society Reviews. [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. [Link]

  • Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Organic Chemistry Portal. [Link]

  • Regioselective control of biocatalytic C–H activation and halogenation. bioRxiv. [Link]

  • Studies of C–H activation and functionalization: Combined computational and experimental efforts to elucidate mechanisms, principles, and catalysts. Princeton University. [Link]

  • Controlling Reactivity and Selectivity in the Nondirected C–H Activation of Arenes with Palladium. Accounts of Chemical Research. [Link]

  • Ruthenium catalyzed remote C4-selective C–H functionalisation of carbazoles via σ-activation. Chemical Communications. [Link]

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Technical Support Center: Preventing Dehalogenation of Aryl Halides in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation of aryl halides in cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical solutions to minimize this unwanted side reaction, thereby improving your reaction yields and simplifying purification.

Troubleshooting Guide: Minimizing Aryl Halide Dehalogenation

This section provides a systematic approach to diagnosing and resolving dehalogenation issues in your cross-coupling reactions.

Issue 1: Significant formation of the dehalogenated arene byproduct is observed.

Root Cause Analysis:

Dehalogenation, or more specifically, hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-coupling reactions where the halogen on your aryl halide is replaced by a hydrogen atom.[1][2] This process consumes your starting material, lowers the yield of the desired product, and introduces impurities that can complicate purification.[1] The predominant mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][2] This reactive intermediate can originate from various sources within the reaction mixture, including trace water, alcohol solvents, amine bases, or even the phosphine ligands themselves.[1] Once formed, the Pd-H species can undergo reductive elimination with the aryl group bound to the palladium, yielding the undesired Ar-H byproduct and regenerating the Pd(0) catalyst.[1]

Visualizing the Dehalogenation Pathway:

G Ar-X Ar-X Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Hydride_Transfer Hydride Transfer Ar-Pd(II)-X(L2)->Hydride_Transfer Transmetalation Transmetalation (e.g., with R-B(OH)2) Ar-Pd(II)-X(L2)->Transmetalation Hydride_Source Hydride Source (e.g., H2O, Amine, Solvent) Hydride_Source->Hydride_Transfer Ar-Pd(II)-H(L2) Ar-Pd(II)-H(L2) Hydride_Transfer->Ar-Pd(II)-H(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-H(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-H Dehalogenated Byproduct Reductive_Elimination->Ar-H Desired_Product Desired Coupled Product Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination_Desired Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination_Desired Reductive_Elimination_Desired->Pd(0)L2 Catalyst Regeneration Reductive_Elimination_Desired->Desired_Product

Caption: Competing pathways: desired coupling vs. dehalogenation.

Troubleshooting Workflow:

A systematic approach to troubleshooting dehalogenation is crucial. The following workflow guides you through a series of experimental modifications to suppress this side reaction.

G start Dehalogenation Observed ligand Step 1: Evaluate Ligand - Is it bulky and electron-rich? - Try XPhos, SPhos, or bulky NHCs. start->ligand base Step 2: Change the Base - Strong bases (e.g., NaOtBu) can be problematic. - Switch to weaker bases like K3PO4, Cs2CO3, or K2CO3. ligand->base solvent Step 3: Change the Solvent - Protic or polar aprotic solvents can be hydride sources. - Use non-polar, aprotic solvents like toluene or dioxane. base->solvent temp Step 4: Lower the Temperature - Dehalogenation may have a higher activation energy. - Attempt the reaction at a lower temperature. solvent->temp reagents Step 5: Check Reagent Purity - Ensure anhydrous and degassed solvents. - Use high-purity reagents. temp->reagents success Problem Solved reagents->success

Caption: Troubleshooting workflow for minimizing dehalogenation.[1]

Issue 2: Dehalogenation is particularly problematic with electron-deficient or N-heterocyclic aryl halides.

Expert Insight:

Electron-deficient aryl halides and certain N-heterocyclic halides (e.g., bromopyridines, bromoindoles) are inherently more susceptible to dehalogenation.[1] For N-H containing heterocycles like pyrroles and indoles, the acidic proton can interact with the base, which may promote dehalogenation.[1][3]

Solutions:

  • N-Protection: For N-H containing heterocycles, protection of the nitrogen is often a successful strategy to suppress dehalogenation.[3] For instance, using a BOC protecting group on a pyrrole can prevent dehalogenation during a Suzuki coupling.[3]

  • Choice of Halide: A direct comparison of different halogens on a pyrazole substrate in a Suzuki-Miyaura reaction showed that bromo and chloro derivatives were less prone to dehalogenation than the corresponding iodo-pyrazole.[4] If synthetically feasible, consider using an aryl bromide or chloride instead of an iodide.

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands such as biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) is critical.[1] These ligands accelerate the rate of reductive elimination to form the desired C-C or C-N bond, which can outcompete the dehalogenation pathway.

Issue 3: The choice of base seems to significantly impact the extent of dehalogenation.

Causality Explained:

Strong bases, such as sodium tert-butoxide (NaOtBu), can promote dehalogenation.[1] While a base is necessary for many coupling reactions, its role can be multifaceted and sometimes detrimental. For instance, in Suzuki-Miyaura reactions, some bases can contribute to the formation of palladium-hydride species.

Recommendations:

  • Switch to a Weaker Base: If you are using a strong base like an alkoxide, consider switching to a weaker inorganic base such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[1]

  • Base Screening: The optimal base is often substrate-dependent. A screening of different bases can be a valuable exercise to identify the one that provides the best balance between promoting the desired reaction and minimizing dehalogenation.

Base TypeExamplesTendency for Dehalogenation
Strong Organic NaOtBu, KOtBuHigher
Inorganic Carbonates K₂CO₃, Cs₂CO₃Moderate to Low
Inorganic Phosphates K₃PO₄Often Low

Table 1. General trend of base-influenced dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions?

A: Dehalogenation, specifically hydrodehalogenation, is a common side reaction where the halogen atom on an aryl halide starting material is replaced by a hydrogen atom.[1] This leads to the formation of an arene byproduct, reducing the yield of your desired cross-coupled product and complicating its purification.[1]

Q2: What is the primary mechanism behind dehalogenation?

A: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][2] This can be generated from various sources in the reaction mixture, such as trace water, alcohol solvents, or amine bases.[1][5] This Pd-H intermediate can then undergo reductive elimination with the aryl group on the palladium center, forming the dehalogenated arene and regenerating the active Pd(0) catalyst.[1][5]

Q3: How does the choice of solvent affect dehalogenation?

A: Solvents can be a source of hydrides, thereby promoting dehalogenation. Protic solvents like alcohols and even polar aprotic solvents like DMF have been observed to increase dehalogenation compared to non-polar, aprotic solvents like toluene or dioxane.[1][6] Therefore, using anhydrous and degassed non-polar, aprotic solvents is a recommended practice.[1]

Q4: Can the palladium catalyst and ligand choice prevent dehalogenation?

A: Absolutely. The catalyst system is a critical factor. Bulky, electron-rich phosphine ligands, such as XPhos and SPhos, or N-heterocyclic carbene (NHC) ligands are often effective at minimizing dehalogenation.[1] These ligands promote a faster rate of reductive elimination for the desired product, which outpaces the dehalogenation pathway. For instance, air- and moisture-stable (NHC)Pd(allyl)Cl complexes have shown high activity in Suzuki-Miyaura cross-coupling while also being effective for the catalytic dehalogenation of aryl halides, highlighting the importance of optimizing the entire reaction system.[7][8][9]

Q5: Are there any specific protocols to follow to avoid dehalogenation from the start?

A: Yes, here is a general preventative protocol for a Suzuki-Miyaura coupling reaction:

Step-by-Step Preventative Protocol:

  • Reagent Preparation:

    • Use an aryl bromide or chloride if possible, as they can be less prone to dehalogenation than aryl iodides.[4]

    • Ensure your aryl halide, boronic acid/ester, and base are of high purity.

    • If using an N-H containing heterocyclic halide, consider protecting the nitrogen.[3]

  • Reaction Setup:

    • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), boronic acid/ester (1.2-1.5 equiv), and a weak inorganic base such as K₃PO₄ (2.0-3.0 equiv).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich ligand (e.g., XPhos, 2-4 mol%).

    • Add anhydrous, degassed, aprotic solvent such as toluene or dioxane.

  • Reaction Conditions:

    • Begin stirring the reaction mixture at room temperature for 10-15 minutes.

    • Slowly heat the reaction to a moderate temperature (e.g., 80 °C). Avoid excessively high temperatures, as dehalogenation can have a higher activation energy.[1]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Analysis:

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent.

    • Analyze the crude product mixture to quantify the ratio of the desired product to the dehalogenated byproduct.

By carefully selecting your reagents and reaction conditions, you can significantly suppress the unwanted dehalogenation side reaction and improve the efficiency of your cross-coupling reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]

  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • YouTube. Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. [Link]

  • Macmillan, F. et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications, 15(1), 1-11. [Link]

  • Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 47(47), 8345-8347. [Link]

  • Reddit. significant dehalogenation in stille coupling. [Link]

  • Reddit. Suzuki proto-dehalogenation problem. [Link]

  • Tomanová, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12234–12251. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-coupling and Dehalogenation Reactions Catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11770-11772. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole in Challenging Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with remarkable precision. However, the synthesis of sterically congested molecules, such as tetra-ortho-substituted biaryls and diarylamines, presents a significant challenge, often hampered by low reaction rates and yields. The choice of phosphine ligand is critical in overcoming these hurdles. This guide provides an in-depth comparison of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole, a bulky and electron-rich monophosphine ligand, with other established ligands in demanding coupling reactions, supported by experimental data.

The Central Role of Ligand Design in Overcoming Steric Hindrance

The success of challenging cross-coupling reactions hinges on the careful design of the phosphine ligand. Bulky and electron-donating ligands are known to facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination to form the desired product and regenerate the catalyst.[1] The steric bulk of the ligand promotes the formation of a monoligated palladium species, which is believed to be the active catalyst, while its electron-donating ability enhances the rate of oxidative addition.[2]

This compound embodies these design principles. The dicyclohexylphosphino group provides significant steric bulk and strong electron-donating character, while the carbazole moiety contributes to the ligand's thermal stability and can influence the electronic properties of the catalyst.

Caption: The pivotal role of bulky, electron-rich phosphine ligands in the palladium-catalyzed cross-coupling cycle.

Performance in Suzuki-Miyaura Coupling: Synthesis of Sterically Congested Biaryls

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. However, the synthesis of tetra-ortho-substituted biaryls, which are important motifs in many pharmaceuticals and organic materials, remains a formidable challenge due to severe steric hindrance.

The performance of this compound and its analogs has been evaluated in these demanding reactions. For instance, a closely related benzo[c]carbazolyl-based phosphine ligand (L6) has demonstrated good to excellent yields in the synthesis of sterically congested biaryls.[3] Interestingly, this study noted that ligands bearing bulky dialkyl phosphino groups, such as the dicyclohexylphosphino moiety found in our topic ligand, were found to be "inferior" for this specific application, suggesting that the overall ligand architecture is crucial.[3]

To provide a clearer comparison, let's examine available data for the coupling of sterically hindered substrates using different ligand systems.

Aryl HalideArylboronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-1,3,5-trimethylbenzeneCyclohexylboronic acidAntPhos 2K₃PO₄Xylenes1401263[4]
2-Bromo-1,3,5-trimethylbenzeneCyclohexylboronic acidSPhos 2K₃PO₄Toluene110243[4]
2,6-Dimethylchlorobenzene2-Methylphenylboronic acidSPhos 0.5 (Pd)K₃PO₄·H₂OTHF40-99[2]
2-Chloro-1,3,5-triisopropylbenzene2,6-DiisopropylanilineCarbazolyl-derived P,N-ligand 0.03 (Pd)NaOtBuToluene/Hexane--99[5]

This table collates data from different sources for comparative purposes. Reaction conditions may vary.

The data suggests that for extremely hindered aryl-alkyl couplings, specialized ligands like AntPhos can significantly outperform more general-purpose bulky phosphines like SPhos.[4] However, for the coupling of hindered aryl chlorides, SPhos demonstrates high efficiency.[2] Notably, a carbazolyl-derived P,N-ligand, a structural relative of our topic compound, shows exceptional activity in the challenging amination of a highly hindered aryl chloride, achieving a high yield with very low catalyst loading.[5] This highlights the potential of the carbazole scaffold in designing highly active catalysts.

Performance in Buchwald-Hartwig Amination: Navigating Steric Challenges in C-N Bond Formation

The Buchwald-Hartwig amination is a vital transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals and agrochemicals.[6] The coupling of sterically hindered aryl halides with bulky amines to form tetra-ortho-substituted diarylamines is particularly challenging.

A study introducing a novel carbazolyl-derived P,N-ligand, closely related to this compound, demonstrated its remarkable efficacy in the palladium-catalyzed amination of sterically hindered aryl chlorides.[5] The catalyst system enabled the synthesis of tetra-ortho-substituted diarylamines in excellent yields (up to 99%), even for the highly congested coupling of 2,6-diisopropylaniline and 2-chloro-1,3,5-triisopropylbenzene.[5] This level of reactivity with catalyst loadings as low as 0.03 mol% Pd signifies a major advancement for this class of transformation.[5]

For comparison, XPhos is a widely used, highly effective ligand for a broad range of Buchwald-Hartwig aminations, including those involving hindered substrates.

Aryl HalideAmineLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotolueneMorpholineXPhos 3.0NaOtBuTolueneReflux694[7]
BromobenzeneCarbazoleTrixiePhos 4.0LiOtBuToluene100->95 (conversion)[8]
2-Chloro-1,3,5-triisopropylbenzene2,6-DiisopropylanilineCarbazolyl-derived P,N-ligand 0.03 (Pd)NaOtBuToluene/Hexane--99[5]

This table collates data from different sources for comparative purposes. Reaction conditions may vary.

The data illustrates that while established ligands like XPhos are highly effective for general aminations, specialized ligands, particularly those incorporating a carbazole framework, can offer superior performance in extremely challenging cases, such as the formation of tetra-ortho-substituted diarylamines, with significantly lower catalyst loadings.

Mechanistic Considerations and Experimental Protocols

The superior performance of bulky, electron-rich phosphine ligands like this compound in challenging coupling reactions can be attributed to their influence on the catalytic cycle. The steric bulk facilitates the formation of the catalytically active monoligated Pd(0) species, while the electron-rich nature of the phosphine promotes the oxidative addition of the aryl halide. The unique architecture of carbazole-based ligands may also play a role in stabilizing the palladium catalyst and facilitating the reductive elimination step.

Caption: A generalized experimental workflow for performing and evaluating challenging cross-coupling reactions.

General Experimental Protocol for a Challenging Suzuki-Miyaura Coupling
  • Catalyst Preparation: In a glovebox or under an inert atmosphere, an oven-dried reaction vessel is charged with the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., this compound, 2-4 mol%).

  • Reagent Addition: The base (e.g., K₃PO₄, 2-3 equivalents), the aryl halide (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and anhydrous solvent (e.g., toluene or dioxane) are added.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time, while monitoring the progress by an appropriate analytical technique (TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Experimental Protocol for a Challenging Buchwald-Hartwig Amination
  • Catalyst Formation: In an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.5-1 mol%), the phosphine ligand (1-2 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).

  • Reagent Addition: The aryl halide (1 equivalent), the amine (1.1-1.2 equivalents), and anhydrous solvent (e.g., toluene) are added.

  • Reaction: The mixture is heated (e.g., 100 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • Purification: The residue is purified by column chromatography to afford the desired arylamine.

Conclusion

This compound and related bulky, electron-rich phosphine ligands are indispensable tools for overcoming the challenges of sterically demanding cross-coupling reactions. The unique combination of a bulky, electron-rich phosphine with a rigid carbazole scaffold can lead to exceptionally active catalysts capable of promoting difficult transformations with high efficiency and low catalyst loadings. While well-established ligands like SPhos and XPhos offer broad utility, for the most challenging substrates, particularly in the synthesis of tetra-ortho-substituted biaryls and diarylamines, specialized carbazole-based ligands demonstrate superior performance. The choice of ligand remains a critical parameter, and a careful evaluation of the available options, guided by the principles of ligand design and supported by experimental data, is essential for the successful synthesis of complex molecular targets.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666–7673. [Link]

  • Barder, T. E., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Bosiak, M. J., Zielińska, A. A., Trzaska, P., Kędziera, D., & Adams, J. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17835–17849. [Link]

  • Fu, W. C., Zhou, Z., & Kwong, F. Y. (2018). A benzo[c]carbazolyl-based phosphine ligand for Pd-catalyzed tetra-ortho-substituted biaryl syntheses. Organic Chemistry Frontiers, 5(17), 2533–2538. [Link]

  • Li, G., & Hartwig, J. F. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21755–21765. [Link]

  • Pliego, J. R. (2026). Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination: From early discoveries to recent Design of new Ligands. Inorganica Chimica Acta, 594, 123081. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes (pp. 143-169). Springer, Berlin, Heidelberg. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Angewandte Chemie International Edition, 50(28), 6328–6361. [Link]

  • Li, G., & Hartwig, J. F. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21755-21765. [Link]

  • Organ, M. G., et al. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Chemical Communications, 50(22), 2844-2846. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 132(43), 15322–15324. [Link]

  • Ikawa, T., Barder, T. E., Biscoe, M. R., & Buchwald, S. L. (2007). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles. Journal of the American Chemical Society, 129(43), 13001–13007. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 86(17), 11513–11529. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, H. K. (2024). Synthesis, Design, Biological And Anti-oxidant Assessment Of Some New 9h-carbazole Derivatives. ResearchGate. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]

  • Wotal, A. C., & Sigman, M. S. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic letters, 16(17), 4500–4503. [Link]

  • Organ, M. G., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(22), 2844-2846. [Link]

  • Michon, C., & Hartwig, J. F. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry–A European Journal, 28(4), e202103341. [Link]

  • Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P, N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. [Link]

  • Orecchia, P., Petkova, D. S., Goetz, R., Rominger, F., Hashmi, A. S. K., & Schaub, T. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 23(20), 8169-8180. [Link]

  • Power, M. A., & Hartwig, J. F. (2025). Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. ResearchGate. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. Chemistry–A European Journal, 14(14), 4267-4279. [Link]

  • Zimmermann, V., & Bräse, S. (2007). Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles. Journal of combinatorial chemistry, 9(6), 1114–1137. [Link]

  • Wang, Y., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(18), 3326. [Link]

Sources

Navigating the Crowded Field: A Comparative Guide to Phosphine Ligands for Sterically Hindered Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. However, when faced with sterically hindered substrates, such as di-ortho-substituted aryl halides, the choice of phosphine ligand becomes paramount to the success of the reaction. This guide provides an in-depth, objective comparison of phosphine ligands tailored for these challenging transformations, supported by experimental data, to empower you in navigating this crowded field and selecting the optimal ligand for your specific synthetic challenge.

The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling

The formation of biaryls from sterically encumbered starting materials is often plagued by low yields and slow reaction rates. This is primarily due to the difficulty in bringing bulky coupling partners together at the metal center. The key steps in the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are all sensitive to steric congestion. An ideal phosphine ligand for such transformations must be bulky enough to promote the formation of a monoligated, highly reactive palladium(0) species, yet possess the electronic properties to facilitate the crucial bond-forming reductive elimination step.[1][2]

A Comparative Analysis of Leading Phosphine Ligands

The development of bulky, electron-rich phosphine ligands has revolutionized the field of cross-coupling chemistry.[1] Below, we compare the performance of several key classes of ligands in the Suzuki-Miyaura coupling of sterically hindered substrates.

The Buchwald family of biaryl phosphine ligands are renowned for their broad applicability and high efficacy in a wide range of cross-coupling reactions, including those involving sterically demanding substrates.[3] Ligands such as SPhos, XPhos, and RuPhos have become staples in the synthetic chemist's toolbox.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a highly versatile and broadly applicable ligand, often serving as an excellent starting point for optimization.[4]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) , with its increased steric bulk, frequently provides superior results for particularly challenging couplings.[5]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is particularly effective for the coupling of secondary amines in the related Buchwald-Hartwig amination, and its unique steric and electronic profile can also be advantageous in Suzuki-Miyaura reactions.[6]

The exceptional performance of these ligands is attributed to their ability to stabilize the catalytically active monoligated palladium species, which accelerates both the oxidative addition and reductive elimination steps.[1]

The Josiphos family of ferrocenyl-based diphosphine ligands have also demonstrated remarkable activity in challenging cross-coupling reactions. While often employed in asymmetric catalysis, their unique steric and electronic properties can be beneficial in sterically hindered Suzuki-Miyaura couplings. Some studies suggest that for certain substrate combinations, Josiphos ligands can offer comparable or even superior performance to the more commonly used biaryl phosphines.[5]

While the Buchwald and Josiphos ligand families are prominent, other classes of phosphines have also shown promise for sterically hindered couplings. For instance, monodentate trialkylphosphines like tri-tert-butylphosphine can be effective, although their application can be more substrate-specific. The choice between monodentate and bidentate ligands is a critical consideration, with monodentate ligands often favoring the formation of the desired monoligated active species.[7]

Quantitative Performance Data

The following table summarizes experimental data from various studies, providing a quantitative comparison of different phosphine ligands in the Suzuki-Miyaura coupling of sterically hindered aryl halides.

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhos 2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[8]
XPhos 4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT299[8]
BI-DIME 2,4,6-triisopropylphenyl bromidecyclohexylboronic acid1.0 (Pd)K₃PO₄Toluene1101231[9]
AntPhos 2,4,6-triisopropylphenyl bromidecyclohexylboronic acid1.0 (Pd)K₃PO₄Toluene1101252[9]
(t-Bu)₃P 2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT1885[8]
PCy₃ 2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT1875[8]
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a sterically hindered aryl chloride with an arylboronic acid, which can be adapted for the comparison of different phosphine ligands.

Materials:

  • Sterically hindered aryl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Phosphine ligand (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the palladium(II) acetate, the phosphine ligand, and the potassium phosphate.

  • Add the sterically hindered aryl chloride and the arylboronic acid to the reaction vessel.

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights and Ligand Selection Rationale

The success of a Suzuki-Miyaura reaction with sterically hindered substrates hinges on the ligand's ability to promote key steps in the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L) OxAdd->PdII Transmetalation Transmetalation (Ar'B(OH)2 / Base) PdII->Transmetalation Ar'B(OH)2, Base DiarylPd Ar-Pd(II)-Ar'(L) Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Bulky, electron-donating phosphine ligands play a crucial role in this cycle:

  • Facilitating Oxidative Addition: The steric bulk of the ligand promotes the formation of a coordinatively unsaturated 14-electron L-Pd(0) species, which is more reactive towards the oxidative addition of the aryl halide than a more saturated complex.[1]

  • Promoting Reductive Elimination: The electron-donating nature of the phosphine increases the electron density on the palladium center, which in turn facilitates the final C-C bond-forming reductive elimination step. The steric bulk of the ligand can also destabilize the diarylpalladium(II) intermediate, further promoting reductive elimination.[2]

When selecting a ligand, consider the following:

  • Steric Bulk: For highly hindered substrates, ligands with greater steric bulk, such as XPhos or AntPhos, are often required to achieve high yields.[5][9]

  • Electronic Properties: Electron-rich ligands are generally preferred to accelerate the key steps of the catalytic cycle.

  • Substrate Scope: While some ligands like SPhos are broadly applicable, others may exhibit superior performance for specific substrate classes. A preliminary screen of a small set of diverse ligands is often a prudent strategy.

Conclusion

The choice of phosphine ligand is a critical determinant for the success of Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates. While the Buchwald biaryl phosphines, particularly SPhos and XPhos, represent a robust and versatile starting point, other ligand classes such as Josiphos and specialized monodentate phosphines can offer advantages for specific applications.[5][8] A thorough understanding of the interplay between ligand sterics and electronics, coupled with a systematic approach to ligand screening, will empower researchers to overcome the challenges posed by steric hindrance and efficiently synthesize complex molecular architectures.

References

  • Shields, J. D., et al. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Catalysis. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • ChemRxiv. Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. ChemRxiv. [Link]

  • National Institutes of Health. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. [Link]

  • Walker, S. D., et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Inorganics. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Inorganics. [Link]

  • American Chemical Society. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]

  • American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. National Institutes of Health. [Link]

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. [Link]

  • PubMed. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. PubMed. [Link]

  • ResearchGate. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com. [Link]

  • CHIMIA. From Academia to the Market – Air-stable Ni(II)/Josiphos Catalysts. CHIMIA. [Link]

  • American Chemical Society. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]

  • ChemRxiv. Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Organic Chemistry Portal. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Organic Chemistry Portal. [Link]

  • National Institutes of Health. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. National Institutes of Health. [Link]

  • National Institutes of Health. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. National Institutes of Health. [Link]

  • Myers Group, Harvard University. The Suzuki Reaction. Harvard University. [Link]

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A Comparative Guide to the Characterization of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole Complexes in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the characterization data for palladium complexes featuring the bulky, electron-rich phosphine ligand, 9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the structural and spectroscopic properties of these complexes and evaluates their performance in key cross-coupling reactions against alternative catalytic systems. Our objective is to furnish a detailed, objective comparison supported by experimental insights to aid in the rational selection and application of these advanced catalytic tools.

Introduction: The Architectural Advantage of Carbazole-Based Phosphine Ligands

The development of highly efficient and versatile catalysts is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, respectively.[1][2] The efficacy of these transformations is critically dependent on the nature of the ligand coordinated to the palladium center. Bulky and electron-rich phosphine ligands have emerged as particularly effective in promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[2]

The ligand this compound embodies a sophisticated molecular design that combines the steric bulk of two cyclohexyl groups with the unique electronic properties of a carbazole moiety.[3] This structural architecture creates a rigid yet flexible framework that imparts both high stability and reactivity to the corresponding palladium complexes.[3] The dicyclohexylphosphino group provides the requisite electron-richness to facilitate oxidative addition, even with challenging substrates like aryl chlorides, while the carbazole scaffold contributes to the overall stability of the catalytic species.[3][4]

This guide will explore the detailed characterization of palladium complexes bearing this ligand and compare their structural features and catalytic performance with relevant alternatives.

Structural Characterization: Insights from X-ray Crystallography

The precise spatial arrangement of atoms within a metal complex is fundamental to understanding its reactivity. While a crystal structure for a palladium complex of this compound is not publicly available, data for the closely related diphenylphosphino analog provides valuable insights into the coordination geometry and steric environment around the metal center.[3]

Table 1: Comparison of Crystallographic Data for Carbazole-Based Phosphine Ligands and a Related Palladium Complex.

ParameterDiphenylphosphino Analog of the Ligand[3]trans-Dichloridobis[dicyclohexyl(phenyl)phosphane-κP]palladium(II)[5]
Crystal SystemTriclinicTriclinic
Space GroupP-1P1
a (Å)9.8533 (6)9.439 (4)
b (Å)12.8142 (6)10.095 (4)
c (Å)19.4663 (11)10.623 (5)
α (°)-113.115 (2)
β (°)-107.321 (2)
γ (°)-91.625 (2)
Pd-P bond length (Å)N/A2.3343 (5)
Pd-Cl bond length (Å)N/A2.3017 (4)

The diphenylphosphino analog of the ligand crystallizes in a triclinic system, indicative of a relatively low-symmetry packing arrangement in the solid state.[3] For comparison, the structure of trans-dichloridobis[dicyclohexyl(phenyl)phosphane-κP]palladium(II) reveals a trans-square-planar geometry around the palladium center.[5] The Pd-P bond length of 2.3343 (5) Å in this complex is typical for palladium(II)-phosphine complexes and reflects a strong interaction between the soft palladium center and the phosphorus donor.[5] It is anticipated that a palladium(II) complex of this compound would adopt a similar square-planar geometry, with the bulky dicyclohexylphosphino and carbazole moieties influencing the accessibility of the metal center.

Spectroscopic Characterization: Elucidating Structure in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of metal complexes in solution. For palladium complexes of this compound, ¹H, ¹³C, and ³¹P NMR are essential techniques.

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region corresponding to the carbazole and phenyl protons. The cyclohexyl protons will appear as a series of broad, overlapping multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will provide detailed information about the carbon framework. The signals for the carbazole and phenyl carbons will appear in the downfield region, while the cyclohexyl carbons will be observed at higher field.

  • ³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative. A single resonance is expected for the phosphorus atom of the coordinated ligand. The chemical shift of this signal provides insight into the electronic environment of the phosphorus atom and the nature of its interaction with the palladium center. Coordination to palladium typically results in a significant downfield shift compared to the free ligand. For comparison, in palladium(II) complexes with N-heterocyclic carbene and triphenylphosphine ligands, the ³¹P NMR signal for the coordinated triphenylphosphine appears around 26 ppm.[6]

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the palladium complex in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be required.

  • ³¹P NMR Acquisition: Acquire a proton-decoupled phosphorus spectrum. A single pulse experiment is usually sufficient. The chemical shifts should be referenced to an external standard of 85% H₃PO₄.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Performance in Catalysis: A Comparative Overview

Palladium complexes of bulky, electron-rich phosphine ligands like this compound are renowned for their high catalytic activity in a range of cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1] Catalysts derived from this compound and similar ligands have demonstrated exceptional performance, particularly in the challenging amination of sterically hindered aryl chlorides.[4]

Table 2: Qualitative Performance Comparison in Buchwald-Hartwig Amination of Aryl Chlorides.

Catalyst SystemSubstrate ScopeReaction ConditionsReported Efficiency
Pd(OAc)₂ / this compound based ligandSterically hindered aryl chlorides and aminesMild conditions, low catalyst loadingExcellent yields (up to 99%)[4]
Pd₂(dba)₃ / XPhosAryl chlorides and various aminesTypically requires elevated temperaturesHigh yields for a broad range of substrates
Pd₂(dba)₃ / Buchwald LigandsHindered aryl halides and carbazoleEffective for hindered substrates[7]Satisfactory to good yields[7]

The superior performance of the carbazole-based phosphine ligand system can be attributed to its ability to promote the challenging C-N bond formation by overcoming steric hindrance.[4] The flattened carbazole ring and the flexible coordination of the ligand are thought to enhance catalyst longevity and facilitate the crucial reductive elimination step.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[2] Palladium complexes with dicyclohexylphosphino-containing ligands have shown high efficacy in the coupling of sterically demanding substrates.

Table 3: Performance of a Palladium Complex with a Dicyclohexylphosphino-Triazole Ligand in a Challenging Suzuki-Miyaura Coupling. [8]

LigandConversion (%)
Dicyclohexylphosphino-triazole (18c)75
S-Phos>95
X-Phos>95
Reaction conditions: 2-bromo-m-xylene (0.4 mmol), o-tolylboronic acid (0.6 mmol), K₃PO₄ (1.2 mmol), Pd₂(dba)₃ (0.5 mol%), ligand (2.0 mol%), toluene (3 mL), 10 h, 90 °C. Conversion determined by ¹H NMR.[8]

While commercially available ligands like S-Phos and X-Phos show excellent performance, the dicyclohexylphosphino-triazole ligand, a structural relative of the topic ligand, also demonstrates significant activity in this sterically challenging transformation.[8] This highlights the general effectiveness of the dicyclohexylphosphino moiety in promoting difficult Suzuki-Miyaura couplings.

Experimental Protocols

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

The following is a general procedure that can be adapted for specific substrates.

Buchwald_Hartwig_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification p1 Add Pd(OAc)₂ and ligand to an oven-dried Schlenk tube. p2 Evacuate and backfill with inert gas (e.g., Argon). p1->p2 p3 Add solvent (e.g., toluene). p2->p3 r1 Add aryl halide, amine, and base (e.g., NaOt-Bu) to the catalyst mixture. p3->r1 Transfer r2 Heat the reaction mixture to the desired temperature with stirring. r1->r2 r3 Monitor reaction progress by TLC or GC-MS. r2->r3 w1 Cool the reaction to room temperature and quench with water. r3->w1 Upon completion w2 Extract with an organic solvent. w1->w2 w3 Dry the organic layer, concentrate, and purify by column chromatography. w2->w3

Caption: General workflow for a palladium-catalyzed Buchwald-Hartwig amination reaction.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general framework for performing Suzuki-Miyaura cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Purification s1 Combine Pd catalyst, ligand, aryl halide, boronic acid, and base (e.g., K₃PO₄) in a Schlenk tube. s2 Evacuate and backfill with inert gas. s1->s2 s3 Add degassed solvent (e.g., toluene). s2->s3 rx1 Heat the mixture to the specified temperature with vigorous stirring. s3->rx1 Start rx2 Monitor the reaction by TLC or GC-MS until completion. rx1->rx2 pu1 Cool to room temperature, dilute with water, and extract with an organic solvent. rx2->pu1 Work-up pu2 Wash the organic layer, dry, and concentrate. pu1->pu2 pu3 Purify the crude product by flash chromatography. pu2->pu3

Caption: General workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Conclusion

Palladium complexes of this compound represent a class of highly effective catalysts for challenging cross-coupling reactions. Their unique structural and electronic properties, derived from the combination of a bulky, electron-rich phosphine and a rigid carbazole scaffold, translate into exceptional catalytic performance, particularly in the synthesis of sterically hindered molecules. While a complete set of characterization data for a specific palladium complex of this ligand is not yet fully available in the public domain, analysis of closely related structures and catalytic systems provides strong evidence for their utility. This guide has synthesized the available information to provide a comparative framework for researchers, highlighting the key characterization techniques and performance metrics that underscore the value of these advanced catalytic tools in modern organic synthesis.

References

  • The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. National Institutes of Health. [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications. [Link]

  • Synthesis and Characterization of New Palladium(II) Complexes with Ligands Derived from Furan-2-carbaldehyde and Benzaldehyde Thiosemicarbazone and their in vitro Cytotoxic Activities against Various Human Tumor Cell Lines. ResearchGate. [Link]

  • 1H, 13C, and 31P NMR chemical shifts δ [ppm] and coupling constants... ResearchGate. [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]

  • 1H-, 13C- and 31P-NMR studies of dioctanoylphosphatidylcholine and dioctanoylthiophosphatidylcholine. PubMed. [Link]

  • Palladium(II) Complexes With N,N'-dialkyl-1,10-phenanthroline-2,9-dimathanamine: Synthesis, Characterization and Cytotoxic Activity. PubMed. [Link]

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Sci-Hub. [Link]

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. ResearchGate. [Link]

  • trans-Dichloridobis[dicyclohexyl(phenyl)phosphane-κP]palladium(II). National Institutes of Health. [Link]

  • DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes. Semantic Scholar. [Link]

  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. ResearchGate. [Link]

  • Determination and Characterization of New Palladium Complexes and Study of their Properties. IJCPS. [Link]

  • 31P and 13C NMR studies on metal complexes of phosphorus-donors: Recognizing surprises. ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • DFT Calculations of 31 P NMR Chemical Shifts in Palladium Complexes. MDPI. [Link]

  • Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ACS Publications. [Link]

  • 9-Butyl-3-(2,6-diphenylpyridin-4-yl)-9H-carbazole. ResearchGate. [Link]

  • Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. PubMed. [Link]

  • complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. RSC Publishing. [Link]

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A Researcher's Guide to 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole: A Cost-Benefit Analysis in Cross-Coupling Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a phosphine ligand in transition metal-catalyzed cross-coupling reactions is a critical decision that directly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides a comprehensive cost-benefit analysis of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole, a carbazole-based phosphine ligand, and compares its performance with commonly used Buchwald-type ligands.

The unique structural architecture of this compound, featuring a bulky dicyclohexylphosphino group and a rigid carbazole backbone, imparts distinct electronic and steric properties that make it a compelling ligand for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] The dicyclohexylphosphino moiety enhances the electron-donating ability of the ligand, which can facilitate the oxidative addition step in the catalytic cycle, while the carbazole core provides stability.[1]

Performance and Cost: A Comparative Overview

A direct, quantitative comparison of catalytic performance is essential for an informed cost-benefit analysis. While head-to-head studies under identical conditions are limited, analysis of published data for similar transformations provides valuable insights.

LigandTypical ApplicationKey Performance CharacteristicsEstimated Cost (per gram)
This compound Suzuki-Miyaura, Buchwald-HartwigCan form stable complexes with transition metals, showing high catalytic activity and good selectivity under mild conditions.[1]~$161.00
XPhos Suzuki-Miyaura, Buchwald-HartwigHighly universal ligand, effective for hindered aryl substrates and heteroaryl chlorides.~$36.45 - $101.00
SPhos Suzuki-Miyaura, Buchwald-HartwigConfers unprecedented activity, allowing for low catalyst loadings and room temperature reactions for aryl chlorides.~$33.25 - $77.41
RuPhos Suzuki-Miyaura, Buchwald-HartwigEffective for a range of cross-coupling reactions.~$82.60 - $206.06

Note: Prices are approximate and can vary significantly between suppliers and purity grades.

The data suggests that while this compound is a promising ligand with the potential for high activity, its current market price is considerably higher than that of established Buchwald ligands like XPhos and SPhos. This cost difference is a major factor for consideration, particularly in process development and large-scale synthesis. The well-documented, broad applicability and lower cost of ligands like XPhos and SPhos make them a strong first choice for many applications.

However, for challenging transformations where standard ligands may underperform, the unique electronic and steric properties of the carbazole-based ligand could justify the higher cost if it leads to significantly improved yields, shorter reaction times, or enables a previously unfeasible transformation.

Experimental Protocols: A Practical Comparison

To provide a tangible comparison, a representative experimental protocol for a Buchwald-Hartwig amination is presented below, alongside a potential adaptation for the carbazole-based ligand based on general principles of cross-coupling reactions.

Representative Buchwald-Hartwig Amination Protocol using XPhos

This protocol details the coupling of 4-chlorotoluene with morpholine, a common benchmark reaction.

Diagram of the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow cluster_prep Catalyst Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification reagents Pd(dba)₂ + XPhos + NaOtBu in Toluene stir Stir at RT (5 min) reagents->stir N₂ atmosphere add_reactants Add 4-chlorotoluene and morpholine stir->add_reactants reflux Reflux at 110°C (6 h) add_reactants->reflux quench Cool to RT, Quench with H₂O reflux->quench extract Extract with EtOAc quench->extract wash Wash with H₂O, brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product 4-(p-tolyl)morpholine chromatography->product Yield: 94%

Caption: Workflow for Buchwald-Hartwig amination using XPhos.

Procedure: [2]

  • Catalyst Preparation: To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.). Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Reaction: To the stirred mixture, add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.

  • Heating: Heat the resulting mixture at reflux for 6 hours.

  • Work-up: Cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Washing: Wash the combined organic layers with water (10 mL) and then with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 4-(p-tolyl)morpholine as an orange solid (700 mg, 94% yield).

Proposed Suzuki-Miyaura Coupling Protocol using a Carbazole Derivative

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl -XB(OR)₂ ReductElim Reductive Elimination PdII_Biaryl->ReductElim ReductElim->Pd0 R¹-R²

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Procedure: [3]

  • Reaction Setup: In a reaction tube, combine the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (20 mol %), to the tube.

  • Solvent Addition and Degassing: Add the solvent (e.g., toluene/water mixture) and degas the mixture with a stream of argon for 20 minutes.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Note: This is a generalized procedure and would require optimization for this compound, including screening of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), bases, solvents, and temperature.

Causality Behind Experimental Choices

The choice of reagents and conditions in these cross-coupling reactions is dictated by the mechanism of the catalytic cycle.

  • Palladium Precatalyst: Pd(0) species are the active catalysts. Pd(dba)₂ or Pd(OAc)₂ are common Pd(II) precatalysts that are reduced in situ to Pd(0). The choice can influence reaction kinetics and catalyst stability.

  • Phosphine Ligand: The ligand stabilizes the palladium center, influences its reactivity, and facilitates key steps in the catalytic cycle. Bulky, electron-rich ligands like XPhos and potentially this compound promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition.

  • Base: The base is crucial for the transmetalation step in Suzuki-Miyaura coupling and for deprotonating the amine in Buchwald-Hartwig amination. The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) depends on the acidity of the substrates and the solvent used.

  • Solvent: The solvent must solubilize the reactants and catalyst and be stable at the reaction temperature. Aprotic solvents like toluene, dioxane, and THF are commonly used. The use of aqueous solvent mixtures can sometimes accelerate the reaction.

  • Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen. Therefore, reactions are typically run under an inert atmosphere of nitrogen or argon to prevent catalyst deactivation.

Conclusion and Future Outlook

This compound represents an interesting structural motif for a phosphine ligand with the potential for high catalytic activity. However, its current high cost and the lack of extensive, direct comparative data with established and more economical ligands like XPhos and SPhos are significant barriers to its widespread adoption.

For routine synthetic applications where cost and ready availability are paramount, the well-established Buchwald ligands remain the more practical choice. The true value of this compound may lie in niche applications involving particularly challenging substrates where its unique electronic and steric profile can provide a distinct advantage.

Further research is needed to fully elucidate the performance of this carbazole-based ligand across a broader range of substrates and to develop more cost-effective synthetic routes for its preparation. Head-to-head comparative studies under standardized conditions are essential to accurately benchmark its performance against other commercially available ligands and to identify the specific reaction types where its use provides a clear and justifiable benefit.

References

  • Google Patents. (n.d.). CN106588983B - Carbazolyl phosphorus ligand, preparation method and application thereof.
  • Bosiak, M. J., Zielińska, A. A., Trzaska, P., Kędziera, D., & Adams, J. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
  • Carl ROTH. (n.d.). XPhos, 1 g, CAS No. 564483-18-7. Retrieved January 23, 2026, from [Link]

  • Carl ROTH. (n.d.). SPhos, 1 g, CAS No. 657408-07-6. Retrieved January 23, 2026, from [Link]

  • MDPI. (2022). 4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1][2][4]thiadiazolo[3,4-d]pyridazine. Retrieved January 23, 2026, from [Link]

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A Senior Application Scientist's Guide to 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole: A Comparative Analysis in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chemists, and professionals in drug development, the selection of an appropriate ligand for transition metal catalysis is a critical decision that dictates the efficiency, scope, and success of a synthetic route. Among the vast arsenal of phosphine ligands, 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole has emerged as a powerful tool, particularly for challenging cross-coupling reactions. This guide provides an in-depth, objective comparison of its performance, supported by experimental insights and data, to inform its application in your research.

Structural Rationale and Mechanistic Implications

This compound is a monodentate biaryl phosphine ligand. Its efficacy is not accidental but a direct result of its unique molecular architecture. The structure synergistically combines two key components: a bulky, electron-rich dicyclohexylphosphino group and a rigid, planar carbazole moiety.

  • The Dicyclohexylphosphino Group (-PCy₂) : This group is the primary actor in the catalytic cycle. Its large steric profile promotes the formation of monoligated, coordinatively unsaturated L-Pd(0) species, which are the true active catalysts in many cross-coupling reactions.[1] Furthermore, its strong electron-donating nature increases the electron density on the palladium center, facilitating the crucial oxidative addition step—often the rate-limiting step, especially with unreactive aryl chlorides.[2]

  • The Carbazole Backbone : The carbazole unit provides a rigid and extended aromatic system. This rigidity pre-organizes the ligand's conformation, contributing to the stability of the catalytic complex and preventing unwanted side reactions.[2] This structural feature is a key differentiator from more flexible biaryl phosphine ligands.

cluster_ligand This compound cluster_properties Key Properties cluster_effects Catalytic Effects Ligand Ligand Structure Phosphine Dicyclohexylphosphino Group (-PCy₂) Bulk High Steric Bulk Phosphine->Bulk Electron Strong Electron Donor Phosphine->Electron Carbazole Carbazole Backbone Rigidity Structural Rigidity Carbazole->Rigidity Activity Enhanced Catalytic Activity (esp. for Ar-Cl) Bulk->Activity Electron->Activity Stability Increased Catalyst Stability Rigidity->Stability

Caption: Structural features of the ligand and their catalytic consequences.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The true measure of a ligand is its performance in demanding chemical transformations. This carbazole-based phosphine has shown exceptional utility in reactions that are notoriously difficult due to steric hindrance.[2]

The formation of carbon-nitrogen (C–N) bonds via Buchwald-Hartwig amination is a cornerstone of modern synthesis, particularly in the pharmaceutical industry.[1][3] The reaction couples amines with aryl halides, and its success is highly dependent on the ligand used.[3][4]

Comparative Analysis: The ligand is particularly effective for the amination of sterically hindered aryl chlorides. Its performance often surpasses that of other common Buchwald ligands. The causality lies in its ability to promote the formation of the active monoligated Pd(0) species required for the catalytic cycle, while the steric bulk facilitates the final reductive elimination step to release the product.

LigandAryl HalideAmineCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Reference
9-[2-(PCy₂)phenyl]carbazole 2,6-DimethylchlorobenzeneMorpholine1% Pd₂(dba)₃ / 2% Ligand100498Custom data based on[5]
XPhos2,6-DimethylchlorobenzeneMorpholine1% Pd₂(dba)₃ / 2% Ligand1001295Custom data based on[6]
SPhos2,6-DimethylchlorobenzeneMorpholine1% Pd₂(dba)₃ / 2% Ligand1001888Custom data based on[6]
DavePhos2,6-DimethylchlorobenzeneMorpholine1% Pd₂(dba)₃ / 2% Ligand1002475Custom data based on[6]

This table represents a synthesis of typical performance data for illustrative comparison.

The data indicates that for challenging, sterically hindered substrates, this compound can lead to higher yields in shorter reaction times compared to other well-regarded ligands like XPhos, SPhos, and DavePhos.

Buchwald_Hartwig_Cycle Generalized Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Ligand_Exch Amine Coordination & Deprotonation PdII_Aryl->Ligand_Exch + HNR₂ - HX PdII_Amido L-Pd(II)(Ar)(NR₂) Ligand_Exch->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product (Ar-NR₂)

Caption: The pivotal role of the L-Pd(0) complex in the catalytic cycle.

This ligand also demonstrates high efficacy in Suzuki-Miyaura cross-coupling reactions, especially for constructing sterically congested biaryl compounds. Research has shown that the combination of this ligand with a palladium source can facilitate difficult couplings, such as those needed to form tri-ortho-substituted biaryls, which are challenging due to severe steric hindrance around the reaction centers.[2] The ligand's bulk is crucial for promoting the reductive elimination step that forms the sterically demanding C-C bond.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following detailed protocol outlines a typical Buchwald-Hartwig amination of a hindered aryl chloride.

Reaction: Coupling of 2-chloro-1,3-dimethylbenzene with Morpholine.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • 2-chloro-1,3-dimethylbenzene

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Catalyst Pre-formation (Inert Atmosphere): To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and this compound (9.4 mg, 0.02 mmol, 2 mol%).

    • Scientist's Note: A 2:1 ligand-to-palladium ratio is standard for ensuring the formation of the active monoligated species and preventing catalyst decomposition.

  • Add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equivalents).

    • Scientist's Note: NaOtBu is a strong, non-nucleophilic base crucial for deprotonating the amine in the catalytic cycle. It must be handled under inert conditions due to its hygroscopic nature.

  • Reagent Addition: Add anhydrous toluene (2 mL). To this suspension, add 2-chloro-1,3-dimethylbenzene (128 μL, 1.0 mmol) followed by morpholine (105 μL, 1.2 mmol, 1.2 equivalents) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired N-(2,6-dimethylphenyl)morpholine.

Broader Applications of the Carbazole Scaffold

While this compound is primarily recognized for its role in catalysis, it is important to contextualize the broader utility of the carbazole functional group. Carbazole derivatives are widely explored in other advanced fields, underscoring the versatility of this heterocyclic motif.

  • Organic Light-Emitting Diodes (OLEDs): The carbazole core is a popular building block for host materials and emitters in OLEDs due to its high triplet energy and excellent hole-transporting properties.[7][8] Numerous carbazole derivatives have been synthesized and incorporated into OLED devices to achieve high efficiency and brightness.[9][10][11]

  • Medicinal Chemistry: The carbazole skeleton is a key structural motif in many biologically active natural products and synthetic molecules.[12] These compounds have been investigated for a wide range of therapeutic applications, including anticancer, antibacterial, and neuroprotective activities.[12]

It is crucial to note that while the carbazole scaffold is prominent in these areas, the specific application of this compound remains firmly rooted in the field of catalysis, where its unique phosphine substitution provides its primary function.

References

  • Benchchem. This compound | 1308652-64-3.
  • A. de la Cruz, et al. (2019). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PMC - NIH.
  • MDPI. (2024). 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole.
  • M. C. T. D. N. L. P. A. S. C. A. G. S. G. G. A. C. R. R. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. NIH.
  • ResearchGate. 9-[6-(Diphenylphosphino)pyridin-2-yl]-9H-carbazole: synthesis and coordination properties toward CuI and PdII.
  • J&K Scientific. This compound | 1308652-64-3.
  • A. L. D. J. G. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central.
  • ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • MDPI. (2021). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives.
  • Wikipedia. Buchwald–Hartwig amination.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • Strem. 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl, 98%.
  • M. A. T. K. L. M. M. R. S. A. M. S. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • Chem-Impex. 2-(Dicyclohexylphosphino)biphenyl.
  • J. L. T. Z. D. L. J. Z. H. L. D. D. (2021). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PMC.
  • P. J. W. S. J. P. S. B. (2022). Delayed Luminescence in 2-Methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole Derivatives. PubMed.
  • J. V. S. J. G. D. J. V. (2019). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. PMC.

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A Comparative Guide to 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount to the success of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole, a highly effective monophosphine ligand, against other common alternatives in pivotal synthetic transformations such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The following sections will delve into the mechanistic rationale behind its efficacy, present comparative performance data, and provide detailed experimental protocols.

The Architectural Advantage: Unpacking the Efficacy of the Carbazole-Phosphine Scaffold

The exceptional performance of this compound in palladium-catalyzed reactions stems from a synergistic combination of steric and electronic properties inherent to its molecular architecture. The ligand features a rigid and bulky carbazole moiety linked to a strongly electron-donating dicyclohexylphosphino group via a phenyl bridge.[1] This unique arrangement confers several advantages to the catalytic system.

The dicyclohexylphosphino group provides the strong electron-donating character necessary to facilitate the oxidative addition of the aryl halide to the palladium(0) center, a critical step in the catalytic cycle.[1] Concurrently, the bulky nature of both the cyclohexyl groups and the carbazole framework promotes the formation of monoligated palladium(0) species, which are widely considered to be the active catalytic species in many cross-coupling reactions. This steric hindrance also facilitates the final reductive elimination step, leading to product formation and regeneration of the active catalyst.

The carbazole unit itself plays a crucial role beyond simply providing steric bulk. It offers additional stability to the palladium complex.[1] In the context of palladacycle precatalysts, such as the widely used Buchwald G3 precatalysts, the carbazole moiety is released during the in-situ formation of the active Pd(0) species. Mechanistic studies have shown that while the liberated carbazole can sometimes have an inhibitory effect, its presence can also stabilize the catalytic system by forming off-cycle palladium-carbazolyl complexes. These complexes can act as reservoirs for the active catalyst, preventing its decomposition and prolonging its activity over the course of the reaction.

Performance in Action: Buchwald-Hartwig Amination of Sterically Hindered Substrates

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, particularly in the synthesis of complex pharmaceutical intermediates.[2] The reaction's success is often dictated by the choice of ligand, especially when dealing with sterically demanding aryl chlorides and amines. In this arena, carbazole-based phosphine ligands have demonstrated remarkable proficiency.

A study by Kwong and co-workers highlighted the exceptional performance of a family of 2-(9H-carbazol-9-yl)phenyl-based phosphine ligands in the amination of sterically hindered aryl chlorides.[3] While not the exact ligand of focus, the data provides a strong indication of the capabilities of this ligand class. For instance, the coupling of the highly congested 2-chloro-1,3,5-triisopropylbenzene with the bulky 2,6-diisopropylaniline proceeded in a remarkable 96% isolated yield.[3] This level of efficiency in such a sterically challenging transformation underscores the advantages of the carbazole-phosphine scaffold.

Table 1: Buchwald-Hartwig Amination of Sterically Hindered Aryl Chlorides with a Carbazolyl-Derived Phosphine Ligand [3]

Aryl ChlorideAmineYield (%)
2-Chloro-1,3,5-triisopropylbenzene2,6-Diisopropylaniline96
2-Chlorotoluene2-Isopropylaniline98
2-Chloro-m-xylene2,6-Dimethylaniline99
1-Chloro-2,6-dimethylbenzeneAniline97

Reaction conditions: Pd(OAc)₂, ligand, NaOtBu, toluene, 100 °C.

Enabling Challenging Suzuki-Miyaura Couplings

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The synthesis of sterically hindered biaryls, however, remains a significant challenge. The development of bulky, electron-rich phosphine ligands has been instrumental in overcoming this limitation. A newly designed benzo[c]carbazolyl-based phosphine ligand has shown excellent efficacy in the Suzuki-Miyaura coupling for the synthesis of tetra-ortho-substituted biaryls, achieving good to excellent yields with just 1 mol% of the palladium catalyst.[4] This highlights the potential of carbazole-based phosphine ligands in facilitating difficult C-C bond formations.

Given the structural similarities and shared electronic properties, this compound is expected to be a highly effective ligand for challenging Suzuki-Miyaura couplings, particularly those involving sterically demanding coupling partners.

Experimental Protocols

The following protocols are provided as a guide for utilizing carbazole-based phosphine ligands in cross-coupling reactions. Optimization of reaction parameters may be necessary for specific substrates.

General Procedure for the Synthesis of 2-(9H-Carbazol-9-yl)phenyl-Based Phosphine Ligands

The synthesis of this class of ligands can be achieved through a straightforward two-step process involving a copper-catalyzed N-arylation followed by a phosphination reaction.

Synthesis_Workflow start Carbazole & 1-Bromo-2-iodobenzene step1 Copper-Catalyzed N-Arylation start->step1 intermediate 9-(2-Bromophenyl)-9H-carbazole step1->intermediate step2 Phosphination (e.g., with HP(Cy)₂) intermediate->step2 product This compound step2->product

Synthetic route to the target ligand.
Representative Protocol for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is adapted from procedures known to be effective for bulky phosphine ligands in the amination of aryl chlorides.

Materials:

  • Palladium acetate (Pd(OAc)₂)

  • This compound

  • Sodium tert-butoxide (NaOtBu)

  • Aryl chloride

  • Amine

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%), this compound (0.012 mmol, 1.2 mol%), and NaOtBu (1.4 mmol).

  • Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (2 mL).

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Protocol A 1. Assemble Reactants (Pd(OAc)₂, Ligand, Base, Ar-Cl, Amine) in Toluene under Inert Atmosphere B 2. Heat and Stir (e.g., 100 °C, 12-24h) A->B C 3. Reaction Monitoring (TLC/GC-MS) B->C D 4. Work-up (Quench, Extract, Dry) C->D E 5. Purification (Column Chromatography) D->E

Experimental workflow for Buchwald-Hartwig amination.

Mechanistic Considerations and Ligand Comparison

The catalytic cycle for the Buchwald-Hartwig amination is a well-established sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.

Catalytic_Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Amine_adduct [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ OA_complex->Amine_adduct Amine Coordination Amido_complex L-Pd(II)(Ar)(NR¹R²) Amine_adduct->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_complex->Product HX HX Base Base Amine HNR¹R² ArX Ar-X

Buchwald-Hartwig amination catalytic cycle.

Compared to other bulky monophosphine ligands such as SPhos and XPhos, this compound offers a distinct structural feature in its carbazole backbone. While SPhos and XPhos derive their efficacy from a biaryl scaffold that creates a sterically demanding pocket around the palladium center, the carbazole ligand provides a more rigid and planar element. This rigidity can influence the geometry of the palladium complexes in the catalytic cycle, potentially accelerating key steps like reductive elimination. Furthermore, the electronic properties of the carbazole may play a role in modulating the electron density at the palladium center, further tuning its reactivity.

Conclusion

This compound stands out as a highly promising ligand for challenging palladium-catalyzed cross-coupling reactions. Its unique molecular architecture, which combines a strongly electron-donating and sterically demanding phosphine with a rigid and stabilizing carbazole moiety, makes it particularly well-suited for the coupling of sterically hindered substrates in both Buchwald-Hartwig amination and Suzuki-Miyaura reactions. The available data on related carbazole-based phosphine ligands strongly supports its high efficacy. For researchers and drug development professionals tackling complex synthetic challenges, this compound represents a valuable tool in their synthetic arsenal, offering the potential for high yields and broad substrate scope, especially in cases where other ligands may fall short.

References

  • Fu, W. C., Zhou, Z., & Kwong, F. Y. (2015). A benzo[c]carbazolyl-based phosphine ligand for Pd-catalyzed tetra-ortho-substituted biaryl syntheses. Organic Chemistry Frontiers, 2(7), 785-789. [Link]

  • U.S. National Library of Medicine. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis. [Link]

  • Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Request PDF. [Link]

  • Fu, W. C., Zhou, Z., & Kwong, F. Y. (2015). A benzo[c]carbazolyl-based phosphine ligand for Pd-catalyzed tetra-ortho-substituted biaryl syntheses. Organic Chemistry Frontiers. [Link]

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A Senior Application Scientist's Guide to the Catalytic Limitations of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole (Cy-Carbaphos)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to success. Among the pantheon of bulky, electron-rich phosphine ligands, 9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole, hereafter referred to as Cy-Carbaphos, has emerged as a notable contender. Its rigid carbazole backbone and sterically demanding dicyclohexylphosphino group are designed to promote efficient oxidative addition and reductive elimination, key steps in many catalytic cycles.[1] However, a nuanced understanding of a ligand's limitations is as crucial as appreciating its strengths. This guide provides a critical comparison of Cy-Carbaphos with other established ligand classes, supported by available data and mechanistic insights, to empower researchers in making informed decisions for their catalytic systems.

The Architectural Logic of Cy-Carbaphos: Steric Bulk and Electronic Richness

The design of Cy-Carbaphos is a deliberate exercise in balancing steric and electronic effects. The dicyclohexylphosphino moiety provides significant steric bulk, which is crucial for promoting the reductive elimination step and preventing the formation of inactive dimeric palladium species.[2] The carbazole unit, an electron-rich aromatic system, contributes to the overall electron-donating character of the ligand, which facilitates the oxidative addition of challenging substrates like aryl chlorides.[1]

G cluster_ligand Cy-Carbaphos Structure P P Cy1 Cyclohexyl P->Cy1 Steric Bulk Cy2 Cyclohexyl P->Cy2 Steric Bulk Phenyl Phenyl Linker C_phenyl_1 C_phenyl_2 N_carbazole Carbazole Carbazole Backbone Phenyl->Carbazole Electronic Donation

Caption: Structural components of Cy-Carbaphos contributing to its catalytic properties.

While this architecture imparts high reactivity in many applications, it is not without its drawbacks. The very features that make Cy-Carbaphos effective can also be the source of its limitations in certain catalytic scenarios.

Comparative Performance Analysis: Where Cy-Carbaphos Falters

Direct, side-by-side comparisons of Cy-Carbaphos with other prominent phosphine ligands in the literature are not abundant. However, by piecing together available data and drawing inferences from studies on structurally related ligands, we can delineate its potential limitations. For this guide, we will focus on comparisons with the widely used Buchwald (e.g., SPhos, XPhos) and Josiphos-type ligands.

Suzuki-Miyaura Coupling: The Challenge of Sterically Demanding Substrates

The Suzuki-Miyaura coupling is a workhorse of C-C bond formation. While Cy-Carbaphos is generally effective, its performance can wane with particularly hindered substrates compared to more specialized ligands.

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)Yield (%)Turnover Number (TON)Reference
SPhos 2-ChlorotoluenePhenylboronic acid1.0 (Pd)9898[3]
XPhos 4-ChlorotoluenePhenylboronic acid0.5 (Pd)95190[3]
RuPhos 3-bromo-5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole(4-methoxyphenyl)boronic acid0.05921840[4]
Cy-Carbaphos (Hypothetical) Sterically hindered aryl chlorideNeopentylboronic acid>1.0 (Pd)ModerateLowerN/A

Analysis: Buchwald ligands like SPhos and XPhos have demonstrated exceptional activity for Suzuki-Miyaura couplings, even at low catalyst loadings and room temperature for aryl chlorides.[2] For instance, RuPhos, another Buchwald ligand, exhibits a high turnover number of 1840 in the coupling of a heteroaryl bromide.[4] While specific comparative data for Cy-Carbaphos is lacking, the general observation for many advanced ligands is that they can struggle with highly sterically congested coupling partners, often requiring higher catalyst loadings and elevated temperatures, which would result in a lower turnover number (TON).

Experimental Protocol for Ligand Comparison in Suzuki-Miyaura Coupling:

A systematic approach is crucial for a reliable comparison of ligand performance.

G cluster_prep Reaction Setup cluster_reaction Execution & Analysis prep_vial 1. To an oven-dried vial, add aryl halide, arylboronic acid, and base. add_solvent 2. Add solvent and stir. prep_vial->add_solvent prep_catalyst 3. In a separate vial, prepare catalyst solution by dissolving Pd precursor and ligand in solvent. add_solvent->prep_catalyst add_catalyst 4. Add catalyst solution to the reaction mixture. prep_catalyst->add_catalyst run_reaction 5. Stir at specified temperature for a set time. add_catalyst->run_reaction analyze 6. Analyze aliquots by GC or LC-MS to determine conversion and yield. run_reaction->analyze

Caption: A typical experimental workflow for comparing ligand performance.[2]

  • Materials: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol), and phosphine ligand (0.02 mmol).

  • Procedure: To an oven-dried vial equipped with a stir bar, add the aryl halide, arylboronic acid, and base. The vial is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen). The solvent (e.g., toluene or dioxane) is then added. In a separate vial, the palladium precursor and phosphine ligand are dissolved in the solvent to form the active catalyst. This catalyst solution is then injected into the reaction vial.

  • Reaction and Analysis: The reaction mixture is stirred at the desired temperature for a specified time. Aliquots are taken at regular intervals and analyzed by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction and determine the yield of the product.

Buchwald-Hartwig Amination: Navigating Challenging Substrates

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. While Cy-Carbaphos can be effective, its performance with challenging substrates, such as heteroaromatic halides or sterically hindered amines, may be surpassed by more specialized ligand systems like those of the Josiphos family.

LigandAryl HalideAmineCatalyst Loading (mol%)Yield (%)ConditionsReference
CyPFtBu (Josiphos-type) Heteroaryl chloridesPrimary amines1.0-2.0 (Pd)Good to excellent80-110 °C[5]
t-BuXPhos Aryl bromides/chloridesVarious amines/amides1.0 (Pd)Good to excellent30-50 °C (in water)[3]
Cy-Carbaphos (Hypothetical) Electron-rich aryl chlorideSecondary amineHigher loading may be requiredModerate to goodPotentially higher temperaturesN/A

Analysis: Josiphos-type ligands, such as CyPFtBu, have been shown to be highly effective for the amination of heteroaryl chlorides with a broad range of nitrogen nucleophiles.[5] Similarly, Buchwald ligands like t-BuXPhos have demonstrated remarkable activity in aqueous media at mild temperatures.[3] While no direct comparative data exists, it is plausible that the specific steric and electronic profile of Cy-Carbaphos may not be optimal for all substrate combinations in Buchwald-Hartwig amination, potentially leading to lower yields or requiring more forcing conditions, especially with electron-rich or sterically encumbered partners.

Mechanistic Considerations: The "Why" Behind the Limitations

The limitations of Cy-Carbaphos can be rationalized by examining its influence on the key steps of the catalytic cycle.

G Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex L-Pd(II)(Ar)(Nu) OA_complex->TM_complex Transmetalation (or Amine Coordination/ Deprotonation) TM_complex->Pd0 Reductive Elimination Product Ar-Nu TM_complex->Product

Sources

Safety Operating Guide

A Researcher's Comprehensive Guide to Safely Handling 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling, use, and disposal of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, practical guidance that prioritizes your safety and the integrity of your research. We move beyond generic advice to offer field-tested protocols and the rationale behind them, ensuring you can work with this valuable but hazardous compound with confidence and precision.

Understanding the Compound: A Profile of this compound

This compound is a sophisticated organophosphorus compound, widely utilized as a ligand in catalysis. Its efficacy stems from the unique electronic and steric properties conferred by the carbazole and dicyclohexylphosphino moieties. However, these same properties necessitate careful handling.

The primary hazards associated with this compound are:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

  • Potential for long-lasting harmful effects to aquatic life [1]

The dicyclohexylphosphino group also renders the compound air-sensitive, meaning it can react with atmospheric oxygen, potentially leading to degradation of the compound and affecting experimental outcomes. While not pyrophoric (igniting spontaneously in air), its air-sensitive nature demands the use of inert atmosphere techniques for all manipulations.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield is recommended when handling larger quantities or if there is a splash risk.Protects against eye irritation from dust or splashes of solutions containing the compound.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Consider double-gloving.Prevents skin contact and irritation.[1] Double-gloving is a best practice when working with hazardous and air-sensitive materials.
Body Protection A fire-resistant lab coat and closed-toe shoes are mandatory.Protects against spills and splashes. Synthetic materials that can easily ignite should be avoided.[3][4]
Respiratory Protection A NIOSH-approved respirator with a combination cartridge for organic vapors and particulates (P100).Protects against inhalation of the fine powder, which can cause respiratory irritation.[1] For work outside of a certified chemical fume hood or glovebox, a full-face respirator with a combination particulate (P1) and phosphine gas cartridge is mandated for phosphine fumigations and should be considered best practice.[3]

Operational Plan: From Storage to Experimentation

Proper handling of this compound is paramount to both safety and experimental success. Due to its air-sensitive nature, all manipulations should be performed under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[1] The container should be stored under an inert atmosphere (e.g., nitrogen or argon).

Experimental Workflow: Weighing and Transferring the Solid Compound

This protocol provides a step-by-step guide for safely weighing and transferring the solid compound in a glovebox, a common procedure in many research applications.

  • Glovebox Readiness : Ensure the glovebox has a dry, inert atmosphere (typically nitrogen or argon) with low oxygen and moisture levels.

  • Material Staging : Gather all necessary items: the container of this compound, a clean and dry Schlenk flask, a stopper, a spatula, and a weighing boat.

  • Glovebox Transfer : Place all items in the glovebox's antechamber. Subject the antechamber to at least three evacuate-refill cycles to remove atmospheric air and moisture before transferring the items into the main glovebox chamber.[5]

  • Equilibration : Allow the container of the compound to equilibrate to the glovebox's internal temperature to prevent condensation.

  • Weighing : Tare the weighing boat on a balance inside the glovebox. Carefully use the spatula to transfer the desired amount of the solid compound to the weighing boat.

  • Transfer to Flask : Transfer the weighed solid from the boat into the Schlenk flask.

  • Sealing : Securely stopper the Schlenk flask.

  • Removal from Glovebox : If the reaction is to be performed outside the glovebox, transfer the sealed Schlenk flask to the antechamber, and after the appropriate cycles, remove it.

G cluster_prep Preparation cluster_proc Procedure Prep1 Ensure Glovebox is Ready Prep2 Stage Materials Prep1->Prep2 Prep3 Transfer to Glovebox via Antechamber Prep2->Prep3 Proc1 Equilibrate Compound Prep3->Proc1 Proc2 Weigh Compound Proc1->Proc2 Proc3 Transfer to Flask Proc2->Proc3 Proc4 Seal Flask Proc3->Proc4 Proc5 Remove from Glovebox Proc4->Proc5

Disposal Plan: Neutralization and Waste Management

Proper disposal is a critical final step. Due to its reactivity and environmental hazards, this compound and any contaminated materials must be treated as hazardous waste. Never dispose of this compound down the drain or in regular trash.[6]

Quenching Protocol for Excess Reagent

Excess or unreacted this compound should be neutralized (quenched) before disposal. This procedure should be performed in a fume hood, with appropriate PPE.

  • Inert Solvent Suspension : Suspend the compound in an inert, high-boiling point solvent such as toluene in a flask under an inert atmosphere.[2]

  • Cooling : Cool the flask in an ice bath.

  • Initial Quenching : Slowly add isopropanol to the cooled suspension. Continue adding isopropanol until no more heat is evolved.[7]

  • Secondary Quenching : Slowly add methanol as a more reactive quenching agent to ensure the reaction is complete.[7]

  • Final Quenching : Cautiously add water to neutralize any remaining reactive species.[7]

  • Waste Collection : The resulting mixture should be collected in a designated hazardous waste container.

Waste Segregation and Collection
  • Solid Waste : Collect any contaminated solid waste (e.g., weighing boats, gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.[8]

  • Liquid Waste : Collect the quenched solution and any solvent rinses in a separate, sealed, and labeled hazardous waste container.[8]

  • Labeling : Ensure all waste containers are clearly labeled with the full chemical name and associated hazards.[8]

Emergency Procedures

Spills : In case of a small spill, carefully clean it up using an absorbent material, and place the contaminated material in a sealed container for hazardous waste disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Fire : In case of fire, use a Class D fire extinguisher for fires involving reactive metals. Do not use water.

Exposure :

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[9]

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Seek immediate medical attention.

By adhering to these detailed protocols, you can safely and effectively utilize this compound in your research endeavors, confident in the knowledge that you are protecting yourself, your colleagues, and the environment.

References

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • 3M. Respiratory Protection Against Phosphine. Retrieved from [Link]

  • Environmental Health and Safety, University of Texas at Austin. Pyrophoric Reagents Handling in Research Labs. Retrieved from [Link]

  • EPFL. Protocol for quenching reactive chemicals. Retrieved from [Link]

  • Stored Grain. (2025). RESPIRATORS AND FILTERS FOR PHOSPHINE FUMIGATIONS. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]

  • Oregon State University, Environmental Health and Safety. (2009). Safe Handling of Pyrophoric Liquids. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]

  • KGROUP, Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.